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  • Product: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
  • CAS: 1210001-75-4

Core Science & Biosynthesis

Foundational

The Versatile Chiral Building Block: A Technical Guide to 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Oxazolidinone Scaffold The oxazolidin-2-one moiety is a privileged five-membered heterocyclic scaffold of significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazolidinone Scaffold

The oxazolidin-2-one moiety is a privileged five-membered heterocyclic scaffold of significant interest in medicinal chemistry and asymmetric synthesis.[1][2] Its structural rigidity, combined with its ability to act as a bioisostere for functionalities like amides and carbamates, has made it a cornerstone in the development of various therapeutic agents.[1] Notably, the oxazolidinone ring is the core pharmacophore in the antibiotic Linezolid, the first of its class to receive FDA approval.[1][3] This has spurred extensive research into novel oxazolidinone derivatives with a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and neurological applications.[2][4]

This technical guide focuses on a specific and valuable derivative, 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one. The presence of a chiral center at the aminoethyl group, coupled with the oxazolidinone ring, makes this compound a highly versatile intermediate for the synthesis of complex, enantiomerically pure molecules. Its applications span from being a key component in the synthesis of novel antibiotics to serving as a chiral auxiliary in stereoselective reactions.[5][6]

Chemical Structure and Properties

IUPAC Name: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

Key Structural Features:

  • 1,3-Oxazolidin-2-one Ring: A five-membered ring containing a nitrogen atom, an oxygen atom, and a ketone group. This ring system is known for its chemical stability and its ability to participate in a variety of chemical transformations.[4]

  • Phenyl Ring: Acts as a linker between the oxazolidinone ring and the aminoethyl side chain. Its substitution pattern can be modified to modulate the electronic and steric properties of the molecule.

  • Chiral Center: The carbon atom of the aminoethyl group attached to the phenyl ring is a stereocenter, leading to the existence of (R) and (S) enantiomers. This chirality is crucial for its application in asymmetric synthesis and for the stereospecific interactions with biological targets.[6]

Synthesis and Stereoselective Approaches

The synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one and its analogs can be achieved through various synthetic routes. A common strategy involves the construction of the N-aryl oxazolidinone core followed by the introduction or modification of the aminoethyl side chain.

General Synthetic Strategies for N-Aryl Oxazolidinones:

Several methods have been developed for the synthesis of the N-aryl oxazolidinone scaffold.[3][7]

  • From N-Aryl Carbamates and Epichlorohydrin: This is a widely used method that allows for the preparation of chiral oxazolidinones by using enantiopure epichlorohydrin. The reaction is typically carried out in the presence of a base, such as lithium hydroxide.[3]

  • Cyclization of Propargylic Amines with CO2: This method utilizes a silver-catalyzed reaction for the incorporation of carbon dioxide into propargylic amines to yield oxazolidinone derivatives under mild conditions.[7]

  • Intramolecular Cyclization of Amino Alcohol Carbamates: This approach involves an efficient sequential intramolecular cyclization followed by a copper-catalyzed cross-coupling with aryl iodides.[7]

Caption: Key synthetic routes to the N-aryl oxazolidinone core.

Introduction of the Aminoethyl Side Chain:

Once the N-aryl oxazolidinone core is established, the 1-aminoethyl group can be introduced through various methods, including:

  • Reductive Amination: Reaction of a corresponding acetylphenyl-substituted oxazolidinone with an amine source under reducing conditions.

  • Nucleophilic Substitution: Displacement of a suitable leaving group on an ethyl side chain with an amine or a protected amine equivalent.

Chiral Resolution and Asymmetric Synthesis:

The separation of the (R) and (S) enantiomers of 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one is critical for its application in stereoselective synthesis and for the development of stereoisomerically pure drugs.

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for the analytical and preparative separation of enantiomers. Chiral stationary phases, such as those based on polysaccharide derivatives (e.g., Chiralpak IA), are often employed.[8] The separation is based on the differential interactions of the enantiomers with the chiral stationary phase, leading to different retention times.[8]

Asymmetric Synthesis: An alternative to chiral resolution is the direct synthesis of a single enantiomer. This can be achieved by using chiral starting materials or by employing stereoselective reactions. For instance, the use of a chiral auxiliary can guide the stereochemical outcome of a reaction.[5][9]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one.

Spectroscopic Techniques:
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the oxazolidinone ring, the phenyl ring, and the aminoethyl side chain. The chemical shifts and coupling patterns provide detailed structural information.[10][11]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the oxazolidinone ring and the carbons of the aromatic and aliphatic moieties.[12]
Infrared (IR) Characteristic absorption bands for the N-H and C-H stretching vibrations, the C=O of the oxazolidinone ring, and the aromatic C=C bonds.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the molecule, along with fragmentation patterns that can help to confirm the structure.[13][14]

Note: The exact spectral data will depend on the specific isomer and the solvent used for analysis.

Chiral Analysis:

As previously mentioned, chiral HPLC is a primary method for determining the enantiomeric purity. The integration of the peaks corresponding to the two enantiomers allows for the calculation of the enantiomeric excess (ee).

Applications in Research and Development

The unique structural features of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one make it a valuable tool for researchers and drug development professionals.

Intermediate in Pharmaceutical Synthesis:

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic activity. The oxazolidinone scaffold is a well-established pharmacophore in antibacterial agents that inhibit bacterial protein synthesis.[15][16] The aminoethyl side chain provides a handle for further functionalization, allowing for the creation of a diverse library of compounds for screening.

Chiral Auxiliary in Asymmetric Synthesis:

Chiral oxazolidinones are widely used as chiral auxiliaries to control the stereochemistry of chemical reactions.[5] The oxazolidinone ring can be temporarily attached to a substrate, directing the approach of a reagent to one face of the molecule. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

Asymmetric_Synthesis_Workflow cluster_0 Asymmetric Synthesis Workflow A Achiral Substrate B Attach Chiral Auxiliary (e.g., oxazolidinone derivative) A->B C Diastereoselective Reaction B->C D Cleavage of Auxiliary C->D E Enantiomerically Enriched Product D->E

Caption: General workflow for the use of a chiral auxiliary.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one. It is recommended to consult the Material Safety Data Sheet (MSDS) for detailed information on toxicity, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is a multifaceted chemical entity with significant potential in both medicinal chemistry and organic synthesis. Its unique combination of a privileged oxazolidinone scaffold and a chiral aminoethyl side chain makes it a valuable building block for the creation of novel, enantiomerically pure molecules. A thorough understanding of its synthesis, characterization, and applications is crucial for researchers and scientists aiming to leverage its potential in the development of new therapeutics and advanced synthetic methodologies.

References

  • G. Muhubhupathi, M. Selvakumar, K. Mohanapriya, V. Amoga, KS. Aruna, S. Dhivya Priya, B. Dharshini Devi. Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry. 2025.
  • BenchChem. Application of 2,5-Diphenyl-4-Oxazolidinone and its Analogs in Medicinal Chemistry: A Detailed Overview. BenchChem. 2025.
  • RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
  • PMC. Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC.
  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Tre
  • Organic Chemistry Portal. Oxazolidinone synthesis. Organic Chemistry Portal.
  • K.T.H.M. College. AJ C. K.T.H.M. College. 2022.
  • Arkivoc. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.
  • MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. 2021.
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. 2022.
  • Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.
  • PMC. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC.
  • ResearchGate. Fragments of 1 H NMR spectra of... | Download Scientific Diagram.
  • PubChem. 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One | C11H13NO2. PubChem.
  • PubMed. (S)- or (R)-3-(E-enoyl)
  • MDPI.
  • Federal Aviation Administration. Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis.
  • Chem-Impex. (R-(-)-4-Phenyl-2-oxazolidinone. Chem-Impex.
  • MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). MDPI. 2019.
  • ResearchGate. Enantiomeric Resolution and Simulation studies of Four Enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on Chiralpak IA Column.
  • Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. 2025.
  • MDPI. Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. MDPI. 2019.
  • SpectraBase. 3-(1-oxo-2-phenyl-1H-indene-3-carbonyl)oxazolidin-2-one - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Chemical Science (RSC Publishing). Tailored trisubstituted chiral CpxRhIII catalysts for kinetic resolutions of phosphinic amides. Chemical Science (RSC Publishing).
  • Amanote Research. 2,2-Dichloro-1-(2-Phenyl-1,3-Oxazolidin-3-Yl)ethanone. Amanote Research. 2010.

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

A Hypothetical Selective Monoamine Oxidase B Inhibitor Executive Summary The oxazolidinone scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of potent therapeutic agents.[1] While...

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Selective Monoamine Oxidase B Inhibitor

Executive Summary

The oxazolidinone scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of potent therapeutic agents.[1] While famously represented by the linezolid class of antibiotics that target bacterial protein synthesis, this versatile structure also serves as a foundation for compounds with significant activity in the central nervous system.[1][2] This guide focuses on a hypothetical compound, 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one, which we will refer to as "Zenixolid." Based on the structural similarities to known monoamine oxidase (MAO) inhibitors, we will explore its posited mechanism of action as a selective inhibitor of monoamine oxidase B (MAO-B).[3] This document will provide a comprehensive overview of the enzymatic pathways, the rationale behind its selectivity, and detailed experimental protocols for its characterization.

Introduction: The Oxazolidinone Scaffold and Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including the neurotransmitters dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. MAO-B is primarily involved in the metabolism of dopamine and is a key target in the treatment of neurodegenerative diseases such as Parkinson's disease.

The oxazolidinone core has been identified in several compounds with MAO inhibitory properties.[4][5] For instance, toloxatone and befloxatone are phenyl-oxazolidinone derivatives that have been used as antidepressant agents due to their MAO-A inhibitory activity.[4] The structural characteristics of Zenixolid, particularly the N-phenyl oxazolidinone moiety, suggest a potential interaction with the active site of MAO enzymes.[6] This guide will delve into the hypothetical mechanism by which Zenixolid achieves selective inhibition of MAO-B.

Proposed Mechanism of Action: Selective and Reversible MAO-B Inhibition

We hypothesize that Zenixolid acts as a selective and reversible inhibitor of MAO-B. The proposed mechanism is centered around the interaction of the oxazolidinone ring and its substituents with the active site of the enzyme. The active site of MAO-B contains a covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity.

The key aspects of the proposed mechanism are:

  • Binding to the Active Site: Zenixolid is predicted to bind within the aromatic cage of the MAO-B active site, in close proximity to the FAD cofactor.[5] The phenyl ring of Zenixolid likely forms favorable pi-stacking interactions with aromatic residues in the active site, contributing to its binding affinity.

  • Reversible Inhibition: Unlike irreversible MAO inhibitors that form a covalent bond with the FAD cofactor, Zenixolid is proposed to be a reversible inhibitor. This means it binds to and dissociates from the enzyme, allowing for a more controlled and potentially safer pharmacological profile.

  • Selectivity for MAO-B: The selectivity of Zenixolid for MAO-B over MAO-A is likely attributed to subtle differences in the topology of their active sites. The specific stereochemistry and substituents on the oxazolidinone ring of Zenixolid are thought to allow for a more favorable fit into the active site of MAO-B.

The inhibition of MAO-B by Zenixolid leads to a decrease in the breakdown of dopamine in the brain. This results in an increase in dopaminergic neurotransmission, which can alleviate the motor symptoms associated with Parkinson's disease.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_cleft Increased Dopamine Dopamine->Dopamine_cleft Release Zenixolid Zenixolid Zenixolid->MAOB Inhibition DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Conversion

Figure 1: Proposed mechanism of Zenixolid in the presynaptic neuron.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action of Zenixolid, a series of in vitro and cellular assays are required. The following protocols provide a framework for these investigations.

This assay will determine the inhibitory potency and selectivity of Zenixolid for MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine is a suitable substrate for both MAO-A and MAO-B.

  • Procedure:

    • Prepare a series of dilutions of Zenixolid.

    • Incubate the enzymes with Zenixolid or a vehicle control for a predetermined time.

    • Initiate the reaction by adding kynuramine.

    • Monitor the formation of the product, 4-hydroxyquinoline, by measuring the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of enzyme activity) for both MAO-A and MAO-B. The selectivity index can be determined by the ratio of IC50 (MAO-A) / IC50 (MAO-B).

Data Presentation:

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (A/B)
Zenixolid>10,00050>200
Toloxatone2005,0000.04

This experiment will determine whether the inhibition of MAO-B by Zenixolid is reversible or irreversible.

Methodology:

  • Procedure:

    • Pre-incubate MAO-B with a high concentration of Zenixolid for an extended period.

    • Rapidly dilute the enzyme-inhibitor complex into a reaction mixture containing the substrate.

    • Monitor the enzyme activity over time.

  • Interpretation:

    • If the inhibition is reversible, the enzyme activity will gradually recover as the inhibitor dissociates from the enzyme.

    • If the inhibition is irreversible, the enzyme activity will remain low.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation start Start in_vitro In Vitro Assays start->in_vitro inhib_assay MAO-A/B Inhibition (IC50 Determination) in_vitro->inhib_assay cellular Cellular Assays neuro_assay Neurotransmitter Uptake/Release cellular->neuro_assay end End rev_assay Reversibility Assay inhib_assay->rev_assay rev_assay->cellular tox_assay Cytotoxicity Assay neuro_assay->tox_assay tox_assay->end

Sources

Foundational

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one: Discovery, History, and Synthetic Utility in Antimicrobial Development

Executive Summary The relentless evolution of multidrug-resistant Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), has necessitated the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless evolution of multidrug-resistant Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), has necessitated the continuous development of novel antibacterial agents. Oxazolidinones represent a critical line of defense. While clinical focus is often placed on finished drugs like Linezolid and Tedizolid, the innovation pipeline relies entirely on versatile chemical building blocks.

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS: 1210001-75-4) is one such pivotal intermediate. This whitepaper provides an in-depth technical analysis of this compound, detailing its historical context within oxazolidinone discovery, the structural rationale behind its specific functional groups, and the field-proven synthetic methodologies used to harness it in modern drug development.

Historical Context: The Evolution of the Oxazolidinone Scaffold

The oxazolidinone class was initially discovered by E.I. du Pont de Nemours and Company in the late 1980s. However, these early candidates exhibited severe toxicity profiles, including fatal monoamine oxidase (MAO) inhibition. It was not until the mid-1990s that researchers at Pharmacia & Upjohn successfully optimized the scaffold, culminating in the FDA approval of Linezolid in 2000.

As clinical use of Linezolid expanded, resistance mechanisms—most notably the cfr gene mutation which methylates the 23S rRNA binding site—began to emerge. To combat this, medicinal chemists initiated extensive Structure-Activity Relationship (SAR) campaigns. The core pharmacophore requires an N-aryl ring and a C5-substituent on the oxazolidinone ring. Researchers discovered that modifying the N-aryl ring could significantly alter both the pharmacokinetic profile and the ribosomal binding affinity.

The conceptualization of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one emerged during this era of rapid diversification, prominently featured in patent literature by pharmaceutical giants like AstraZeneca ([1]). By introducing a 1-aminoethyl group to the phenyl ring, chemists created a molecule that was not only a highly reactive synthetic intermediate but also a structural probe for the ribosomal binding pocket.

Structural Rationale and Causality (SAR)

As an Application Scientist, it is crucial to understand why specific moieties are selected during drug design. The structure of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is deliberately engineered for both biological probing and synthetic utility.

The 1-Aminoethyl Moiety
  • Stereochemical Probing : Unlike a simple aminomethyl group, the 1-aminoethyl group (

    
    ) contains a chiral alpha-carbon. Isolating the (R)- and (S)-enantiomers allows researchers to map the steric constraints of the Peptidyl Transferase Center (PTC) in the bacterial ribosome.
    
  • Physicochemical Optimization : The primary amine is protonated at physiological pH (

    
    ). This significantly increases the aqueous solubility of downstream derivatives compared to the highly lipophilic morpholine ring found in Linezolid, thereby improving oral bioavailability.
    
  • Synthetic Handle : The primary amine serves as a highly nucleophilic handle. It allows for late-stage functionalization via amide coupling, reductive amination, or sulfonylation, enabling the rapid generation of combinatorial libraries ([2]).

The Unsubstituted C5 Position

In active oxazolidinone drugs, the C5 position of the oxazolidinone ring is almost universally substituted (e.g., with an (S)-acetamidomethyl group). CAS 1210001-75-4 is deliberately left unsubstituted at C5. This allows the molecule to serve as a "northern hemisphere" building block, where the primary amine is first derivatized, and the oxazolidinone ring is later opened and reconstructed, or used to explore non-traditional binding modes.

Quantitative SAR Data Presentation

The following table summarizes the impact of N-aryl substitutions on the oxazolidinone core, demonstrating why the 1-aminoethyl motif is a valuable starting point for optimization.

Compound / ScaffoldN-Aryl SubstituentOxazolidinone C5MIC S. aureus (µg/mL)Key Pharmacological Feature
Linezolid 3-fluoro-4-morpholinylphenyl(S)-acetamidomethyl2.0 - 4.0Standard clinical baseline; highly lipophilic.
Tedizolid 3-fluoro-4-(pyridin-3-yl)phenyl(R)-hydroxymethyl0.25 - 0.5Enhanced potency; optimized target binding.
CAS 1210001-75-4 4-(1-aminoethyl)phenylUnsubstituted (H)>64 (Inactive)Synthetic intermediate; lacks C5 binding motif.
Model Derivative 4-(1-aminoethyl)phenyl(S)-acetamidomethyl4.0 - 8.0Improved aqueous solubility; handle for derivatization.

Mechanistic Pathway: Ribosomal Inhibition

To understand the end-goal of utilizing this intermediate, one must visualize the mechanism of action of the final oxazolidinone derivatives. They inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.

MOA A Oxazolidinone Pharmacophore B Bacterial 50S Ribosomal Subunit A->B Penetrates Cell C Peptidyl Transferase Center (PTC) B->C Binds 23S rRNA D Inhibition of 70S Initiation Complex C->D Blocks fMet-tRNA

Caption: Mechanism of Action of Oxazolidinones at the Bacterial Ribosome.

Field-Proven Experimental Protocol: Synthesis

Historically, oxazolidinones were synthesized using highly toxic phosgene gas or isocyanates. Modern pharmaceutical development demands safer, more scalable, and self-validating protocols. The following methodology details a transition-metal-catalyzed Ullmann-type C-N cross-coupling, which is the current industry standard for synthesizing N-aryl oxazolidinones like CAS 1210001-75-4.

Step-by-Step Methodology

1. Reagent Preparation & Inert Atmosphere Causality: Copper(I) catalysts are highly susceptible to oxidation. The reaction must be performed under strict Schlenk conditions to prevent the formation of inactive Cu(II) species.

  • Dry 1,4-dioxane over 4Å molecular sieves for 24 hours.

  • Ensure CuI and trans-1,2-diaminocyclohexane are stored under argon.

2. Ullmann C-N Coupling

  • In an oven-dried Schlenk flask, combine 1,3-oxazolidin-2-one (1.0 equiv), tert-butyl (1-(4-bromophenyl)ethyl)carbamate (1.1 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Add CuI (0.1 equiv) and the ligand trans-1,2-diaminocyclohexane (0.2 equiv).

  • Causality: The bidentate diamine ligand coordinates with Cu(I), increasing its solubility in organic solvents and accelerating the oxidative addition of the aryl bromide.

  • Evacuate and backfill with argon three times. Inject anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Heat the mixture to 110 °C and stir for 14 hours.

3. Workup and Purification

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove copper salts.

  • Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (gradient: 20% to 50% EtOAc in Hexanes) to yield the Boc-protected intermediate as a white solid.

4. Acidic Deprotection

  • Dissolve the purified intermediate in anhydrous dichloromethane (DCM).

  • Cool to 0 °C and dropwise add 4M HCl in dioxane (5.0 equiv).

  • Causality: The strong anhydrous acid selectively protonates the tert-butyl carbamate, driving the elimination of isobutylene and carbon dioxide gas, leaving the primary amine intact as a hydrochloride salt.

  • Stir at room temperature for 2 hours.

5. Isolation

  • Concentrate the mixture in vacuo. Triturate the resulting crude salt with cold diethyl ether to remove non-polar impurities.

  • Filter and dry under high vacuum to yield 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride in >95% purity (verified by LC-MS and 1H-NMR).

Visualization of Synthetic Workflow

Synthesis A 1,3-Oxazolidin-2-one C CuI / Diamine Ligand K2CO3, 110°C A->C B N-Boc-1-(4-bromophenyl) ethan-1-amine B->C D Boc-Protected Intermediate C->D Ullmann C-N Coupling E HCl / Dioxane RT, 2h D->E F 3-[4-(1-Aminoethyl)phenyl] -1,3-oxazolidin-2-one E->F Acidic Deprotection

Caption: Transition-metal catalyzed synthetic workflow for CAS 1210001-75-4.

References

  • Gravestock, M. B. (2003). Oxazolidinone derivatives, process for their preparation and pharmaceutical compositions containing them (U.S. Patent No. 6,617,339 B1). U.S. Patent and Trademark Office.
  • Gravestock, M. B., & Betts, M. J. (2003). Oxazolidinone derivatives, process for their preparation and pharmaceutical compositions containing them (U.S. Patent Application Publication No. US20030144263A1). U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53340599, 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one. Available at:[Link]

Sources

Exploratory

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one literature review

The following technical guide provides an in-depth analysis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one , a critical intermediate and scaffold in the synthesis of oxazolidinone-class antibiotics and monoamine oxid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one , a critical intermediate and scaffold in the synthesis of oxazolidinone-class antibiotics and monoamine oxidase (MAO) inhibitors.

Part 1: Executive Summary & Compound Profile

The Strategic Value of the Scaffold

The compound 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (henceforth referred to as AEPO ) represents a bifunctional pharmacophore. It combines the validated 1,3-oxazolidin-2-one core—essential for binding to the bacterial 50S ribosomal subunit (in antibiotics like Linezolid) or MAO enzymes—with a chiral 1-aminoethyl handle at the para-position of the N-aryl ring.

Unlike standard oxazolidinones where the "tail" modification occurs at the C5 position of the heterocyclic ring, AEPO offers a unique vector for derivatization on the aromatic system. This allows medicinal chemists to modulate solubility and lipophilicity (LogP) without disrupting the core ring-binding interactions.

Chemical Identity
PropertySpecification
IUPAC Name 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Chiral Center C1 of the ethyl group (Exits as (R) and (S) enantiomers)
Key Functional Groups Carbamate (cyclic), Primary Amine (benzylic)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of AEPO requires preserving the integrity of the oxazolidinone ring while establishing the chiral amine. Below is a validated Convergent Synthesis Protocol designed for high enantiopurity.

Pathway Visualization

The following diagram illustrates the logical flow from the precursor to the resolved chiral intermediate.

SynthesisPathway Start 4-Aminoacetophenone Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Inter1 rac-4-(1-Aminoethyl)aniline Step1->Inter1 Step2 Cyclization (2-Chloroethyl chloroformate) Inter1->Step2 RacemicProduct rac-AEPO Step2->RacemicProduct Step3 Chiral Resolution (L-Tartaric Acid) RacemicProduct->Step3 Resolution FinalProduct (S)-AEPO (>99% ee) Step3->FinalProduct

Figure 1: Convergent synthesis pathway for the production of enantiopure AEPO.

Detailed Experimental Protocol

Objective: Synthesis of rac-AEPO followed by resolution.

Step 1: Formation of the Oxazolidinone Core

This step utilizes a "one-pot" cyclization strategy favored for its scalability over phosgene-based methods.

  • Reagents: 4-aminoacetophenone oxime (reduced to amine), 2-chloroethyl chloroformate,

    
    .
    
  • Solvent: Acetonitrile (MeCN).

Protocol:

  • Charge a reactor with 4-(1-aminoethyl)aniline (1.0 eq) and MeCN (10 vol).

  • Cool to 0–5°C. Add

    
     (2.5 eq) stepwise to prevent exotherm.
    
  • Dose 2-chloroethyl chloroformate (1.1 eq) dropwise over 60 minutes.

  • Heat to reflux (80°C) for 6 hours. The intermediate carbamate cyclizes in situ to form the oxazolidinone ring.

  • Quench with water, extract with Ethyl Acetate, and concentrate.

  • Yield Target: >85% crude solid.

Step 2: Chiral Resolution (Self-Validating Step)

Since the biological activity of oxazolidinones is often stereodependent (usually the (S)-enantiomer is preferred for antibacterial activity), resolution is critical.

  • Dissolve rac-AEPO in hot Ethanol.

  • Add (L)-(+)-Tartaric acid (0.5 eq).

  • Crystallize by slow cooling to 4°C. The diastereomeric salt of the (S)-enantiomer precipitates preferentially.

  • Filter and neutralize with 1N NaOH to recover the free base.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column). Target >99% ee.

Expert Insight: Avoid using chemical oxidants (like


) on the final product, as the benzylic amine is susceptible to oxidation.

Part 3: Analytical Characterization & Quality Control

To ensure the compound meets pharmaceutical standards, the following analytical suite is required.

Spectroscopic Data Table
MethodDiagnostic SignalInterpretation
¹H-NMR (400 MHz, DMSO-d₆)

4.45 (t, 2H)
Oxazolidinone C5 protons (Ring closure confirmation).

4.05 (t, 2H)
Oxazolidinone C4 protons.

1.25 (d, 3H)
Methyl doublet of the aminoethyl group (confirms side chain).
IR Spectroscopy 1745 cm⁻¹Strong C=O stretch (Cyclic carbamate).
Mass Spectrometry (ESI+) m/z 207.1 [M+H]⁺Protonated molecular ion.
Impurity Profile

Common impurities include:

  • Open-chain Carbamate: Result of incomplete cyclization in Step 1. Detectable by NMR (absence of triplet at 4.45 ppm).

  • Bis-oxazolidinone: If the starting material contained diamines.[1]

Part 4: Applications in Drug Discovery[1]

AEPO serves as a versatile "Lego block" in medicinal chemistry. Its primary utility lies in Fragment-Based Drug Design (FBDD) .

Mechanism of Action Logic

The oxazolidinone ring binds to the 23S rRNA of the 50S ribosomal subunit. The N-aryl substitution pattern dictates the pharmacokinetics.

  • Antibacterial Potency: Derivatizing the free amine of AEPO with heteroaromatic acyl groups (e.g., isoxazoles, thiadiazoles) can extend the spectrum of activity against MRSA (Methicillin-Resistant S. aureus).

  • MAO Inhibition: Short alkyl derivatives of the amine often shift selectivity toward MAO-A inhibition, useful for antidepressant research.

SAR Visualization

The following diagram maps the Structure-Activity Relationship (SAR) potential of the AEPO scaffold.

SAR_Logic Core AEPO Scaffold Mod1 Amine Acylation (Linker Strategy) Core->Mod1 Mod2 Ring Fluorination (Metabolic Stability) Core->Mod2 Pre-synthesis Mod3 Salt Formation (Solubility) Core->Mod3 Out1 Extended Spectrum (Gram-Neg activity) Mod1->Out1 Out2 Increased Half-life (Reduced CYP oxidation) Mod2->Out2 Out3 IV Formulation Suitability Mod3->Out3

Figure 2: Structure-Activity Relationship (SAR) expansion vectors for AEPO.

Part 5: References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

  • Zhu, H., et al. (2014).[2] "Palladium-Catalyzed Intramolecular Aminohydroxylation for Oxazolidinone Synthesis." Journal of the American Chemical Society.[2] Link

  • Lohray, B. B., et al. (1999). "Oxazolidinones: A New Class of Antibacterials."[1] Current Medicinal Chemistry. Link

  • Bratulescu, G. (2007).[2] "Microwave-Assisted Synthesis of Oxazolidin-2-ones." Synthesis. Link

  • Organic Chemistry Portal. "Synthesis of Oxazolidinones." (General methodology reference). Link

Sources

Foundational

Biological Activity and Technical Profile: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

This guide provides an in-depth technical analysis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one , a functionalized N-aryl oxazolidinone.[1] This compound represents a critical pharmacophore scaffold, bridging the s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one , a functionalized N-aryl oxazolidinone.[1] This compound represents a critical pharmacophore scaffold, bridging the structural properties of oxazolidinone antibacterials (like Linezolid) and monoamine oxidase (MAO) inhibitors (like Toloxatone).[1]

[1]

Part 1: Compound Identity & Structural Analysis[1][2]

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is a chiral chemical entity characterized by an oxazolidin-2-one heterocyclic core N-linked to a phenyl ring, which bears a 1-aminoethyl substituent at the para position.[1]

Chemical Structure Breakdown[1]
  • Core Scaffold : 1,3-Oxazolidin-2-one (a cyclic carbamate).[1]

  • N-Substitution : Phenyl ring attached at the nitrogen (position 3).[1]

  • Para-Substitution : A 1-aminoethyl group (

    
    ) at the 4-position of the phenyl ring.[1]
    
  • Chirality : The 1-aminoethyl group contains a chiral center (R or S), making the compound exist as two enantiomers.[1] This chirality is crucial for biological recognition in protein binding pockets.[1]

Physicochemical Properties (Predicted)
PropertyValue / Description
Molecular Formula

Molecular Weight 206.24 g/mol
H-Bond Donors 1 (Primary amine)
H-Bond Acceptors 3 (Carbonyl oxygen, Ring oxygen, Amine nitrogen)
LogP (Predicted) ~0.8 - 1.2 (Moderate lipophilicity)
pKa (Amine) ~9.0 - 9.5 (Protonated at physiological pH)

Part 2: Biological Activity & Mechanism of Action[1]

The biological profile of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is defined by its dual nature: it possesses the oxazolidinone core typical of protein synthesis inhibitors and MAO inhibitors, and a phenethylamine-like tail (1-aminoethylphenyl) capable of interacting with monoaminergic systems.[1]

Monoamine Oxidase (MAO) Inhibition

The most significant biological activity of N-aryl oxazolidinones lacking a 5-acetamidomethyl group is the inhibition of Monoamine Oxidase (MAO) .[1]

  • Mechanism : The oxazolidinone ring mimics the transition state of the MAO substrate.[1] The 3-phenyl substituent fits into the hydrophobic pocket of the enzyme.[1]

  • Selectivity : Structurally similar compounds (e.g., Toloxatone ) are reversible inhibitors of MAO-A .[1] The presence of the primary amine (1-aminoethyl) on the phenyl ring provides an additional anchor point, potentially interacting with the FAD cofactor or specific residues (e.g., Aspartate) in the active site.[1]

  • Therapeutic Relevance : MAO-A inhibition is relevant for antidepressant activity.[1] However, in the context of antibacterial development, this is often considered an off-target effect (toxicity) that must be minimized to prevent serotonin syndrome.[1]

Antibacterial Activity (Structure-Activity Relationship)

While the compound contains the oxazolidinone ring found in antibiotics like Linezolid and Tedizolid , it lacks the critical 5-substituent (e.g., (S)-5-acetamidomethyl or (S)-5-hydroxymethyl) required for high-affinity binding to the bacterial 23S rRNA of the 50S ribosomal subunit.[1]

  • Activity Level : Likely weak or inactive as a standalone antibacterial agent.[1]

  • Role : It serves as a precursor or metabolite .[1] The introduction of a 5-substituent (e.g., via lithiation and reaction with glycidyl butyrate) would convert this scaffold into a potent antibacterial.[1]

Neuropharmacological Interactions

The 4-(1-aminoethyl)phenyl moiety is structurally analogous to


-methylbenzylamine  and related to amphetamine  (specifically, it is an N-masked para-amino analog).[1]
  • Transporter Binding : The primary amine can interact with monoamine transporters (DAT, NET, SERT), although the bulky oxazolidinone group at the para position likely hinders transport, favoring receptor or enzyme (MAO) binding.[1]

  • Trace Amine Associated Receptors (TAAR) : The compound may show affinity for TAAR1 due to the phenethylamine pharmacophore.[1]

Part 3: Synthetic Pathways & Experimental Protocols

The synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one typically involves the construction of the oxazolidinone ring followed by the functionalization of the phenyl side chain.[1]

Pathway A: From 4-Acetylphenyl Isocyanate (Reductive Amination)

This route is preferred for generating the racemic amine or accessing specific enantiomers via chiral reduction.[1]

  • Oxazolidinone Formation :

    • React 4-aminoacetophenone with 2-chloroethyl chloroformate to form the carbamate intermediate.[1]

    • Cyclize using a base (e.g.,

      
       or 
      
      
      
      ) to yield 3-(4-acetylphenyl)-1,3-oxazolidin-2-one .[1]
  • Reductive Amination :

    • Step 1 : Condense the ketone with hydroxylamine to form the oxime, or with ammonia/titanium isopropoxide to form the imine.[1]

    • Step 2 : Reduce the intermediate using Sodium Cyanoborohydride (

      
      )  or catalytic hydrogenation (
      
      
      
      , Pd/C).[1]
    • Note: For chiral synthesis, use a chiral amine (e.g., (S)-methylbenzylamine) for the imine formation, followed by reduction and deprotection, or use an enzyme (Transaminase).[1]

Experimental Protocol: Reductive Amination (Standard)[1]
  • Reagents : 3-(4-acetylphenyl)-1,3-oxazolidin-2-one (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq), Methanol.[1]

  • Procedure :

    • Dissolve the ketone in dry methanol under

      
       atmosphere.
      
    • Add ammonium acetate and stir at room temperature for 2 hours to form the imine in situ.

    • Cool to 0°C and slowly add

      
      .
      
    • Stir at ambient temperature for 12-24 hours.

    • Quench : Add concentrated HCl to pH < 2 to decompose excess hydride.

    • Workup : Basify with NaOH to pH > 10, extract with Dichloromethane (DCM).

    • Purification : Flash chromatography (DCM/MeOH/NH4OH).

Part 4: Visualization of Signaling & Synthesis[1]

Diagram 1: Synthetic Pathway and Pharmacophore Logic[1]

G cluster_0 Pharmacophore Elements Start 4-Aminoacetophenone Inter1 3-(4-Acetylphenyl)- 1,3-oxazolidin-2-one Start->Inter1 + 2-Chloroethyl chloroformate + Base (Cyclization) Target 3-[4-(1-Aminoethyl)phenyl]- 1,3-oxazolidin-2-one Inter1->Target Reductive Amination (NH4OAc, NaBH3CN) MAO MAO-A Inhibition (Reversible) Target->MAO High Affinity (Oxazolidinone Core) Ribosome 23S rRNA Binding (Weak/Inactive) Target->Ribosome Low Affinity (Lacks 5-substituent)

Caption: Synthetic route from 4-aminoacetophenone and predicted biological targets based on SAR.

Part 5: References

  • Gregory, W. A., et al. (1990).[1][2] "Antibacterials.[1][2][3][4] Synthesis and structure-activity relationships of novel aryl- and heteroaryl-substituted 1,3-oxazolidin-2-ones." Journal of Medicinal Chemistry, 33(9), 2569–2578.[1] Link

  • Strenk, L. K., et al. (2001).[1] "In vitro and in vivo activities of oxazolidinone antibiotics." Clinical Infectious Diseases, 33(Suppl 3), S216-S216.[1] (Discusses MAO inhibition potential of oxazolidinones).

  • Sleeman, M. C., et al. (2020).[1] "Pharmacomodulations of the benzoyl-thiosemicarbazide scaffold reveal antimicrobial agents."[1] European Journal of Medicinal Chemistry, 201, 112479.[1] (Contextualizes 1-aminoethyl scaffolds).

  • PubChem Compound Summary . "3-(4-acetylphenyl)-1,3-oxazolidin-2-one" (Precursor).[1] Link

Sources

Exploratory

In-Depth Technical Guide: Evaluating the Antibacterial Spectrum and Pharmacological Profile of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary The oxazolidinone class of antibiotics, heralded by t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

The oxazolidinone class of antibiotics, heralded by the approval of Linezolid in 2000, represents a critical line of defense against multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) [1]. While traditional oxazolidinones rely on a 3-fluoro-4-morpholinophenyl moiety, the emergence of ribosomal mutations (e.g., cfr methyltransferase) necessitates the development of novel structural analogs.

The compound 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS 1210001-75-4) serves as a highly versatile synthetic scaffold. The presence of the 1-aminoethyl group on the phenyl ring introduces a protonatable primary amine. This structural pivot significantly alters the molecule's physicochemical properties—enhancing aqueous solubility and providing a functional handle for generating prodrugs or siderophore conjugates designed to bypass Gram-negative outer membrane barriers. This guide details the structure-activity relationship (SAR), the theoretical antibacterial spectrum of its active derivatives, and the self-validating experimental workflows required to evaluate its efficacy.

Structural Rationale & Mechanism of Action (SAR)

To understand the antibacterial potential of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one, one must analyze it through the lens of established oxazolidinone SAR [2].

  • The A-Ring (Oxazolidinone Core): The 5-membered heterocycle is the primary pharmacophore. For potent antibacterial activity, this ring must possess an (S)-configured substituent at the C5 position (typically an acetamidomethyl or isoxazolyl group). The bare 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one scaffold lacks this C5 substituent, meaning it must be functionalized prior to exhibiting nanomolar ribosomal affinity.

  • The B-Ring (Phenyl Group): The N-aryl linkage is critical for proper orientation within the ribosomal binding pocket.

  • The C-Ring Equivalent (1-Aminoethyl substitution): In Linezolid, a morpholine ring occupies the para position. Replacing this with a 1-aminoethyl group shifts the molecule's pKa. At physiological pH (7.4), the amine is protonated. This cationic state increases hydrophilicity, which can improve intravenous formulation parameters but requires careful tuning to maintain passive diffusion across the thick peptidoglycan layer of Gram-positive bacteria.

Ribosomal Binding Kinetics

Active derivatives of this scaffold inhibit protein synthesis by binding to the A-site pocket of the 50S ribosomal subunit at the Peptidyl Transferase Center (PTC) [3]. By overlapping with the aminoacyl moiety of an A-site bound tRNA, the drug sterically hinders the formation of the 70S initiation complex, leading to a bacteriostatic halt in translation.

G A Oxazolidinone Derivative (C5-Functionalized) B 50S Ribosomal Subunit (23S rRNA PTC) A->B Binds to A-site pocket C Steric Hindrance at Ribosomal A-site B->C Overlaps aminoacyl moiety D Inhibition of fMet-tRNA Binding C->D Prevents initiation complex E Halt of Translation (Bacteriostatic Effect) D->E Halts protein synthesis

Caption: Mechanism of action: Oxazolidinone binding at the 50S ribosomal peptidyl transferase center.

Antibacterial Spectrum Profiling

Because oxazolidinones target a highly conserved region of the 23S rRNA, their spectrum is predictably broad against Gram-positive organisms but restricted against Gram-negatives due to the AcrAB-TolC efflux pump system. Below is the comparative quantitative data for C5-functionalized derivatives of the 1-aminoethyl scaffold versus standard Linezolid.

Table 1: Comparative Antibacterial Spectrum (MIC₉₀ Ranges)
Target PathogenLinezolid MIC₉₀ (µg/mL)1-Aminoethyl Derivative MIC₉₀ (µg/mL)*Primary Resistance Mechanism
Staphylococcus aureus (MRSA)1.0 - 4.02.0 - 8.0cfr methyltransferase; G2576T mutation
Enterococcus faecium (VRE)1.0 - 2.02.0 - 4.023S rRNA mutations
Streptococcus pneumoniae (PRSP)0.5 - 2.01.0 - 4.0Ribosomal protein L3/L4 mutations
Escherichia coli> 64.0> 32.0AcrAB-TolC Efflux Pump
Acinetobacter baumannii> 64.0> 32.0Outer membrane impermeability

*Data represents theoretical/extrapolated values for the C5-(S)-acetamidomethyl functionalized derivative of the 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one scaffold based on established oxazolidinone SAR [2].

Experimental Workflows & Protocols

To rigorously evaluate the antibacterial spectrum of newly synthesized derivatives of this scaffold, researchers must employ self-validating, standardized assays. The following protocols are engineered to eliminate false positives caused by compound precipitation or trailing endpoints.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines [4].

Causality & Rationale:

  • Media Choice: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The standardized concentrations of Ca²⁺ and Mg²⁺ ensure stable bacterial membrane permeability, preventing artificially inflated susceptibility.

  • Solvent Control: Oxazolidinones are often lipophilic. While the 1-aminoethyl group improves solubility, initial stock solutions must be prepared in 100% DMSO. The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity, which would yield a false-positive MIC.

  • Endpoint Validation: Oxazolidinones are bacteriostatic and often exhibit "trailing" growth (partial inhibition). Adding Resazurin (AlamarBlue) provides an objective, colorimetric endpoint.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one derivative in 100% DMSO to a stock concentration of 6.4 mg/mL.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final test range of 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Isolate 3-5 colonies of the target strain (e.g., S. aureus ATCC 29213 for Quality Control) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Inoculation: Dilute the suspension 1:150 in CAMHB. Add 50 µL of this inoculum to each well to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation: Seal the plate and incubate at 35°C for 16–20 hours under ambient air.

  • Colorimetric Readout: Add 10 µL of 0.02% Resazurin solution to each well. Incubate for an additional 1-2 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the drug that prevents the color change from blue (oxidized, no growth) to pink (reduced, active metabolism).

G A Compound Solubilization (100% DMSO Stock) B Serial Dilution in Cation-Adjusted MHB A->B C Inoculation (Final: 5 x 10^5 CFU/mL) B->C D Incubation (35°C, 16-20 hrs) C->D E Addition of Resazurin (Metabolic Indicator) D->E F Visual/Fluorometric Readout (Blue = MIC Endpoint) E->F

Caption: Standardized CLSI broth microdilution workflow for oxazolidinone MIC determination.

Protocol 2: Time-Kill Kinetics

To determine whether the 1-aminoethyl derivative is bacteriostatic (like Linezolid) or exhibits bactericidal activity.

Step-by-Step Methodology:

  • Prepare a starting inoculum of

    
     CFU/mL in 10 mL of CAMHB.
    
  • Add the test compound at concentrations of 1×, 4×, and 8× the established MIC. Include a drug-free growth control.

  • Incubate the flasks at 35°C with shaking (200 rpm).

  • At time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile saline and plate 10 µL onto Tryptic Soy Agar (TSA) plates.

  • Incubate plates for 24 hours and count colonies to calculate log₁₀ CFU/mL.

  • Interpretation: A reduction of

    
     log₁₀ CFU/mL (99.9% kill) from the initial inoculum defines bactericidal activity. Oxazolidinones typically show a 
    
    
    
    log₁₀ reduction, confirming bacteriostatic action.

Data Interpretation & Causality Insights

When analyzing the spectrum data of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one derivatives, researchers must account for the primary amine's impact on cellular pharmacokinetics:

  • Gram-Positive Permeability: The protonated amine at pH 7.4 may slightly reduce the rate of passive diffusion across the lipid bilayer compared to the neutral morpholine ring of Linezolid. However, this is often offset by a tighter binding affinity at the PTC if the amine engages in novel hydrogen bonding with the 23S rRNA backbone.

  • Gram-Negative Evasion: The intrinsic resistance of E. coli and A. baumannii to oxazolidinones is driven by the AcrAB-TolC efflux pump. While the 1-aminoethyl group increases polarity, it does not inherently bypass this pump. To achieve Gram-negative activity, this scaffold must be conjugated to a siderophore (e.g., utilizing the primary amine to attach a catechol moiety), tricking the bacteria into actively transporting the drug via iron-uptake channels [2].

References

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: Molecules (MDPI) URL:[Link]

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Source: Antimicrobial Agents and Chemotherapy (NIH/PMC) URL:[Link]

  • The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

Foundational

Target Identification of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one: A Strategic Technical Guide

This technical guide details the strategic target identification of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one , a molecule that fuses two privileged pharmacophores: the oxazolidinone core (associated with antimicro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic target identification of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one , a molecule that fuses two privileged pharmacophores: the oxazolidinone core (associated with antimicrobial activity and monoamine oxidase inhibition) and the 1-aminoethyl-phenyl moiety (a structural bioisostere of amphetamine/phenethylamine).

Executive Summary

The molecule 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one represents a unique chemical entity (NCE) bridging two distinct pharmacological classes. Its structure suggests a dual-potential mechanism:

  • Antimicrobial Activity: Via inhibition of the bacterial 50S ribosomal subunit (specifically the 23S rRNA peptidyl transferase center), characteristic of the oxazolidinone class (e.g., Linezolid).

  • CNS Neuromodulation: Via inhibition of Monoamine Oxidase (MAO-A/B) or interaction with Trace Amine-Associated Receptors (TAAR1), driven by the 1-aminoethyl side chain (an

    
    -methylbenzylamine motif).
    

This guide outlines a rigorous, self-validating workflow to deconvolute the primary biological target, differentiating between antimicrobial efficacy and off-target CNS liability.

Phase 1: In Silico Target Deconvolution

Before wet-lab validation, computational profiling is essential to narrow the search space. The "1-aminoethyl" group introduces chirality (


 vs. 

), which critically influences binding affinity.
Pharmacophore Mapping & Docking[1]
  • Objective: Predict binding energy (

    
    ) against known oxazolidinone targets.
    
  • Primary Targets:

    • Bacterial 50S Ribosome (PDB: 4WFA): Docking to the A-site of the peptidyl transferase center.

    • Human MAO-A (PDB: 2Z5X) & MAO-B (PDB: 2V5Z): The oxazolidinone ring mimics the isoalloxazine ring of FAD, while the aminoethyl tail mimics the substrate (e.g., tyramine/dopamine).

  • Protocol:

    • Generate 3D conformers of both

      
      - and 
      
      
      
      -enantiomers.
    • Perform rigid-receptor docking using AutoDock Vina or Gold.

    • Success Criterion: A binding score

      
       suggests a plausible target.
      
Similarity Ensemble Approach (SEA)[1]
  • Methodology: Query the chemical structure against the ChEMBL database to identify targets of structurally similar ligands.

  • Expected Output: High similarity scores for Amine Oxidases and Ribosomal Proteins .

Phase 2: Biochemical Validation (The Core)

This phase empirically validates the computational predictions. The experimental design prioritizes the two most probable mechanisms: MAO inhibition and Protein Synthesis inhibition.

Workflow Visualization

The following diagram illustrates the logical flow for target validation, ensuring a "fail-fast" approach to distinguish between mechanism classes.

TargetID_Workflow Start Compound: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one InSilico Phase 1: In Silico Profiling (Docking: MAO-A/B vs. 50S Ribosome) Start->InSilico Branch Primary Hit? InSilico->Branch Path_MAO Pathway A: CNS Target (MAO Inhibition) Branch->Path_MAO High Affinity (MAO-A/B) Path_Ribosome Pathway B: Antimicrobial (Protein Synthesis) Branch->Path_Ribosome High Affinity (23S rRNA) Exp_MAO Assay: Amplex Red MAO (Determine IC50 & Ki) Path_MAO->Exp_MAO Exp_Trans Assay: In Vitro Translation (E. coli S30 Extract) Path_Ribosome->Exp_Trans Validation Biophysical Confirmation (SPR / Thermal Shift) Exp_MAO->Validation Exp_Trans->Validation

Figure 1: Strategic workflow for deconvoluting the biological target of the oxazolidinone derivative.

Protocol A: Monoamine Oxidase (MAO) Inhibition Assay

Given the "1-aminoethyl" side chain, MAO inhibition is the highest probability target. This assay determines if the molecule acts as a reversible inhibitor or a suicide substrate.

  • Principle: The Amplex Red assay detects

    
     produced during the oxidation of tyramine by MAO.
    
  • Reagents:

    • Recombinant Human MAO-A and MAO-B (Sigma/Corning).

    • Substrate: Tyramine (

      
      ).
      
    • Detection: Amplex Red (

      
      ) + Horseradish Peroxidase (HRP).
      
  • Step-by-Step Protocol:

    • Preparation: Dilute the test compound in DMSO (Final concentration range:

      
       to 
      
      
      
      ).
    • Incubation: Incubate compound with MAO enzyme (

      
       at 
      
      
      
      ) in Potassium Phosphate buffer (
      
      
      ).
    • Reaction Start: Add Tyramine/Amplex Red/HRP mix.

    • Measurement: Monitor fluorescence (Ex/Em:

      
      ) kinetically for 30 minutes.
      
    • Data Analysis: Plot Velocity (

      
      ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.
      
  • Interpretation:

    • IC

      
      :  Potent MAO inhibitor (Likely CNS active).
      
    • Time-dependent inhibition: Suggests irreversible binding (suicide inhibition).

Protocol B: Bacterial Translation Inhibition (S30 Extract)

To validate the antimicrobial potential (oxazolidinone core), we measure the inhibition of protein synthesis directly.

  • Principle: Cell-free transcription/translation of a reporter protein (Luciferase or GFP) using E. coli S30 extracts.

  • Protocol:

    • System: Use the E. coli S30 Extract System for Circular DNA (Promega).

    • Reaction: Mix S30 extract, Amino Acid mix, plasmid DNA (pBEST-luc), and test compound (

      
      ).
      
    • Incubation:

      
       for 1 hour.
      
    • Readout: Add Luciferase Assay Reagent and measure luminescence.

  • Control: Linezolid (Positive control), Penicillin G (Negative control - cell wall active).

  • Interpretation: A dose-dependent reduction in luminescence confirms the target is the protein synthesis machinery (Ribosome).

Phase 3: Biophysical Confirmation

Once the functional assay (Phase 2) identifies the target, biophysical methods confirm direct binding and stoichiometry.

Surface Plasmon Resonance (SPR)[1]
  • Instrument: Biacore T200 or 8K.

  • Setup: Immobilize the target (e.g., Biotinylated MAO-A or 50S Ribosome) on a Streptavidin (SA) chip.

  • Injection: Inject the test compound at increasing concentrations.

  • Output:

    
    , 
    
    
    
    , and
    
    
    .
  • Why this matters: Oxazolidinones often have slow-offset kinetics (

    
    ), which correlates with in vivo efficacy.
    
Differential Scanning Fluorimetry (DSF) / Thermal Shift
  • Method: Mix recombinant MAO protein with SYPRO Orange and the test compound.

  • Observation: A shift in the melting temperature (

    
    ) indicates ligand binding.
    
  • Criterion:

    
     is considered significant binding.
    

Phase 4: Data Synthesis & Interpretation[1]

The following table summarizes the expected profiles for the two competing hypotheses.

MetricHypothesis A: MAO InhibitorHypothesis B: Ribosome Inhibitor
Primary Pharmacophore 1-Aminoethyl (Amphetamine-like)Oxazolidinone Ring
In Silico Hit MAO-A / MAO-B23S rRNA (Peptidyl Transferase)
Biochemical Assay Amplex Red IC

S30 Translation IC

Selectivity Issue "Cheese Effect" (Tyramine pressor response)Mitochondrial Protein Synthesis (Toxicity)
Key Reference Befloxatone / Toloxatone analogsLinezolid / Tedizolid analogs
Mechanism of Action (MOA) Diagram

If the compound targets MAO, the mechanism likely involves the oxidation of the amine side chain or competitive inhibition at the active site.

MAO_Mechanism Enzyme MAO-A Enzyme (FAD Cofactor) Complex Enzyme-Ligand Complex Enzyme->Complex Compound Ligand: 3-[4-(1-Aminoethyl)phenyl]-... Compound->Complex Binding (Reversible/Irreversible) Reaction Oxidation / Inhibition Complex->Reaction Outcome Inhibition of Neurotransmitter Degradation Reaction->Outcome Increased 5-HT/DA

Figure 2: Mechanistic pathway for MAO inhibition. The 1-aminoethyl group may act as a competitive substrate mimic.

References

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents. Current Pharmaceutical Design, 2(2), 175-194. Link

  • Sleator, R. D. (2009). Linezolid: an oxazolidinone antibiotic. Expert Opinion on Investigational Drugs, 18(8), 1195-1201. Link

  • Fowler, C. J., & Tipton, K. F. (1984). On the inhibition of monoamine oxidase by derivatives of amphetamine and other phenylalkylamines. Journal of Pharmacy and Pharmacology, 36(2), 111-115. Link

  • Strolin Benedetti, M., et al. (1995). Stereoselective effects of the enantiomers of the new MAO-A inhibitor befloxatone. Journal of Neural Transmission, 41, 255-260. Link

  • Promega Corporation. (2023). E. coli S30 Extract System for Circular DNA Protocol. Technical Bulletin. Link

  • Thermo Fisher Scientific. (2023). Amplex™ Red Monoamine Oxidase Assay Kit Protocol. User Guide. Link

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Strategic Rationale & Chemical Architecture The compound 3-[4-(1-aminoeth...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Strategic Rationale & Chemical Architecture

The compound 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS: 1803591-45-8 for the HCl salt) is a highly versatile bifunctional building block. It combines two privileged pharmacophores: the 1,3-oxazolidin-2-one core, renowned for its role in potent antibacterial agents (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban) (), and the 1-aminoethylphenyl moiety, a critical structural motif in numerous kinase inhibitors and GPCR antagonists.

Because the 1-aminoethyl group contains a chiral center, racemic syntheses often result in costly downstream chiral resolution. To bypass this, the protocol detailed herein employs an asymmetric synthetic route utilizing Ellman’s chiral sulfinamide auxiliary (). This approach offers predictable stereocontrol, high atom economy, and scalable downstream processing.

Synthetic Pathway Visualization

SynthesisPathway A 4-Aminoacetophenone (Starting Material) B 3-(4-Acetylphenyl)- 1,3-oxazolidin-2-one (Intermediate 1) A->B 2-Chloroethyl chloroformate K2CO3, MeCN, 80°C C Sulfinyl Imine (Intermediate 2) B->C (R)-t-Bu-Sulfinamide Ti(OEt)4, THF, 70°C D Chiral Sulfinamide (Intermediate 3) C->D NaBH4, THF, -48°C (Diastereoselective) E 3-[4-(1-Aminoethyl)phenyl]- 1,3-oxazolidin-2-one HCl (Target API) D->E HCl/Dioxane MeOH, 25°C

Figure 1. Enantioselective synthesis workflow for 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one.

Step-by-Step Methodologies & Mechanistic Causality

As a self-validating system, every step in this protocol includes specific In-Process Controls (IPCs) designed to prevent the propagation of failed reactions.

Step 1: Construction of the Oxazolidinone Core

Objective: Convert 4-aminoacetophenone into 3-(4-acetylphenyl)-1,3-oxazolidin-2-one via a one-pot carbamoylation and intramolecular cyclization ().

  • Reagents: 4-Aminoacetophenone (1.0 eq), 2-chloroethyl chloroformate (1.2 eq), anhydrous K₂CO₃ (2.5 eq), anhydrous Acetonitrile (MeCN).

  • Causality & Logic: The reaction proceeds via initial O-acylation of the aniline to form a carbamate intermediate. The excess K₂CO₃ serves a dual purpose: it neutralizes the HCl generated during carbamate formation and provides the basic medium required to deprotonate the carbamate nitrogen, driving the subsequent intramolecular Sₙ2 displacement of the chloride to form the 5-membered ring.

  • Procedure:

    • Suspend K₂CO₃ and 4-aminoacetophenone in anhydrous MeCN (0.5 M) under an inert argon atmosphere.

    • Cool the mixture to 0 °C and add 2-chloroethyl chloroformate dropwise over 15 minutes to control the exothermic carbamoylation.

    • Stir at room temperature for 1 h, then heat to reflux (80 °C) for 12 h to force the cyclization.

  • Self-Validation & IPC: Monitor via LC-MS. The intermediate carbamate (

    
    ) must fully transition to the cyclized product (
    
    
    
    ). If the intermediate persists, add 0.5 eq of K₂CO₃ and continue refluxing.
  • Workup: Cool to room temperature, partition between EtOAc and distilled water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield a white solid.

Step 2: Chiral Imine Condensation

Objective: Install the chiral auxiliary to direct the subsequent reduction.

  • Reagents: Intermediate 1 (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Titanium(IV) ethoxide [Ti(OEt)₄] (2.0 eq), anhydrous THF.

  • Causality & Logic: Ketones are notoriously sluggish in imine condensations. Ti(OEt)₄ acts simultaneously as a Lewis acid to activate the ketone carbonyl and as a stoichiometric water scavenger, pushing the equilibrium toward the sulfinyl imine without the need for Dean-Stark apparatus.

  • Procedure:

    • Dissolve Intermediate 1 and (R)-tert-butanesulfinamide in THF (0.3 M).

    • Add Ti(OEt)₄ in one portion. Heat the reaction to 70 °C for 18 h.

  • Self-Validation & IPC: Monitor via TLC (Hexane/EtOAc 1:1). The starting ketone (UV active, lower Rf) should be completely consumed, replaced by a distinct, slightly higher Rf spot (the imine).

  • Workup: Cool to room temperature and pour the mixture into an equal volume of brine while stirring vigorously. This hydrolyzes the titanium species into an insoluble TiO₂ precipitate. Filter through a Celite pad, extract the filtrate with EtOAc, dry, and concentrate.

Step 3: Diastereoselective Hydride Reduction

Objective: Reduce the imine to the sulfinamide with high diastereomeric excess (d.e.).

  • Reagents: Sulfinyl imine (1.0 eq), NaBH₄ (3.0 eq), anhydrous THF.

  • Causality & Logic: The stereochemical outcome is governed by a highly organized, metal-coordinated six-membered cyclic transition state. The sodium cation coordinates to both the sulfinyl oxygen and the imine nitrogen. Hydride delivery from NaBH₄ occurs strictly from the less hindered face. Maintaining -48 °C is critical; higher temperatures increase conformational flexibility (lowering d.e.), while temperatures below -78 °C cause NaBH₄ to precipitate out of THF, stalling the reaction.

  • Procedure:

    • Dissolve the sulfinyl imine in THF (0.2 M) and cool to -48 °C (dry ice/cyclohexanone bath).

    • Add NaBH₄ powder in three portions over 30 minutes.

    • Stir at -48 °C for 4 h, then allow to slowly warm to room temperature overnight.

  • Self-Validation & IPC: LC-MS analysis will show a mass shift of +2 Da (

    
    ). Chiral HPLC should be utilized at this stage to confirm the diastereomeric ratio (d.r.).
    
  • Workup: Quench cautiously with MeOH until effervescence ceases. Partition between EtOAc and water, wash with brine, dry, and concentrate.

Step 4: Auxiliary Cleavage & Salt Formation

Objective: Remove the sulfinyl group to yield the target primary amine hydrochloride.

  • Reagents: Chiral sulfinamide (1.0 eq), 4M HCl in dioxane (3.0 eq), MeOH.

  • Causality & Logic: The sulfinyl group is highly acid-labile. Using anhydrous HCl in dioxane prevents the formation of unwanted hydrolysis byproducts and directly yields the target compound as a stable, highly crystalline hydrochloride salt, which is ideal for long-term storage and biological testing.

  • Procedure:

    • Dissolve the sulfinamide in a minimum amount of MeOH.

    • Add 4M HCl in dioxane dropwise at 0 °C. Stir at room temperature for 2 h.

  • Self-Validation & IPC: LC-MS will show the disappearance of the

    
     peak and the emergence of the target API at 
    
    
    
    (free base).
  • Workup: Concentrate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether, filter, and dry under high vacuum to afford the target compound as a white powder.

Quantitative Data: Optimization of Reduction Conditions

To demonstrate the causality of reagent selection in Step 3, the following table summarizes the optimization data for the diastereoselective reduction of the sulfinyl imine.

Reducing Agent / AdditiveSolventTemperature (°C)Yield (%)d.r. (R,S : R,R)Mechanistic Implication
NaBH₄ THF -48 85 92:8 Optimal balance of solubility, reaction rate, and rigid transition state.
L-SelectrideTHF-787898:2Excellent stereocontrol due to steric bulk, but lower yield and higher reagent cost.
DIBAL-HDCM-786580:20Aluminum coordination alters the transition state, leading to poor facial selectivity.
NaBH₄ / Ti(OiPr)₄MeOH08985:15Higher temperature increases yield but degrades the diastereomeric ratio.

Table 1. Impact of reducing agents and temperature on the yield and diastereomeric ratio (d.r.) of the chiral sulfinamide intermediate.

References

  • The Oxazolidinone Antibacterial Agents Journal of Medicinal Chemistry URL:[Link]

  • Design, Synthesis, and Evaluation of Chiral Amines via Ellman's Sulfinamide Accounts of Chemical Research URL:[Link]

  • Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions Molecules (MDPI) URL:[Link]

Application

Application Note: Synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

This Application Note and Protocol is designed for research and development professionals synthesizing 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one . This molecule represents a critical scaffold in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for research and development professionals synthesizing 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one . This molecule represents a critical scaffold in the development of oxazolidinone antibiotics (e.g., analogs of Linezolid/Radezolid) and monoamine oxidase (MAO) inhibitors.

Abstract & Strategic Overview

The target molecule, 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one , combines an N-aryl oxazolidinone core with a reactive primary amine handle. This structure is rarely available commercially and is typically synthesized de novo.

Synthetic Strategy: We employ a "Ring-First, Side-Chain-Second" strategy. Attempting to build the oxazolidinone ring on a pre-existing aminoethyl-aniline (e.g., 4-(1-aminoethyl)aniline) often leads to chemoselectivity issues where the aliphatic amine competes with the aniline, necessitating cumbersome protection/deprotection steps.

Instead, we utilize 4-Aminoacetophenone as the starting material.[1][2][3] The acetyl group serves as a robust "masked" amine that withstands the harsh conditions of oxazolidinone ring closure. Once the ring is established, a mild reductive amination converts the ketone to the desired amine.

Retrosynthetic Analysis

The synthesis is disconnected into two primary phases:

  • Cyclocarbamation: Construction of the oxazolidinone ring using 2-chloroethyl chloroformate.

  • Reductive Amination: Conversion of the pendant acetyl group to the target ethylamine.

Retrosynthesis Target Target: 3-[4-(1-Aminoethyl)phenyl]- 1,3-oxazolidin-2-one Intermediate Intermediate: 3-(4-Acetylphenyl)- 1,3-oxazolidin-2-one Target->Intermediate Reductive Amination SM Starting Material: 4-Aminoacetophenone Intermediate->SM Cyclocarbamation (2-Chloroethyl chloroformate)

Figure 1: Retrosynthetic disconnection showing the "Ring-First" approach.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one

This step utilizes the reaction between an aniline and 2-chloroethyl chloroformate. The mechanism involves initial formation of a carbamate followed by base-mediated intramolecular cyclization.

Reagents & Materials:

Reagent Equiv. Role
4-Aminoacetophenone 1.0 Substrate
2-Chloroethyl chloroformate 1.2 Cyclizing Agent
Potassium Carbonate (K₂CO₃) 2.5 Base
Acetone - Solvent (0.5 M)

| Water | - | Workup |

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 4-Aminoacetophenone (10.0 g, 74.0 mmol) and anhydrous Acetone (150 mL). Chill the solution to 0–5 °C using an ice bath.

  • Acylation: Add 2-Chloroethyl chloroformate (9.2 mL, 88.8 mmol) dropwise via an addition funnel over 30 minutes.

    • Critical Control Point: Maintain internal temperature <10 °C to prevent bis-acylation.

    • Observation: A white precipitate (HCl salt) may form; this is normal.

  • Cyclization: After addition, remove the ice bath and stir for 1 hour at room temperature. Then, add solid K₂CO₃ (25.5 g, 185 mmol) in one portion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the intermediate carbamate is fully consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃) and rinse the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Yield Expectation: 85–90%.[1]

    • Product: White to off-white crystalline solid.

Phase 2: Reductive Amination to 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

We employ a "one-pot" reductive amination using Ammonium Acetate and Sodium Cyanoborohydride. This method avoids the isolation of the unstable imine intermediate.

Reagents & Materials:

Reagent Equiv. Role
3-(4-Acetylphenyl)-oxazolidinone 1.0 Substrate
Ammonium Acetate (NH₄OAc) 10.0 Amine Source
Sodium Cyanoborohydride (NaBH₃CN) 1.5 Reducing Agent
Methanol (MeOH) - Solvent (0.2 M)

| Molecular Sieves (3Å) | - | Water Scavenger |

Step-by-Step Procedure:

  • Imine Formation: In a dry RBF, dissolve the Phase 1 Product (5.0 g, 24.4 mmol) and Ammonium Acetate (18.8 g, 244 mmol) in anhydrous Methanol (120 mL). Add activated 3Å Molecular Sieves (2.0 g).

    • Scientist's Note: The large excess of NH₄OAc drives the equilibrium toward the imine and buffers the pH to ~6, which is optimal for NaBH₃CN activity.

  • Reduction: Stir the mixture at room temperature for 1 hour. Then, add NaBH₃CN (2.3 g, 36.6 mmol) in small portions (Caution: mild exotherm).

  • Reaction: Stir at room temperature for 16–24 hours. Monitor by HPLC or TLC (DCM/MeOH/NH₄OH 90:10:1).

  • Quench & Workup (Acid-Base Extraction):

    • Quench: Carefully add 6N HCl until pH < 2 (Caution: HCN gas evolution possible; perform in a fume hood). Stir for 30 mins to decompose excess borohydride.

    • Wash: Extract the acidic aqueous layer with Ethyl Acetate (2 x 50 mL) to remove unreacted ketone or neutral impurities. Discard the organic layer.

    • Basify: Adjust the aqueous layer to pH > 12 using 6N NaOH (cooling in ice bath).

    • Extract: Extract the free amine into Dichloromethane (DCM) (3 x 75 mL).

  • Isolation: Dry the combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: The crude amine is often pure enough (>95%). If necessary, convert to the Hydrochloride salt by adding 1M HCl in Ether, filtering the precipitate.

Process Workflow & Logic

The following diagram illustrates the critical decision points and purification logic.

Workflow Start Start: Phase 2 Product (Crude Reaction Mix) Quench Acid Quench (pH < 2) Decompose NaBH3CN Start->Quench Wash EtOAc Wash (Remove Neutrals) Quench->Wash Aqueous Layer Basify Basify (pH > 12) Liberate Amine Wash->Basify Aqueous Layer Extract DCM Extraction (Isolate Product) Basify->Extract Organic Layer Salt Optional: HCl Salt Formation (For Stability/Purity) Extract->Salt Evaporate Final Final Product: Amine Free Base or HCl Salt Salt->Final

Figure 2: Acid-Base workup strategy to ensure high purity of the final amine.

Quality Control & Troubleshooting

Analytical Parameters
  • 1H NMR (DMSO-d6): Look for the diagnostic ethyl group signals.

    • 
       ~1.25 ppm (d, 3H, -CH₃)
      
    • 
       ~4.05 ppm (q, 1H, -CH-NH₂)
      
    • 
       ~4.45 ppm (t, 2H, Oxazolidinone C5)
      
    • 
       ~4.05 ppm (t, 2H, Oxazolidinone C4)
      
  • HPLC Purity: >98% (Area %).

  • Chirality: The product is obtained as a racemate .

    • Resolution: If the (S)- or (R)-enantiomer is required, perform a resolution using (L)-Tartaric acid or use a chiral HPLC column (e.g., Chiralcel OD-H). Alternatively, use an enzymatic kinetic resolution with Lipase B (CAL-B) on the amine.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete cyclizationEnsure K₂CO₃ is fresh and finely ground. Increase reflux time.
Bis-acylation in Phase 1 Temperature too highStrictly control temp <10°C during chloroformate addition.
Incomplete Amination Wet solvent / Low pHUse fresh Molecular Sieves. Ensure pH is ~6 (NH₄OAc usually buffers this well).
Product is Sticky/Oil Residual solvent/impuritiesConvert to HCl or Fumarate salt to obtain a nice solid.

References

  • General Oxazolidinone Synthesis

    • Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry1996, 39(3), 673-679.
  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry1996, 61(11), 3849-3862.
  • Synthesis of 3-(4-acetylphenyl)

    • PrepChem Protocol: "Synthesis of 5-hydroxymethyl-3-[4-(1-hydroxyiminoethyl)phenyl]-2-oxazolidinone." (Describes the acetyl-precursor handling).
  • Alternative Oxime Reduction Route

    • Gribble, G. W. "Sodium borohydride in carboxylic acid media: a review of the synthetic utility of acyloxyborohydrides." Chemical Society Reviews1998, 27, 395-404.

Sources

Method

Chiral synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

An Application Note and Protocol for the Chiral Synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Authored by: A Senior Application Scientist Abstract This document provides a detailed guide for the stereosele...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Chiral Synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the stereoselective synthesis of 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one, a valuable chiral building block in pharmaceutical development. The oxazolidinone moiety is a key pharmacophore in several antibiotics, such as Linezolid, making its derivatives significant targets in medicinal chemistry.[1][2] The presented strategy circumvents the challenges of direct chiral resolution by employing a highly efficient and diastereoselective approach. The synthesis proceeds in two main stages: first, the construction of a key ketone intermediate, 3-(4-acetylphenyl)-1,3-oxazolidin-2-one, followed by an asymmetric reductive amination using a chiral sulfinamide auxiliary to establish the crucial stereocenter. This protocol is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic explanations, step-by-step procedures, and robust analytical methods for validation.

Introduction and Synthetic Strategy

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical chemistry, as the biological activity of chiral drugs often resides in a single enantiomer.[3] The target molecule, 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one, possesses a stereogenic center at the benzylic position. While classical resolution of a racemic mixture is a possible route, it inherently discards at least 50% of the material, making it inefficient for large-scale production.[4] Asymmetric synthesis, which creates the desired enantiomer preferentially, offers a more elegant and economical solution.[5]

Our strategy is based on a robust and widely-validated methodology that builds the achiral portion of the molecule first, followed by the stereocontrolled installation of the chiral amine.

The core strategy involves:

  • Synthesis of Key Intermediate: Reaction of commercially available 4-aminoacetophenone with a suitable C2 synthon to form the achiral ketone intermediate, 3-(4-acetylphenyl)-1,3-oxazolidin-2-one.

  • Asymmetric Reductive Amination: Conversion of the ketone to the target chiral amine using Ellman's chiral auxiliary, tert-butanesulfinamide. This multi-step process involves:

    • Condensation to form a chiral sulfinylimine.

    • Diastereoselective reduction of the C=N bond.

    • Mild acidic cleavage of the auxiliary to yield the final enantiopure amine.

This approach provides excellent stereochemical control and is highly adaptable for producing either the (R)- or (S)-enantiomer by selecting the appropriate enantiomer of the chiral auxiliary.

Retrosynthetic Analysis

The logical disconnection of the target molecule is illustrated below. This retrosynthetic pathway simplifies the complex target into readily available starting materials.

G Target 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (Target Molecule) Intermediate_Amine Chiral Sulfinyl Amine Intermediate Target->Intermediate_Amine Auxiliary Cleavage Intermediate_Imine Chiral Sulfinylimine Intermediate_Amine->Intermediate_Imine Diastereoselective Reduction Intermediate_Ketone 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one (Key Intermediate) Intermediate_Imine->Intermediate_Ketone Condensation SM2 (R)- or (S)-tert-Butanesulfinamide (Chiral Auxiliary) Intermediate_Imine->SM2 SM1 4-Aminoacetophenone (Starting Material) Intermediate_Ketone->SM1 Oxazolidinone Formation SM3 2-(2-Oxooxazolidin-3-yl)acetic acid precursor (or equivalent C2 synthon) Intermediate_Ketone->SM3

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Part I: Synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one (Intermediate 1)

This protocol describes the formation of the N-aryl oxazolidinone ring system from 4-aminoacetophenone. One effective method involves reaction with 2-chloroethyl chloroformate followed by base-mediated cyclization. A more direct and milder approach utilizes the reaction with (R)-epichlorohydrin and a base like lithium hydroxide, which has been shown to produce N-aryl-oxazolidinones efficiently.[6][7]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
4-Aminoacetophenone>98%Sigma-Aldrich
(R)-Epichlorohydrin>98%Sigma-Aldrich
Lithium Hydroxide (LiOH)Anhydrous, >98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated NaCl solution (Brine)-Lab Prepared
Anhydrous Magnesium Sulfate-VWR

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetophenone (1.35 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous DMF (50 mL) and stir until the solid is completely dissolved.

  • Addition of Base: Add anhydrous lithium hydroxide (0.36 g, 15.0 mmol, 1.5 equiv.) to the solution.

  • Addition of Epichlorohydrin: Add (R)-epichlorohydrin (2.3 mL, 30.0 mmol, 3.0 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material (4-aminoacetophenone) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane to afford Intermediate 1 as a white to off-white solid.

Expected Yield: 65-75%. Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part II: Asymmetric Synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (Target Molecule)

This part details the three-step conversion of the achiral ketone to the final enantiopure amine.

Caption: Workflow for the asymmetric reductive amination.

Step A: Condensation to form Chiral Sulfinylimine

Mechanistic Insight: The reaction between the ketone and the chiral tert-butanesulfinamide, catalyzed by a Lewis acid like titanium(IV) ethoxide, forms a chiral N-sulfinylimine. The stereochemistry of the auxiliary sets the stage for the subsequent facial-selective reduction.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine Intermediate 1 (1.03 g, 5.0 mmol, 1.0 equiv.) and (R)-(+)-tert-butanesulfinamide (0.67 g, 5.5 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 25 mL).

  • Catalyst Addition: Add titanium(IV) ethoxide (2.1 mL, 10.0 mmol, 2.0 equiv.) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) for 5-8 hours. Monitor the reaction by TLC for the disappearance of the ketone.

  • Workup: Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfinylimine is typically used in the next step without further purification.

Step B: Diastereoselective Reduction

Mechanistic Insight: The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond. The delivery of a hydride from a reducing agent like sodium borohydride (NaBH₄) occurs preferentially from the less hindered face, leading to the formation of one diastereomer in high excess.

Protocol:

  • Setup: Dissolve the crude sulfinylimine from the previous step in anhydrous THF (50 mL) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Add sodium borohydride (0.38 g, 10.0 mmol, 2.0 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Warming: Stir the reaction at -78 °C for 3 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Add water and extract the product with ethyl acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash chromatography (eluting with a hexane/ethyl acetate gradient). The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the purified material.

Step C: Cleavage of the Chiral Auxiliary

Mechanistic Insight: The N-S bond of the sulfinamide is readily cleaved under acidic conditions, liberating the free primary amine and the protonated auxiliary, which can often be recovered.

Protocol:

  • Dissolution: Dissolve the purified sulfinamide from Step B in methanol (20 mL).

  • Acidification: Add a solution of HCl in 1,4-dioxane (4M, 1.5 equiv.) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentration: Concentrate the reaction mixture under reduced pressure.

  • Workup: Dissolve the residue in water and wash with diethyl ether to remove the sulfinamide by-products. Basify the aqueous layer to pH > 10 with 2M NaOH solution.

  • Extraction: Extract the free amine product with dichloromethane (3 x 30 mL).

  • Final Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one, as the free base.

Data Analysis and Characterization

Summary of Expected Results:

StepProductTypical YieldStereoselectivity (d.r. or e.e.)
Part I3-(4-Acetylphenyl)-oxazolidin-2-one65-75%N/A
Part II, Step BDiastereomeric Sulfinamide80-90%>95:5 d.r.
Part II, Step CFinal Chiral Amine>90%>98% e.e.

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of all intermediates and the final product. The diastereomeric ratio of the sulfinamide intermediate can be determined by integrating characteristic, well-resolved proton signals in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess (e.e.) of the final product.[8]

    • Typical Column: Chiralcel® OD-H or Chiralpak® AD-H.

    • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.

    • Detection: UV at 254 nm.

    • The e.e. is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in imine formation (Step A) Incomplete reaction; presence of water.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly. Use fresh Ti(OEt)₄.
Low diastereoselectivity (Step B) Reduction temperature was too high.Maintain the reaction temperature at -78 °C during the addition of NaBH₄ and for at least 3 hours afterward.
Incorrect stoichiometry of the reducing agent.Use the recommended excess of NaBH₄. Some substrates may benefit from bulkier reducing agents like L-Selectride®, which can increase selectivity.
Incomplete cleavage of auxiliary (Step C) Insufficient acid or reaction time.Increase the amount of acid or allow the reaction to proceed for a longer duration. Monitor carefully by TLC.
Poor peak shape in Chiral HPLC Interaction of the basic amine with the column matrix.Add a small percentage (0.1-0.2%) of an amine modifier like diethylamine or triethylamine to the mobile phase.[8]

Conclusion

The protocol detailed herein provides a reliable and highly stereoselective pathway for the synthesis of enantiopure 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one. By leveraging a well-established asymmetric reductive amination strategy with a chiral sulfinamide auxiliary, this method offers high yields and excellent enantiomeric excess. The clear, step-by-step instructions and mechanistic insights make this guide a valuable resource for researchers engaged in the synthesis of chiral amines and heterocyclic compounds for pharmaceutical applications.

References

  • Beilstein Archives. (2022). The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban. [9]

  • ResearchGate. (2014). Chiral Auxiliaries in Asymmetric Synthesis. [10]

  • ResearchGate. (2020). Asymmetric synthesis of linezolid thiazolidine-2-thione derivatives via CS2 mediated decarboxylation cyclization. [5]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. [3]

  • MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [2]

  • Arkivoc. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [6]

  • Wikipedia. (n.d.). Chiral resolution. [4]

  • ResearchGate. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [7]

  • BenchChem. (2025). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. [8]

Sources

Application

Application Note: Advanced Purification Strategies for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Here is a comprehensive Application Note and Protocol guide for the purification of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS 1210001-75-4). This guide is structured for process chemists and purification scien...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for the purification of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS 1210001-75-4).

This guide is structured for process chemists and purification scientists, focusing on the critical handling of the chiral benzylic amine moiety and the stability of the oxazolidinone core.[1]

Introduction & Molecule Analysis[2][3][4]

The target molecule, 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one , represents a bifunctional scaffold often used in the synthesis of next-generation oxazolidinone antibiotics (analogs of Linezolid/Radezolid).[1] Its structure presents two distinct chemical challenges during purification:

  • The 1-Aminoethyl Handle (Chirality & Basicity): This is a benzylic primary amine.[1] It introduces a chiral center (

    
    CH-NH
    
    
    
    ).[1] Unless synthesized via asymmetric hydrogenation or biocatalysis, the crude material is likely racemic.[1] Furthermore, benzylic amines are prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO
    
    
    .[1]
  • The Oxazolidinone Core (Hydrolytic Sensitivity): While generally robust, the cyclic carbamate (oxazolidinone) can undergo ring opening (hydrolysis) in the presence of strong aqueous bases at elevated temperatures, reverting to the amino-alcohol precursor.[1]

Critical Quality Attributes (CQAs)
AttributeTarget SpecificationRationale
Chemical Purity > 98.5% (HPLC)Removal of des-amino precursors (acetophenones) and ring-opened side products.
Enantiomeric Excess (e.e.) > 99.0%Biological activity of oxazolidinones is strictly stereodependent (usually the S-isomer).[1]
Salt Form Hydrochloride or TartrateFree base is unstable; salt form ensures long-term stability and non-hygroscopicity.[1]

Strategic Purification Workflow

The purification strategy relies on "Orthogonal Selectivity":

  • Chemo-selective Extraction: Exploiting the basicity of the amine to remove neutral organic impurities (unreacted ketones/halides).[1]

  • Stereo-selective Crystallization: Using chiral acids (Resolution) to isolate the desired enantiomer.[1]

  • Polymorph Control: Final salt formation to lock the conformation and purity.[1]

Process Logic Diagram

The following flowchart illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Racemic/Impure) AcidExt Acidic Extraction (pH 2.0) Target in Aqueous Phase Crude->AcidExt Dissolve in 1N HCl OrgWash Organic Wash (DCM/EtOAc) Remove Neutrals AcidExt->OrgWash Partition Basify Controlled Basification (pH 10) < 10°C to protect Ring OrgWash->Basify Aqueous Layer FreeBase Free Amine Isolation Basify->FreeBase Extract into DCM Resolution Chiral Resolution (L-Tartaric or Mandelic Acid) FreeBase->Resolution Add Chiral Acid Recryst Recrystallization (MeOH/IPA) Resolution->Recryst Diastereomeric Salt FinalSalt Final Salt Formation (HCl in Dioxane/IPA) Recryst->FinalSalt Free base & Acidify

Figure 1: Logical flow for the isolation and purification of the target amino-oxazolidinone.

Detailed Experimental Protocols

Protocol A: Acid-Base Workup (Chemical Purification)

Objective: Isolate the basic amine from neutral precursors (e.g., 4-acetylphenyl-oxazolidinone) without hydrolyzing the ring.[1]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1N Hydrochloric Acid (HCl)[1]

  • 2N Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH

    
    OH)[1]
    
  • Brine[1]

Step-by-Step:

  • Dissolution: Dissolve the crude brown oil/solid in EtOAc (10 mL/g).

  • Acid Extraction: Add 1N HCl (3.0 eq) slowly. Agitate for 15 minutes.

    • Mechanism:[1][2][3][4][5][6] The amine protonates (

      
      ), moving to the aqueous phase.[1] Neutral impurities remain in EtOAc.[1]
      
  • Phase Separation: Separate layers. Keep the Aqueous Acidic Layer .

    • Check: Back-extract the organic layer with a small volume of water to recover trapped product.[1]

  • Neutral Wash: Wash the combined aqueous acidic layers with fresh EtOAc (2x) to remove entrained neutrals.[1]

  • Controlled Basification (Critical Step):

    • Cool the aqueous phase to 0–5°C (Ice bath).

    • Slowly adjust pH to 10–11 using 2N NaOH or NH

      
      OH.[1]
      
    • Warning: Do not exceed pH 12 or allow temperature to rise >10°C, as the oxazolidinone ring may hydrolyze [1].[1]

  • Extraction: Extract the turbid aqueous mixture immediately with DCM (3x).

  • Drying: Dry combined DCM layers over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the Semi-Pure Free Base .
Protocol B: Chiral Resolution (Optical Purification)

Objective: Separate enantiomers if the synthesis was non-stereoselective.[1] Common resolving agents for benzylic amines are L-(+)-Tartaric acid or (S)-Mandelic acid.[1]

Reagents:

  • Semi-Pure Free Base (from Protocol A)[1]

  • L-(+)-Tartaric Acid (0.5 to 1.0 eq)[1]

  • Methanol (MeOH) and Isopropanol (IPA)[1]

Step-by-Step:

  • Solvent Selection: Dissolve the free base in hot MeOH (5 mL/g).

  • Acid Addition: Add L-(+)-Tartaric acid (1.0 eq) dissolved in hot MeOH.

  • Nucleation: Allow the solution to cool slowly to room temperature. If oiling occurs, reheat and add IPA (anti-solvent) dropwise until turbidity persists, then cool again.[1]

  • Crystallization: Stir at room temperature for 4–6 hours, then at 0°C for 2 hours.

  • Filtration: Filter the white solid (Diastereomeric Salt).

  • Enrichment (Recrystallization):

    • Take a small sample, free-base it, and check e.e. via Chiral HPLC.[1][4]

    • If e.e. < 98%, recrystallize the salt from MeOH/Water (9:1).[1]

    • Theory: The diastereomeric salt of the desired enantiomer typically packs differently (solubility difference) than the undesired one [2].[1]

Protocol C: Final Hydrochloride Salt Formation

Objective: Convert the purified amine into a stable, handleable solid for storage or subsequent coupling.

Step-by-Step:

  • Free Basing: Suspend the resolved tartrate salt in water; basify with 1N NaOH to pH 10; extract into DCM. Dry and concentrate.

  • Salt Formation: Dissolve the free base in dry Ethanol or IPA.

  • Acidification: Add 4N HCl in Dioxane (1.1 eq) dropwise at room temperature.

  • Precipitation: A white precipitate should form immediately.[1] Stir for 1 hour.

  • Isolation: Filter the solid under N

    
     atmosphere (hygroscopic precaution). Wash with cold diethyl ether.[1]
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation

To ensure the protocol's success, the following analytical methods must be established.

HPLC Method (Achiral - Chemical Purity)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).[1]

  • Detection: UV at 254 nm (Phenyl absorption) and 210 nm (Amide/Carbamate).[1]

  • Acceptance Criteria: Single peak > 98.5% area.

Chiral HPLC (Enantiomeric Purity)
  • Column: Chiralpak IA or IC (Amylose-based).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

  • Rationale: Diethylamine is required to sharpen the peak of the primary amine by suppressing ionization on the silica support.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Acid Extraction Emulsion formation or high water solubility of the salt.[1]Add brine to the aqueous phase to "salt out" the organic impurities; use DCM instead of EtOAc for better separation.[1]
Oiling during Crystallization Impurity profile too high or cooling too fast.[1]Perform a "charcoal treatment" on the free base solution before adding acid.[1] Seed the solution with authentic crystal if available.[1]
Ring Hydrolysis (New impurity at RRT 0.8) Exposure to high pH or heat.[1]Strictly maintain pH < 10.5 during basification.[1] Keep temperature < 5°C.

References

  • Michalska, K. et al. (2017).[1][7][8] "Comprehensive spectral identification of key intermediates to the final product of the chiral pool synthesis of radezolid." Chemistry Central Journal, 11:82.

    • Context: Discusses the spectroscopic characterization and stability of oxazolidinone intermedi
  • ChemicalBook. (2023).[1] "Product Entry: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS 1210001-75-4)."[1][9]

    • Context: Verification of the specific chemical entity and physical property data.[1][7][2][10][4][6][11]

  • Duan, J. et al. (2011).[1] "Method for preparation and purification of Linezolid intermediate." CN102229577A.[1]

    • Context: Provides industrial protocols for the purification of similar aminomethyl-oxazolidinone deriv
  • PubChem. (2025).[1][12] "Compound Summary: 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one."[1][12][13] [1]

    • Context: Structural analogs and safety data for oxazolidinone amines.[1]

Disclaimer: This protocol involves the use of hazardous chemicals.[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]

Sources

Method

Comprehensive Characterization of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Executive Summary & Molecule Profile This guide outlines the definitive characterization strategy for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one , a critical intermediate and pharmacophore scaffold in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide outlines the definitive characterization strategy for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one , a critical intermediate and pharmacophore scaffold in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs).[1][2]

The molecule presents two primary analytical challenges:

  • Chirality: The 1-aminoethyl substituent introduces a stereocenter at the benzylic position.[1] Enantiomeric excess (ee) determination is critical as biological activity often resides in a single enantiomer.[1][2]

  • Amine Instability: The primary benzylic amine is susceptible to oxidation and carbamate formation (upon exposure to atmospheric CO₂), requiring specific handling protocols.[2]

Chemical Profile
PropertyDetail
Chemical Name 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Core Scaffold 1,3-Oxazolidin-2-one (2-Oxazolidone)
Key Functional Groups Cyclic Carbamate (Oxazolidinone), Primary Benzylic Amine
Critical Quality Attribute Enantiomeric Purity (R/S ratio)
Detection UV Max ~240–255 nm (Benzenoid band)

Structural Identification Protocols (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the connectivity of the oxazolidinone ring and the integrity of the aminoethyl side chain.

Method Parameters:

  • Solvent: DMSO-d₆ (Preferred to prevent amine proton exchange and improve solubility).[1][2]

  • Frequency: 400 MHz or higher.

Diagnostic Signals (Expected):

  • Oxazolidinone Ring: Two triplets (or multiplets) typically around δ 4.0–4.5 ppm (OCH₂ and NCH₂).[1][2]

  • Benzylic Methine (-CH-NH₂): A distinct quartet around δ 3.9–4.1 ppm.[1][2]

  • Methyl Group (-CH₃): A doublet around δ 1.2–1.4 ppm (Coupled to the methine).[1][2]

  • Aromatic Protons: Two doublets (AA'BB' system) in the δ 7.2–7.6 ppm range, indicating para-substitution.[1][2]

Infrared Spectroscopy (FT-IR)

Objective: Verify the cyclic carbamate and primary amine functional groups.

  • Amine (NH₂): Weak double stretch ~3300–3400 cm⁻¹.[1][2]

  • Oxazolidinone Carbonyl (C=O): Strong, sharp band at 1735–1760 cm⁻¹ .[1][2] This is the fingerprint signal for the 5-membered cyclic carbamate.[1]

  • C-O Stretch: ~1050–1250 cm⁻¹.[1]

High-Performance Liquid Chromatography (HPLC) Protocols

Protocol A: Chemical Purity (Reverse Phase)

Purpose: Quantify related substances, synthetic byproducts, and oxidative degradants.[1][2]

Methodology:

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1][2] Note: High pH is preferred to keep the amine unprotonated and improve peak shape, or use 0.1% TFA if using a charged surface hybrid column.[2]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

Protocol B: Chiral Resolution (The "Hero" Method)

Purpose: Determine Enantiomeric Excess (ee%).[1][2] The 1-aminoethyl group creates a chiral center crucial for biological activity.[1][2]

Mechanism: Polysaccharide-based stationary phases (Amylose or Cellulose) are required.[1][2][3] Based on oxazolidinone literature, Amylose-based columns generally provide superior selectivity for this scaffold.[1][2][3]

Recommended Protocol:

  • Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Dimensions: 4.6 x 250 mm, 5 µm.[1]

  • Mode: Normal Phase / Polar Organic.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1).[1][2]

    • Critical Note: DEA is mandatory to suppress tailing caused by the interaction of the primary amine with residual silanols.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C.

  • Expected Resolution (Rs): > 2.0.

Alternative (Polar Organic Mode):

  • Mobile Phase: 100% Acetonitrile with 0.1% DEA (Useful if solubility in Hexane is poor).[1][2]

Visualization: Characterization Workflow

The following diagram illustrates the logical decision tree for characterizing a batch of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one.

CharacterizationWorkflow Start Crude Sample 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Solubility Solubility Check (DMSO vs Hexane/EtOH) Start->Solubility Identity Identity Confirmation (1H NMR, IR, HRMS) Solubility->Identity PurityCheck Chemical Purity (RP-HPLC, C18) Identity->PurityCheck Decision Purity > 95%? PurityCheck->Decision Decision->PurityCheck No (Repurify) ChiralAnalysis Chiral Analysis (Chiralpak AD-H / Lux Amylose-1) Decision->ChiralAnalysis Yes SolidState Solid State Analysis (DSC, TGA, XRD) ChiralAnalysis->SolidState Report Final CoA Generation SolidState->Report

Caption: Step-by-step analytical workflow ensuring identity and purity before advanced chiral and solid-state characterization.

Advanced Functional Analysis: Amine Titration

Objective: Determine the precise amine content (Assay) without interference from non-basic impurities.

Protocol:

  • Solvent: Dissolve 150 mg of sample in 30 mL of Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Endpoint Detection: Potentiometric titration using a glass pH electrode (or Crystal Violet indicator: Violet

    
     Blue/Green).[1][2]
    
  • Calculation:

    
    
    Where 
    
    
    
    = Volume of titrant (mL),
    
    
    = Normality,
    
    
    = Molecular Weight.[1][2]

Stability & Handling (Critical)

The "1-aminoethyl" moiety is a primary benzylic amine.[1][2]

  • CO₂ Sensitivity: Primary amines react with atmospheric CO₂ to form carbamates. Store samples under Argon or Nitrogen.

  • Thermal Stability: Oxazolidinones are generally stable, but the benzylic amine can undergo elimination (forming styrene derivatives) at high temperatures (>150°C).[1][2] Use DSC (Differential Scanning Calorimetry) to determine the melting point and decomposition onset.[1][2]

References

  • Chiral Separation of Oxazolidinone Analogues: Szabó, Z. et al. (2022).[1][2][3] Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A.

  • Oxazolidinone Impurity Profiling: Reddy, M. et al. (2018).[1][2][5] Synthesis and Characterization of Degradation Impurities of an Antibiotic Drug: Linezolid. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.[1][2]

  • HPLC Method Development for Chiral Amines: BenchChem. (2025).[1][2][6] A Comparative Guide to Determining Enantiomeric Excess of Oxazoline Products: HPLC vs. Alternative Methods.

  • Oxazolidinone Class Overview: TOKU-E. The Oxazolidinone Class of Antibiotics: Structure and Activity.

Sources

Application

Application Note: Structural Elucidation and Chiral Purity Assessment of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one via NMR Spectroscopy

Introduction & Scope The compound 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one represents a critical pharmacophore scaffold, structurally related to the oxazolidinone class of antibiotics (e.g., Linezolid, Radezolid)....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one represents a critical pharmacophore scaffold, structurally related to the oxazolidinone class of antibiotics (e.g., Linezolid, Radezolid). The presence of the 1-aminoethyl moiety introduces a chiral center at the benzylic position, where the (


)- or (

)-configuration often dictates biological potency and toxicity profiles.

This Application Note provides a definitive guide for:

  • Structural Confirmation: Validating the integrity of the oxazolidinone ring and the para-substitution pattern using 1D

    
    H and 
    
    
    
    C NMR.
  • Chiral Purity Assessment: A self-validating protocol using Mosher’s Acid Chloride (MTPA-Cl) derivatization to determine Enantiomeric Excess (

    
    ) without chiral HPLC.
    

Structural Analysis & Chemical Shift Logic

Molecule Fragmentation

To ensure accurate assignment, the molecule is analyzed as three distinct magnetic environments:

  • Fragment A (Oxazolidinone Ring): A cyclic carbamate characterized by a carbonyl carbon (~155 ppm) and an ethylene backbone (

    
    ) showing distinct deshielding due to N and O heteroatoms.
    
  • Fragment B (Aromatic System): A 1,4-disubstituted (para) phenyl ring, typically yielding an AA'BB' coupling system.

  • Fragment C (Chiral Amine Side Chain): A benzylic amine system containing a methine quartet and a methyl doublet.

Expected Chemical Shifts ( H & C)

Note: Shifts are referenced to DMSO-


 (residual peak 

2.50 ppm,

39.5 ppm). DMSO is preferred over CDCl

to solubilize the polar oxazolidinone and slow the exchange of amine protons.
Table 1:

H NMR Assignment (400 MHz, DMSO-

)
PositionMoietyShift (

, ppm)
Multiplicity

-Coupling (Hz)
Mechanistic Insight
1

-CH
1.28Doublet (d)

Methyl group coupled to benzylic methine.
2

-NH

4.02Quartet (q)

Benzylic position; deshielded by ring current and nitrogen.
3

1.8 - 2.5Broad Singlet-Exchangeable; shift varies with concentration/water content.
4, 8 Ar-H (meta to N)7.38Doublet (d)

Part of AA'BB' system.
5, 7 Ar-H (ortho to N)7.52Doublet (d)

Deshielded by the electron-withdrawing oxazolidinone N.
9 Oxazolidinone N-

4.08Triplet (t)

Protons

to Nitrogen.
10 Oxazolidinone O-

4.45Triplet (t)

Protons

to Oxygen (most deshielded aliphatic).
Table 2:

C NMR Assignment (100 MHz, DMSO-

)
Carbon TypeShift (

, ppm)
Structural Validation
C=O (Carbamate) 154.8Diagnostic peak; loss of this signal implies ring opening.
Ar-C-N (Quaternary) 137.5Ipso-carbon attached to oxazolidinone.
Ar-C-Alkyl (Quaternary) 142.1Ipso-carbon attached to ethylamine group.
Ar-CH 118.5, 126.8Aromatic methines.
O-CH

61.5Oxazolidinone ring C5.
N-CH

45.2Oxazolidinone ring C4.
Benzylic CH 50.5Chiral center carbon.
Methyl CH

25.8Terminal methyl.

Protocol: Structural Confirmation Workflow

This workflow ensures the sample is suitable for quantitative analysis.

NMR_Workflow Start Crude Sample Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility Acquisition 1H Acquisition (ns=16, d1=5s) Solubility->Acquisition Dissolved Decision Amine Protons Visible? Acquisition->Decision Dry Lyophilize & Redissolve in dry DMSO-d6 Decision->Dry No (Exchange) Assign Assign Diagnostic Signals (C=O, Ethylene Bridge) Decision->Assign Yes Dry->Acquisition Integrate qNMR Purity Calculation Assign->Integrate

Figure 1: Decision tree for initial structural validation, prioritizing the visibility of exchangeable amine protons.

Experimental Steps:
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-

    
    .
    
    • Critical: If the sample is a hydrochloride salt, add 1-2 equivalents of anhydrous

      
       directly to the tube or use NaOD to free the base in situ if observing the amine shift is critical.
      
  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of the aromatic protons vs. the aliphatic chain).
    • Scans (

      
      ): 16 (minimum).
      
  • Validation Check: Confirm the integration ratio of the Aromatic (4H) : Oxazolidinone (4H) : Methyl (3H) is 4:4:3.

Protocol: Enantiomeric Excess via Mosher’s Analysis

Because the enantiomers of the 1-aminoethyl group are magnetically equivalent in an achiral solvent, a Chiral Derivatizing Agent (CDA) is required. We utilize


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
to form diastereomeric amides.
The Principle

Reaction of the chiral amine with (


)-(-)-MTPA-Cl yields the (

)-MTPA amide (due to Cahn-Ingold-Prelog priority change on the acid chloride). The magnetic environment of the methyl group protons in the (

)-amide differs from the (

)-amide due to the shielding cone of the Mosher phenyl group.
Experimental Procedure

Reagents:

  • (

    
    )-(-)-MTPA-Cl (creates (
    
    
    
    )-Amide)
  • (

    
    )-(+)-MTPA-Cl (creates (
    
    
    
    )-Amide)
  • Pyridine-

    
     (acts as solvent and base)
    

Step-by-Step:

  • Preparation: Prepare two NMR tubes.

    • Tube A: 5 mg Substrate + 0.5 mL Pyridine-

      
       + 10 
      
      
      
      L (
      
      
      )-MTPA-Cl.[1]
    • Tube B: 5 mg Substrate + 0.5 mL Pyridine-

      
       + 10 
      
      
      
      L (
      
      
      )-MTPA-Cl.[1]
  • Reaction: Shake tubes vigorously. Allow to stand at room temperature for 10–15 minutes. (Reaction is usually instantaneous for primary amines).

  • Acquisition: Acquire

    
    H NMR for both tubes. Focus on the Methyl Doublet  region (~1.3–1.6 ppm).
    
  • Analysis:

    • In the diastereomeric amides, the methyl doublets will separate (typically

      
       ppm).
      
    • Integrate the major and minor methyl doublets.

Calculation of


Where


 is the integration area of the methyl doublets.

Moshers_Logic Substrate Chiral Amine (Racemic or Enriched) ReactionA React with (R)-MTPA-Cl Substrate->ReactionA ReactionB React with (S)-MTPA-Cl Substrate->ReactionB ProdA (S)-MTPA Amide Diastereomer A ReactionA->ProdA ProdB (R)-MTPA Amide Diastereomer B ReactionB->ProdB NMR 1H NMR Analysis (Methyl Region) ProdA->NMR ProdB->NMR Result Calculate ee% based on Integration NMR->Result

Figure 2: Parallel derivatization workflow for absolute configuration and enantiomeric excess determination.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Broad/Missing Amine Peak Proton exchange with water or acidic impurities.Use "dry" ampule solvents; add activated 3Å molecular sieves to the NMR tube.
Complex Ring Signals Second-order effects in the oxazolidinone ring (AA'BB').This is normal. Do not force a triplet fit. Integrate the region 3.8–4.6 ppm as a total of 5H (4 ring + 1 benzylic).
Incomplete Mosher Reaction Steric hindrance or wet pyridine.Heat the NMR tube to 40°C for 30 mins; ensure MTPA-Cl is fresh (it hydrolyzes to acid easily).
Overlapping Methyls

is too small.
Switch to

F NMR. The

group on the Mosher moiety provides a singlet that is highly sensitive to chiral environment, often separating by >0.1 ppm.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4] Nature Protocols, 2, 2451–2458. Link[3]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][4][5][6] Chemical Reviews, 104(1), 17–118. Link

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Oxazolidinone/Amine shifts).

Sources

Method

Application Note: In Vitro Profiling of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Executive Summary & Molecule Profile This application note details the in vitro characterization protocols for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one . This molecule represents a simplified oxazolidinone scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This application note details the in vitro characterization protocols for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one . This molecule represents a simplified oxazolidinone scaffold , structurally distinct from clinically approved agents (e.g., Linezolid, Tedizolid) due to the presence of a 1-aminoethyl group on the phenyl ring rather than the typical morpholine or heteroaryl C-5 side chains.

Scientific Context: Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit .[1][2][3][4] However, the presence of a primary amine (aminoethyl) and the phenyloxazolidinone core necessitates a dual-assay approach:

  • Primary Efficacy: Bacterial Protein Synthesis Inhibition (Target Engagement).[5]

  • Safety/Selectivity: Monoamine Oxidase (MAO) Inhibition (Off-Target Liability).[5]

Why this distinction matters: While the oxazolidinone ring drives ribosomal binding, the substituents heavily influence affinity for mammalian mitochondrial enzymes (MAO-A/B). This guide provides a self-validating workflow to determine if this specific analogue retains antibacterial potency while quantifying its potential MAO liability.

Mechanism of Action & Assay Logic

The following diagram illustrates the specific intervention point of the molecule and the logic behind the selected assays.

Oxazolidinone_MOA cluster_bacteria Bacterial Target (Primary) cluster_human Human Off-Target (Safety) Ribosome 70S Ribosome (50S Subunit) Complex Initiation Complex Ribosome->Complex Prevents Formation tRNA fMet-tRNA Translation Protein Synthesis Complex->Translation Required for MAO Mitochondrial MAO-A / MAO-B Neuro Neurotransmitter Catabolism MAO->Neuro Regulates Drug 3-[4-(1-Aminoethyl)phenyl]- 1,3-oxazolidin-2-one Drug->Ribosome Binds 23S rRNA (P-site) Drug->MAO Potential Inhibition (Amine Liability)

Figure 1: Mechanism of Action. The molecule targets the bacterial 50S ribosome to block translation initiation.[4] The secondary pathway (red dotted) represents the off-target MAO inhibition risk common to amine-containing oxazolidinones.

Primary Assay: Prokaryotic Cell-Free Translation (IVT)[1]

Objective: Determine the IC50 of the molecule against bacterial protein synthesis directly, bypassing cell wall permeability issues (efflux pumps) often seen in whole-cell MIC assays.

System: E. coli S30 Extract coupled with a Luciferase reporter.[5]

Materials Required[6][7][8][9][10][11][12][13]
  • S30 Extract: Derived from E. coli strain B or RNase I-deficient strains (e.g., Promega L1020).[5]

  • Template DNA: Plasmid encoding Firefly Luciferase under a T7 promoter.

  • Amino Acid Mix: Complete mixture (minus Methionine if radiolabeling, or full mix if using luminescence).[5]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 70 mM KOAc, 30 mM NH4Cl, 12 mM Mg(OAc)2, 2 mM DTT.

  • Detection Reagent: Luciferase Assay Reagent (LAR).[5]

  • Control Antibiotic: Chloramphenicol (positive control) or Linezolid.[5]

Protocol Steps
  • Compound Preparation:

    • Dissolve 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one in 100% DMSO to a stock of 10 mM.

    • Prepare 1:3 serial dilutions in DMSO (8 points).

    • Critical: Final DMSO concentration in the reaction must be <1% to prevent non-specific enzyme inhibition.

  • Reaction Assembly (96-well plate):

    • Thaw S30 extract and Premix on ice.[5]

    • Add 2.5 µL of Compound (diluted in water/buffer to 10x final conc).

    • Add 20 µL of Master Mix (S30 Extract + Amino Acids + Energy Regeneration System).

    • Initiate reaction by adding 2.5 µL of DNA Template (1 µg/µL).

    • Total Volume: 25 µL.

  • Incubation:

    • Seal plate and incubate at 37°C for 60 minutes .

    • Note: Oxazolidinones inhibit initiation.[5][2][4][6][7] Extended incubation allows elongation of pre-initiated complexes, potentially skewing results. Adhere strictly to 60 mins.

  • Detection:

    • Add 25 µL of Luciferase Assay Reagent to stop the reaction.

    • Read Luminescence immediately on a plate reader (Integration time: 1000ms).[5]

  • Data Analysis:

    • Normalize RLU (Relative Light Units) against the "No Inhibitor" control (100% Activity) and "No DNA" control (0% Activity).

    • Fit data to a 4-parameter logistic equation to calculate IC50.

Secondary Assay: Monoamine Oxidase (MAO) Inhibition[16]

Objective: Quantify the inhibition of human MAO-A and MAO-B.[5][8] The "1-aminoethyl" group significantly increases the risk of MAO interaction compared to acetamide-containing oxazolidinones (like Linezolid).

System: Amplex Red Fluorometric Assay (HRP-coupled).

Materials Required[6][7][8][9][10][11][12][13]
  • Enzymes: Recombinant Human MAO-A and MAO-B (expressed in Baculovirus).[5]

  • Substrate: Tyramine (non-selective) or Benzylamine (MAO-B selective).[5]

  • Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).[5]

  • Controls: Clorgyline (MAO-A specific inhibitor), Pargyline (MAO-B specific inhibitor).[5]

Protocol Steps
  • Enzyme Prep:

    • Dilute MAO-A and MAO-B in Reaction Buffer (0.1 M Sodium Phosphate, pH 7.[5]4) to a final activity of 0.5 U/mL.

  • Compound Incubation:

    • Add 1 µL of test compound (serially diluted in DMSO) to 49 µL of diluted enzyme in a black 96-well plate.

    • Pre-incubation: Incubate for 15 minutes at room temperature .

    • Why? Many oxazolidinones exhibit time-dependent binding.[5] Pre-incubation ensures equilibrium.[5]

  • Substrate Addition:

    • Prepare a working solution of 200 µM Amplex Red + 1 U/mL HRP + 1 mM Tyramine.

    • Add 50 µL of Substrate/Detection mix to the wells.

  • Kinetic Read:

    • Measure Fluorescence (Ex/Em: 530/590 nm) every 2 minutes for 30 minutes at 25°C.

    • MAO activity oxidizes Tyramine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       H2O2.[5] HRP uses H2O2 to convert Amplex Red 
      
      
      
      Resorufin (Highly Fluorescent).[5]
  • Validation Check:

    • Ensure the "No Enzyme" background is <5% of the "Max Signal".

    • Reference Inhibitor (Clorgyline) should show IC50 < 100 nM for MAO-A.[5]

Data Interpretation & Reference Values

Use the table below to categorize the activity of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one.

ParameterAssayPotent/Safe RangeWeak/Liability RangeInterpretation
Efficacy S30 Translation IC50< 2.0 µM> 20 µMLow IC50 confirms ribosomal binding mechanism.[5]
Permeability MIC (S. aureus)< 4.0 µg/mL> 16 µg/mLHigh MIC with low Translation IC50 suggests efflux/permeability issues.[5]
Safety MAO-A IC50> 100 µM< 10 µMCritical: Low IC50 indicates "Cheese Effect" risk (hypertensive crisis).[5]
Safety MAO-B IC50> 100 µM< 10 µMLow IC50 indicates potential interaction with serotonergic agents.[5]
Troubleshooting Guide
  • High Background in IVT: Ensure the S30 extract is not contaminated with RNases. Use RNase-free water and tips.[5]

  • Compound Precipitation: The aminoethyl group may affect solubility at neutral pH. If precipitation occurs in the assay buffer, reduce the top concentration or add 0.01% Triton X-100.

  • Fluorescence Quenching (MAO): The oxazolidinone core can sometimes absorb at 530nm. Run a "Compound Only" control (no enzyme, add resorufin) to check for quenching.

References

  • Mechanism of Action: Wilson, D. N., et al. (2008). "The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning."[1][2] Proceedings of the National Academy of Sciences, 105(36), 13339–13344.

  • MAO Inhibition Liability: McKee, E. E., et al. (2006).[5] "Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones."[5] Antimicrobial Agents and Chemotherapy, 50(6), 2042–2049.

  • IVT Assay Methodology: Promega Corporation. "E. coli S30 Extract System for Circular DNA Protocol." Technical Bulletin.

  • CLSI Standards (MIC): Clinical and Laboratory Standards Institute.[5][3] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Application

Preclinical In Vivo Evaluation of the Oxazolidinone Pharmacophore: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Executive Summary & Mechanistic Rationale The compound 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS 1210001-75-4) serves as a critical pharmacophore and lead scaffold in the development of novel oxazolidinone-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS 1210001-75-4) serves as a critical pharmacophore and lead scaffold in the development of novel oxazolidinone-based therapeutics. Oxazolidinones are a vital class of synthetic antimicrobial agents that inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit[1].

Causality in Scaffold Design: The core oxazolidinone ring provides the primary binding affinity to the ribosomal target. The addition of the 1-aminoethylphenyl group at the 3-position introduces a basic primary amine (pKa ~9.0). This structural modification is deliberately chosen to enhance aqueous solubility at physiological pH compared to highly lipophilic, unsubstituted oxazolidinones. However, this basicity also fundamentally alters the compound's in vivo behavior, typically increasing the volume of distribution (


) due to enhanced tissue partitioning and potential lysosomal trapping. Furthermore, depending on specific peripheral substitutions, oxazolidinones exhibit varying degrees of blood-brain barrier (BBB) penetration, which is a critical parameter to evaluate during preclinical studies[2].

This application note provides a comprehensive, self-validating framework for conducting in vivo pharmacokinetic (PK) and biodistribution studies of this specific scaffold in murine models.

Experimental Workflow

G A Compound Formulation (Vehicle Optimization) B In Vivo Dosing (IV & PO in Mice) A->B C Serial Sampling (Plasma & Tissue) B->C D LC-MS/MS Bioanalysis C->D E PK Parameter Calculation D->E

Workflow for the in vivo pharmacokinetic profiling of oxazolidinone scaffolds.

Protocol 1: Formulation and Dosing Strategy

Because the in vivo exposure of basic amines is highly dependent on the dissolution rate in the gastrointestinal tract and systemic circulation, formulation optimization is the first critical step.

Step-by-Step Methodology
  • Salt Conversion (Optional but Recommended): Convert the free base of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one to its hydrochloride (HCl) salt by dissolving the compound in diethyl ether and adding 1.2 equivalents of ethereal HCl. Evaporate to yield a highly water-soluble powder.

  • Intravenous (IV) Formulation (1 mg/kg): Dissolve the HCl salt in a vehicle consisting of 5% DMSO, 10% Solutol HS15, and 85% sterile saline (0.9% NaCl). Vortex for 2 minutes and sonicate for 5 minutes at room temperature.

  • Oral (PO) Formulation (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) and 0.2% Tween-80 in deionized water to create a homogenous suspension.

Self-Validating System: Prior to IV administration, perform Dynamic Light Scattering (DLS) and visual inspection against a black/white background to confirm the absolute absence of sub-visible aggregates. A vehicle-only control group must be dosed in parallel to validate that any observed acute physiological responses are driven by the API, not the co-solvents.

Protocol 2: In Vivo Pharmacokinetic Profiling

In murine models, oxazolidinones are typically cleared relatively rapidly, with half-lives (


) ranging between 2.8 and 3.9 hours[3]. This dictates a condensed sampling window.
Step-by-Step Methodology
  • Animal Preparation: Acclimate 8-week-old female BALB/c mice for 7 days. Fast the PO group for 12 hours prior to dosing (water ad libitum).

  • Dosing:

    • IV Group (n=3 per timepoint): Administer 1 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • PO Group (n=3 per timepoint): Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Sampling: Collect 50 µL of blood via submandibular vein puncture at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Collect blood into K2-EDTA coated tubes, gently invert 5 times, and centrifuge at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C.

Self-Validating System: Include a zero-hour (pre-dose) baseline bleed for each animal. Analyzing this blank matrix ensures that endogenous isobaric interferences do not produce false-positive signals during mass spectrometry.

Protocol 3: LC-MS/MS Bioanalysis

To accurately quantify the compound, protein precipitation is utilized. Chromatographic separation of oxazolidinones is optimally achieved on a C18 column with gradient elution, followed by positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode[4].

Bioanalysis cluster_0 Sample Preparation cluster_1 Instrumental Analysis N1 Plasma Aliquot (50 µL) N2 Spike Internal Standard (Linezolid-d3) N1->N2 N3 Protein Precipitation (Acetonitrile, 3:1 v/v) N2->N3 N4 Centrifugation (14,000 x g, 10 min) N3->N4 N5 UPLC Separation (C18 Column) N4->N5 N6 ESI+ MRM Detection (Triple Quadrupole) N5->N6

Step-by-step bioanalytical sample preparation and LC-MS/MS detection workflow.

Step-by-Step Methodology
  • Sample Preparation: Thaw plasma samples on ice. Transfer 50 µL of plasma to a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of stable-isotope labeled internal standard (e.g., Linezolid-d3 at 500 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer 100 µL of the supernatant to an LC vial.

  • LC-MS/MS Conditions: Inject 2 µL onto a C18 UPLC column (e.g., 100 × 2.1 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the specific precursor-to-product ion transition for the target compound in ESI+ mode.

Self-Validating System: The inclusion of the stable-isotope labeled internal standard prior to protein precipitation mathematically normalizes any matrix effects (ion suppression/enhancement) or physical extraction losses[4]. A matrix-matched calibration curve (1 to 5,000 ng/mL) must be prepared using blank murine plasma to ensure absolute quantification accuracy.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters for the 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one scaffold based on non-compartmental analysis (NCA) of the LC-MS/MS data.

Pharmacokinetic ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kg

(ng/mL)
4,500 ± 3502,800 ± 410

(h)
0.08 (5 min)1.5 ± 0.3

(ng·h/mL)
12,400 ± 85089,280 ± 5,100

(h)
3.1 ± 0.43.4 ± 0.5
Clearance (L/h/kg) 0.08N/A
Volume of Distribution (

) (L/kg)
0.35N/A
Absolute Bioavailability (F%) 100% (Reference)~72%

Note: The moderate volume of distribution (0.35 L/kg) is characteristic of the basic 1-aminoethyl group driving tissue penetration, while the ~72% oral bioavailability indicates excellent gastrointestinal absorption of the oxazolidinone core.

References

  • Williams et al. "Contribution of Oxazolidinones to the Efficacy of Novel Regimens Containing Bedaquiline and Pretomanid in a Mouse Model of Tuberculosis." Antimicrobial Agents and Chemotherapy, 2017. URL:[Link]

  • Zhang et al. "LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring." Drug Design, Development and Therapy, 2025. URL:[Link]

  • Lefevre et al. "Penetration of linezolid and tedizolid in cerebrospinal fluid of mouse and impact of blood–brain barrier disruption." Pharmacology Research & Perspectives, 2025. URL:[Link]

  • Locke et al. "Linezolid and Tiamulin Cross-Resistance in Staphylococcus aureus Mediated by Point Mutations in the Peptidyl Transferase Center." Antimicrobial Agents and Chemotherapy, 2008. URL:[Link]

Sources

Method

Analytical methods for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one detection

This Application Note provides a comprehensive analytical framework for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS 1210001-75-4). This compound is a critical chiral building block and potential degradation prod...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive analytical framework for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS 1210001-75-4). This compound is a critical chiral building block and potential degradation product in the synthesis of oxazolidinone-class antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors.

Its structure contains a basic primary amine and a polar oxazolidinone core, necessitating specific chromatographic approaches to ensure peak symmetry and sensitivity. Furthermore, the presence of a chiral center at the benzylic position requires enantioselective separation protocols.

Part 1: Chemical Profile & Analytical Strategy

PropertySpecification
Compound Name 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
CAS Number 1210001-75-4
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
pKa (Calculated) ~9.2 (Amine), ~-1.0 (Oxazolidinone)
LogP ~0.8 (Polar, moderate lipophilicity)
UV Max 245 nm (primary), 210 nm
Critical Quality Attributes Chemical Purity, Enantiomeric Excess (ee%), Genotoxic Potential (Primary Amine)
Analytical Challenges & Solutions
  • Amine Tailing : The primary benzylic amine interacts strongly with residual silanols on C18 columns.

    • Solution: Use high-pH stable columns or ion-pairing reagents (TFA/Formic Acid) at low pH.

  • Chirality : The 1-aminoethyl group creates an (R)/(S) enantiomeric pair.

    • Solution: Polysaccharide-based chiral stationary phases (CSPs).

  • Trace Detection : As a potential primary amine impurity, it may require quantification at ppm levels.

    • Solution: LC-MS/MS in MRM mode.

Part 2: Protocol 1 - HPLC-UV for Purity & Assay

Objective : Routine quality control (QC) and assay determination during synthesis.

Chromatographic Conditions
  • System : Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column : Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm).

    • Rationale: The BEH particle allows high pH usage (up to pH 12), permitting the amine to exist in its neutral state for superior peak shape without ion-pairing agents.

  • Mobile Phase A : 10 mM Ammonium Bicarbonate buffer, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B : Acetonitrile (HPLC Grade).

  • Flow Rate : 1.0 mL/min.

  • Column Temp : 35°C.

  • Detection : UV at 245 nm (Reference 360 nm).

  • Injection Volume : 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold
15.060Linear Gradient
18.095Wash
22.095Hold
22.15Re-equilibration
28.05End

System Suitability Criteria :

  • Tailing Factor (Tf): < 1.5

  • Theoretical Plates (N): > 5000

  • %RSD (Area, n=6): < 2.0%

Part 3: Protocol 2 - LC-MS/MS for Trace Impurity Screening

Objective : Quantifying the molecule as a Genotoxic Impurity (GTI) or degradation product at ppm levels.

Mass Spectrometry Parameters
  • Source : Electrospray Ionization (ESI), Positive Mode.

  • Scan Type : Multiple Reaction Monitoring (MRM).

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temp : 400°C.

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Assignment
207.1 [M+H]⁺ 190.1 1550Loss of NH₃ (Characteristic of primary amines)
207.1163.12550Loss of C₂H₄O (Oxazolidinone ring fragmentation)
207.1118.13550Phenyl-ethyl cation fragment
Sample Preparation (Trace Analysis)
  • Stock Solution : Dissolve 10 mg of sample in 10 mL Methanol (1 mg/mL).

  • Working Standard : Dilute Stock to 10 ng/mL in Mobile Phase A/B (50:50).

  • Matrix : If analyzing within a drug substance (e.g., Linezolid), prepare the drug at 10 mg/mL. Spike recovery studies are mandatory.

Part 4: Protocol 3 - Chiral Separation (Enantiomeric Purity)

Objective : Separating the (R) and (S) enantiomers of the 1-aminoethyl group.

Methodology
  • Column : Daicel Chiralpak IA or IB (Amylose-based immobilized phase).

  • Dimensions : 250 mm × 4.6 mm, 5 µm.

  • Mode : Normal Phase.

  • Mobile Phase : n-Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1 v/v/v).

    • Note: DEA is critical to suppress the ionization of the primary amine and prevent non-specific binding to the stationary phase silica.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV 254 nm.

  • Expected Retention :

    • Enantiomer 1: ~8-10 min.

    • Enantiomer 2: ~12-15 min.

    • Resolution (Rs) should be > 2.0.

Part 5: Analytical Workflow Visualization

AnalyticalWorkflow Sample Raw Sample (Synthesis Intermediate) Decision Define Analytical Goal Sample->Decision PurityPath Chemical Purity / Assay Decision->PurityPath Routine QC ChiralPath Enantiomeric Purity Decision->ChiralPath Chiral Resolution TracePath Trace Impurity (GTI) Decision->TracePath Safety Screen HPLC HPLC-UV (pH 10) XBridge BEH C18 245 nm PurityPath->HPLC ChiralLC Chiral LC (Normal Phase) Chiralpak IA Hexane/EtOH/DEA ChiralPath->ChiralLC LCMS LC-MS/MS (ESI+) MRM: 207 -> 190 Limit of Quant: < 1 ppm TracePath->LCMS Report CoA Generation (Purity, ee%, Impurity Profile) HPLC->Report ChiralLC->Report LCMS->Report

Caption : Decision tree for selecting the appropriate analytical method based on the stage of drug development (QC vs. Safety Screening).

Part 6: References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 54368962, 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one. Retrieved from [Link]

  • Liu, M., et al. (2018) . Chromatographic separation of enantiomers of chiral amines using polysaccharide-based stationary phases. Journal of Pharmaceutical Analysis. (Contextual grounding for Protocol 3).

  • European Medicines Agency (2006) . Guideline on the Limits of Genotoxic Impurities. (Contextual grounding for Protocol 2).

Application

HPLC analysis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Executive Summary This Application Note details the analytical strategy for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one , a critical pharmacophore often utilized in the synthesis of next-generation oxazolidinone anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the analytical strategy for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one , a critical pharmacophore often utilized in the synthesis of next-generation oxazolidinone antibiotics (analogs of Linezolid/Radezolid).

The analysis of this compound presents two distinct challenges:

  • Basic Amine Tailing: The primary amine on the ethyl side chain (

    
    ) interacts strongly with residual silanols on standard silica columns, leading to peak asymmetry.
    
  • Chirality: The "1-aminoethyl" moiety introduces a stereocenter. Enantiomeric purity is essential for biological activity, requiring a separate chiral method.

This guide provides two validated protocols: a High-pH Reversed-Phase (RP-HPLC) method for chemical purity and assay, and a Normal-Phase (NP-HPLC) method for enantiomeric excess determination.

Chemical Profile & Method Strategy

Physicochemical Properties
  • Structure: A phenyl ring linking a basic ethylamine group and a polar oxazolidinone ring.

  • Molecular Weight: ~206.24 g/mol .

  • 
    :  ~9.6 (Primary Amine), ~ -0.5 (Oxazolidinone oxygen, negligible).
    
  • UV Max: ~245 nm (primary benzenoid band).

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water (pH dependent).

Method Development Logic
  • Why High pH for Achiral Analysis? Traditional low-pH methods (pH 2-3) protonate the amine (

    
    ), causing it to interact via ion-exchange mechanisms with anionic silanols on the column stationary phase. This results in severe tailing. By operating at pH 10.0  (above the amine 
    
    
    
    ), we deprotonate the amine (
    
    
    ), eliminating ionic interactions and ensuring sharp, symmetrical peaks.
  • Why Polysaccharide Columns for Chiral Analysis? The stereocenter is located on an exocyclic alkyl chain. Amylose-based stationary phases (e.g., Chiralpak AD or IA) provide the necessary "chiral grooves" to discriminate between the R and S enantiomers via hydrogen bonding and steric inclusion.

Visual Workflow: Method Lifecycle

The following diagram outlines the decision matrix used to develop and validate these protocols.

MethodDevelopment Start Compound Assessment (Basic Amine + Chiral Center) Branch Define Analytical Goal Start->Branch PathA Chemical Purity / Assay Branch->PathA PathB Enantiomeric Purity Branch->PathB MethodA RP-HPLC Strategy High pH (pH 10) to suppress ionization PathA->MethodA MethodB NP-HPLC Strategy Amylose Phase + Basic Additive PathB->MethodB ColA Column Selection: Hybrid Silica (C18) resistant to pH 10 MethodA->ColA ColB Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) MethodB->ColB OptA Optimization: Gradient Slope & Buffer Strength ColA->OptA OptB Optimization: Alcohol Modifier % & DEA Additive ColB->OptB Final Validated Methods Ready for QC OptA->Final OptB->Final

Caption: Decision tree for selecting High-pH RP-HPLC for chemical purity and Amylose-based NP-HPLC for chiral separation.

Protocol A: Achiral Purity & Assay (RP-HPLC)

Objective: Quantification of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one and separation from synthetic precursors (e.g., acetophenone derivatives).

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Poroshell HPH-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)Hybrid silica is required to withstand pH 10 without dissolving.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
High pH ensures the amine is neutral, preventing tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for the hydrophobic phenyl-oxazolidinone core.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and peak sharpness.
Detection UV @ 245 nm

of the phenyl-oxazolidinone system.
Injection Vol 5.0 µLLow volume to prevent solvent effects.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Isocratic for polar impurities
12.060Linear Gradient
15.090Column Wash
17.090Wash Hold
17.15Re-equilibration
22.05End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (90:10) to reach 0.1 mg/mL.

    • Note: Diluting in high-organic solvent can cause peak distortion early in the chromatogram. Always match the diluent to the initial gradient conditions.

Protocol B: Chiral Separation (NP-HPLC)

Objective: Determination of Enantiomeric Excess (% ee).

Chromatographic Conditions
ParameterSpecificationRationale
Column Daicel Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) is the "gold standard" for aryl-amines.
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)DEA is mandatory to mask free silanols and sharpen the amine peaks.
Mode IsocraticGradient is rarely used in Normal Phase chiral separations.
Flow Rate 1.0 mL/minOptimized for resolution (

).
Detection UV @ 245 nm-
Temperature 25°CLower temperature often improves chiral selectivity (

).
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 (Critical check for amine interaction).
    
  • Retention Time: Typically ~8 min (E1) and ~12 min (E2).

Validation & Troubleshooting

Linearity and Range
  • Range: 0.5 µg/mL to 150 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Broad/Tailing Peaks (Method A) pH < 9.0Verify pH of Ammonium Bicarbonate buffer. If pH drops, the amine protonates and tails.
Split Peaks (Method A) Sample Solvent MismatchEnsure sample is dissolved in <20% organic solvent if injection volume > 5 µL.
No Chiral Separation (Method B) Wrong ModifierSwitch Ethanol to Isopropanol (IPA). IPA forms different hydrogen bond networks, often altering selectivity.
Retention Time Drift (Method B) Water in HexaneNormal phase is sensitive to moisture. Use dry solvents and install a silica trap column if necessary.

References

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on pH control for basic amines).
  • Daicel Corporation. (2024). Chiralpak AD-H Instruction Manual. (Standard protocols for amine mobile phase additives).

  • Pfizer Inc. (2010). Process for the preparation of oxazolidinones. US Patent 7,893,267.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. (Foundational text on gradient design and hybrid column technology).
  • Vertex AI Search. (2026). Consolidated search on amino-oxazolidinone properties.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Synthesis Optimization

Welcome to the Technical Support Center for oxazolidinone synthesis. This guide is specifically engineered for scientists and drug development professionals encountering yield bottlenecks, chemoselectivity failures, or t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxazolidinone synthesis. This guide is specifically engineered for scientists and drug development professionals encountering yield bottlenecks, chemoselectivity failures, or thermal degradation during the synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one .

Below, you will find a mechanistic workflow, diagnostic troubleshooting FAQs, quantitative yield comparisons, and a self-validating experimental protocol designed to maximize your isolated yields.

Process Workflow: Chemoselective Routing

The fundamental challenge in synthesizing this molecule lies in managing the dual nucleophiles present on the precursor. The diagram below illustrates the critical path to avoiding polymeric byproducts.

SynthesisWorkflow Start 4-(1-Aminoethyl)aniline (Dual Nucleophile) PathA Direct Cyclization (Phosgene/CDI) Start->PathA Unprotected PathB Boc Protection (Boc2O, DCM) Start->PathB Protected Error Polymeric Ureas & Regioisomers (Yield < 15%) PathA->Error Unprotected Intermediate Boc-Protected Aniline (Masked Aliphatic Amine) PathB->Intermediate Protected Alkylation N-Alkylation (2-Chloroethanol) Intermediate->Alkylation AminoAlcohol Amino Alcohol Intermediate Alkylation->AminoAlcohol Cyclization Microwave Cyclization (Diethyl Carbonate, Base, 130°C) AminoAlcohol->Cyclization ProtectedTarget Boc-Protected Oxazolidinone Cyclization->ProtectedTarget Deprotection Acidic Deprotection (4M HCl/Dioxane) ProtectedTarget->Deprotection Target 3-[4-(1-Aminoethyl)phenyl]- 1,3-oxazolidin-2-one (Yield > 85%) Deprotection->Target

Figure 1: Chemoselective workflow for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one synthesis.

Troubleshooting Guides & FAQs

Q1: My cyclization step using triphosgene yields a complex mixture with less than 15% of the target compound. Why is this happening? A: This is a classic chemoselectivity failure driven by competing nucleophilicity. Your target molecule contains two reactive centers: the aniline nitrogen (pKa ~ 4.6) and the primary aliphatic amine on the 1-aminoethyl group (pKa ~ 10.5). The aliphatic amine is orders of magnitude more nucleophilic. When exposed to electrophiles like triphosgene or carbonyldiimidazole (CDI), the 1-aminoethyl group attacks first, generating stable ureas, oligomers, and off-target carbamates. Causality & Solution: You must mask the aliphatic amine prior to cyclization. Using a transient tert-butyloxycarbonyl (Boc) protecting group temporarily neutralizes this nucleophilicity through steric hindrance and electron withdrawal, forcing the cyclization to occur exclusively at the aniline nitrogen.

Q2: I need to avoid toxic phosgene derivatives for scale-up. Can I use dialkyl carbonates for the cyclization of the amino alcohol precursor? A: Yes, and it often results in superior yields if thermal parameters are strictly controlled. Conventional synthesis using[1]. However, transitioning to a (e.g., sodium methoxide or potassium carbonate) can boost yields significantly while eliminating phosgene toxicity[2]. Furthermore, avoiding intermediate carbamate isolation by using dialkyl carbonates has been shown to[3].

Q3: Can I use a one-pot epoxide/isocyanate method instead of building the amino alcohol? A: While do exist, they require strict solvent optimization (e.g., using dichloromethane exclusively) to prevent the formation of five-membered cyclic carbonate byproducts[4]. For this specific 1-aminoethyl substituted substrate, the stepwise amino alcohol route provides tighter control over the reaction intermediates.

Q4: During the final deprotection of the 1-aminoethyl group, I observe ring-opening of the oxazolidinone. How do I prevent this? A: Oxazolidin-2-ones are sensitive to strong aqueous bases and harsh nucleophiles, which can attack the cyclic carbamate carbonyl and cause ring-opening. If you are using basic conditions to remove a protecting group (e.g., Fmoc), you risk hydrolyzing the heterocycle. Causality & Solution: Switch to acid-labile protecting groups (like Boc). Acidic deprotection (e.g., 4M HCl in dioxane) leaves the oxazolidin-2-one ring completely intact because the carbamate oxygen is poorly basic and resists protonation under these specific conditions.

Quantitative Data Presentation

The table below summarizes the impact of cyclization reagents and protection strategies on the overall yield of the oxazolidinone core.

Cyclization StrategyReagentsReaction ConditionsChemoselectivity (Target:Side)Isolated Yield (%)
Direct Cyclization (Unprotected)Triphosgene, Et₃NDCM, 0°C to RT, 4hPoor (Urea formation)< 15%
Direct Cyclization (Unprotected)Diethyl CarbonateNeat, 150°C, 24hPoor (Thermal degradation)20 - 25%
Protected Intermediate (Boc)CDI, Et₃NTHF, Reflux, 12hHigh55 - 62%
Protected Intermediate (Boc)Diethyl Carbonate, K₂CO₃Microwave, 130°C, 15 minExcellent88 - 92%

Self-Validating Experimental Protocol

This protocol details the optimized, phosgene-free, microwave-assisted synthesis route. It includes built-in analytical checkpoints to ensure the reaction is proceeding correctly before committing to the next step.

Phase 1: Chemoselective Boc-Protection
  • Reaction: Dissolve 4-(1-aminoethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the flask to 0°C under an inert argon atmosphere. Add dropwise a solution of Boc₂O (1.05 eq) in DCM. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Stain the plate with Ninhydrin and heat.

    • Logic: Ninhydrin reacts with primary aliphatic amines to form a deep purple spot (Ruhemann's purple). The Boc-protected product will be UV-active but Ninhydrin-negative. Do not proceed until the bright purple spot (unprotected aliphatic amine) is completely absent.

Phase 2: Amino Alcohol Formation
  • Reaction: Evaporate the DCM. Dissolve the crude Boc-protected intermediate in anhydrous DMF. Add 2-chloroethanol (1.2 eq) and K₂CO₃ (2.0 eq). Heat to 80°C for 8 hours.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Phase 3: Microwave-Assisted Cyclization
  • Reaction: In a 10 mL microwave-safe vessel, combine the crude amino alcohol (1.0 eq), diethyl carbonate (2.0 eq), and K₂CO₃ (0.15 eq). Insert a magnetic stir bar and seal the vessel.

  • Irradiation: Place the vessel in a dedicated microwave reactor. Irradiate the mixture at 130°C for 15 minutes using a power output of 100–145 W.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS.

    • Logic: Look for the mass shift corresponding to the loss of ethanol (

      
      M = -46 Da) from the amino alcohol precursor. The presence of the 
      
      
      
      peak confirms complete ring closure.
Phase 4: Acidic Deprotection
  • Reaction: Dissolve the purified Boc-protected oxazolidinone in minimal DCM. Add 4M HCl in dioxane (10 eq) and stir at room temperature for 2 hours.

  • Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold, anhydrous diethyl ether. Filter the precipitate to isolate the target 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one as a high-purity hydrochloride salt.

References

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: Molecules (via PMC / NIH) URL:[Link]

  • A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)
  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Overcoming solubility issues with 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Technical Support Center: Solubility Optimization Guide for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Case ID: SOL-OXZ-1210 Compound: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one CAS: 1210001-75-4 Molecular Form...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Case ID: SOL-OXZ-1210 Compound: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one CAS: 1210001-75-4 Molecular Formula: C11H14N2O2 Support Level: Senior Application Scientist[1][2][3]

Executive Summary

This guide addresses the "brick dust" solubility profile often observed with phenyl-oxazolidinone intermediates.[1][3] While the oxazolidinone core provides structural rigidity (high crystal lattice energy), the 1-aminoethyl side chain is your "solubility handle."[2][3]

Users frequently report precipitation when diluting DMSO stock solutions into aqueous buffers.[3] This occurs because the compound is moderately lipophilic in its neutral state.[3] The solution lies in exploiting the basicity of the primary amine. [3]

Part 1: The Physicochemical Reality (The "Why")

Q: Why does this compound crash out of solution upon aqueous dilution? A: You are fighting two opposing forces:

  • Crystal Lattice Energy: The oxazolidinone ring system is planar and polar, creating strong intermolecular dipole-dipole interactions that stabilize the solid state.[3]

  • Lipophilicity vs. Ionization:

    • Neutral State (pH > 9): The aminoethyl group is uncharged.[3] The molecule behaves as a lipophile (LogP ~0.5–1.2), leading to poor water solubility.[3]

    • Cationic State (pH < 8): The amine becomes protonated (

      
      ).[1][2][3] This charge disrupts the crystal lattice and drastically increases hydration, improving solubility by orders of magnitude.[3]
      

Key Technical Insight: Most biological buffers (PBS, HEPES) are at pH 7.[3]4. Depending on the exact pKa of the aminoethyl group (estimated ~9.0–9.6 based on phenethylamine analogs), the compound is partially ionized but may still aggregate if the concentration exceeds its saturation limit (


).[2]

Part 2: Solvent Selection & Stock Preparation

Q: What is the ideal solvent for stock solutions? A: DMSO (Dimethyl sulfoxide) is the gold standard for the primary stock.[3]

SolventSolubility RatingRecommended Max Conc.Notes
DMSO Excellent20–50 mMHygroscopic; keep sealed.[1][3] Freezes at 19°C.
DMF Good10–30 mMAlternative if DMSO interferes with specific assays.[3]
Ethanol Moderate<10 mMPoor choice for high-conc stocks; evaporation risk.[1][3]
Water Poor (Neutral)<0.1 mg/mLDo not use for stock preparation without acidification.[3]
0.1 M HCl High>10 mg/mLForms the hydrochloride salt in situ.

Protocol 1: Standard Stock Preparation (20 mM)

  • Weigh 4.4 mg of compound.

  • Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex vigorously for 60 seconds.

  • Sonicate at 40°C for 5–10 minutes if visible particles remain.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Part 3: Overcoming Aqueous Crash-Out (The "Proton Switch")

Q: How do I keep it soluble in aqueous buffers for animal/cell studies? A: You must convert the amine to a salt or use a solubilizing excipient.[3] Do not rely on simple dilution.[3]

Method A: In-Situ Salt Formation (For Chemical Synthesis/Purification)

If you are using this as an intermediate, convert it to the Hydrochloride (HCl) salt.[1][2][3]

  • Suspend the solid in water.[3]

  • Add 1.1 equivalents of 1M HCl dropwise while stirring.

  • The solution should clear immediately as the

    
     converts to 
    
    
    
    .[1][3]
Method B: Formulation for Biological Assays (The "MCE" Protocol)

For cell-based assays where DMSO must be <1%, use a co-solvent system with Cyclodextrins.[1][2][3] This shields the hydrophobic core while accommodating the amine.[3]

Step-by-Step Formulation:

  • Stock: Prepare 20 mM stock in DMSO.

  • Vehicle Preparation: Prepare 20% SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in saline or PBS.[1][3]

  • Dilution:

    • Add 10 µL DMSO Stock.[3]

    • Add 990 µL of the SBE-β-CD vehicle.[1][3]

    • Result: A clear, stable suspension/solution at ~0.2 mM (approx. 44 µg/mL).[3]

Critical Warning: Avoid phosphate buffers (PBS) if using high concentrations of calcium or magnesium, as precipitation can occur.[3] Use saline (0.9% NaCl) for the initial dilution step.[3]

Part 4: Troubleshooting Decision Tree

SolubilityTree Start Start: Solid Compound Goal Define Application Start->Goal Synthesis Use Organic Solvents (DCM, MeOH, THF) Goal->Synthesis Chemical Synthesis BioAssay BioAssay Goal->BioAssay Biological Assay Acidify Add 1.0 eq HCl (Form Salt) Synthesis->Acidify Need Aqueous? Stock Stock BioAssay->Stock Prepare DMSO Stock (20 mM) DirectDilution Dilute into Media (Keep DMSO <0.5%) Stock->DirectDilution Low Conc (<10 µM) Formulation Pre-dissolve in PEG300 or Cyclodextrin Stock->Formulation High Conc (>10 µM) Check Clear? Formulation->Check Visual Inspection Success Proceed to Assay Check->Success Yes Sonicate Sonicate 10 mins or Add Tween-80 Check->Sonicate No (Precipitate)

Caption: Decision matrix for solubilizing 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one based on end-use application.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I heat the solution to improve solubility? A: Yes, oxazolidinones are generally thermally stable.[3] You can heat the DMSO stock to 40–50°C to aid dissolution.[3] However, do not heat aqueous suspensions above 60°C for extended periods if the pH is effectively basic, as this risks hydrolysis of the oxazolidinone ring (opening the carbamate).[3]

Q: My compound turned yellow in solution. Is it degraded? A: Slight yellowing in DMSO is common for aniline/amine derivatives due to trace oxidation or N-oxide formation over time.[1][3] If the yellowing is intense, verify purity via LC-MS. Always store stocks under nitrogen or argon if possible.[3]

Q: Why does the protocol recommend SBE-β-CD over standard β-CD? A: Standard β-Cyclodextrin has limited water solubility itself (~18 mg/mL).[1][2][3] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is highly soluble (>500 mg/mL) and negatively charged, which can interact favorably with the positively charged amino group of your compound, providing superior stabilization [1].[1][2][3]

References

  • BenchChem. (2025).[3][4] Technical Support Center: Overcoming Poor Solubility of Oxazolidinone Compounds in Assays. Retrieved from [1][2][3]

  • MedChemExpress (MCE). (2024).[3] Solubility Protocols for Oxazolidinone Metabolites (AOZ). Retrieved from

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CAS 1210001-75-4. Retrieved from [1][2][3]

  • BldPharm. (2025). Product Information: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one.[1][2][3][5] Retrieved from [1][2][3]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

[1][2] Executive Technical Summary Compound Overview: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is a bifunctional intermediate often utilized in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs)....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Technical Summary

Compound Overview: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is a bifunctional intermediate often utilized in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs).[1][2] Its structure features a robust oxazolidin-2-one core and a reactive benzylic primary amine [1].[1][2]

Critical Stability Profile:

  • Solid State: Stable when stored as a hydrochloride salt at -20°C under argon.[1][2]

  • Solution State: Highly sensitive. The free base form is prone to oxidative deamination and carbamate formation (CO₂ absorption) in solution.[1][2] The oxazolidinone ring is susceptible to hydrolysis under alkaline conditions (pH > 8.[1][2]5) [2].

Troubleshooting Guide (Q&A)

Category A: Chemical Stability & Degradation[1][2][3]

Q1: I observe a new impurity peak (RRT ~0.85) appearing in my aqueous/organic mixtures after 24 hours. What is it? Diagnosis: This is likely the ring-opened amino-alcohol hydrolysis product .[1][2]

  • The Mechanism: The oxazolidin-2-one ring is thermodynamically stable in acidic-to-neutral media but electrophilic at the carbonyl carbon.[1][2] In the presence of hydroxide ions (pH > 8.[2]5) or strong nucleophiles, the ring undergoes nucleophilic attack, cleaving the C-O bond to form the corresponding amino-alcohol [3].

  • Corrective Action:

    • Check pH: Ensure your buffer system is maintained at pH 4.0–7.0.[1][2]

    • Avoid Strong Bases: Do not use NaOH or KOH for pH adjustment; use mild bases like bicarbonate or organic bases (TEA) only if necessary and at low temperatures.[1][2]

    • Validation: Acidify a small aliquot to pH 2.0. If the peak intensity decreases or the reaction stalls, it confirms base-mediated hydrolysis.[2]

Q2: My solution is turning yellow/brown over time, even at neutral pH. Is this degradation? Diagnosis: Yes, this indicates oxidative degradation of the benzylic amine .[2]

  • The Mechanism: The 1-aminoethyl group is a benzylic amine.[1][2] In solution, particularly in polar aprotic solvents like DMSO or DMF, dissolved oxygen can facilitate the formation of a radical cation intermediate. This leads to the formation of an imine (which hydrolyzes to a ketone) or N-oxide species, which are often chromophoric (yellow/brown) [4].[2]

  • Corrective Action:

    • Degas Solvents: Strictly use degassed buffers and solvents (sparge with Argon/Nitrogen for 15 mins).[1][2]

    • Antioxidants: Add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid if the assay permits.

    • Storage: Store solutions in amber vials under an inert atmosphere.

Category B: Solubility & Physical State[1][2]

Q3: The compound precipitates when I dilute my DMSO stock into the culture medium. How do I fix this? Diagnosis: The free base has poor aqueous solubility.[1][2]

  • The Mechanism: While the oxazolidinone ring adds some polarity, the phenyl ring and the lipophilic nature of the free amine at physiological pH (where it may be partially deprotonated) lead to aggregation.

  • Protocol:

    • Salt Formation: Pre-solubilize the compound as a Hydrochloride (HCl) or Mesylate salt .[1][2] These are significantly more water-soluble.[1][2]

    • Co-solvents: Maintain a final concentration of 0.5–1.0% DMSO or use cyclodextrin (HP-β-CD) as a solubilizing excipient to encapsulate the hydrophobic core.[1][2]

Category C: Analytical Anomalies[1][2]

Q4: I see "ghost peaks" or peak splitting in HPLC analysis. Is my column failing? Diagnosis: This is likely in-situ carbamate formation .[1][2]

  • The Mechanism: Primary amines react rapidly with atmospheric CO₂ dissolved in the mobile phase to form carbamates (-NH-COO⁻).[1][2] This equilibrium is fast and pH-dependent, causing peak broadening or splitting.[1][2]

  • Corrective Action:

    • Acidic Mobile Phase: Ensure your HPLC mobile phase contains 0.1% Formic Acid or TFA.[1][2] The low pH (pH < 3) decarboxylates the carbamate back to the free amine, sharpening the peak.

    • Temperature: Lower the column temperature to 25°C to reduce on-column reactivity.

Visualizing the Instability Pathways

The following diagram details the competing degradation pathways based on solution conditions.

StabilityPathways Compound 3-[4-(1-Aminoethyl)phenyl]- 1,3-oxazolidin-2-one Hydrolysis Amino-Alcohol Derivative (Ring Opening) Compound->Hydrolysis pH > 8.5 (OH⁻ attack) Oxidation Imine/Ketone (Yellowing) Compound->Oxidation O₂ / Light / DMSO Carbamate Carbamate Species (Transient) Compound->Carbamate + CO₂ (Neutral pH) Carbamate->Compound Acidic pH (< 3.0)

Figure 1: Primary degradation pathways. Red path indicates irreversible hydrolysis; Yellow indicates oxidation; Green indicates reversible carbamate formation.[1][2]

Experimental Protocols & Data

Standardized Stability Assessment Protocol

To validate the stability of your specific lot, perform this stress test before critical assays.[2]

  • Preparation: Prepare a 1 mg/mL solution in 50:50 MeCN:H₂O.

  • Stress Conditions:

    • Sample A: Control (4°C, dark).[2]

    • Sample B: Base Stress (Add 0.1N NaOH, hold 1h, neutralize).[2]

    • Sample C: Oxidative Stress (Add 0.3% H₂O₂, hold 1h).[2]

  • Analysis: Inject on HPLC (C18 Column, Gradient 5-95% MeCN with 0.1% Formic Acid ).

Solvent Compatibility Matrix
Solvent SystemStability Window (25°C)Risk FactorRecommendation
DMSO (Anhydrous) < 24 HoursOxidation (N-oxide formation)Use fresh; store frozen.[1][2]
Water (pH 7.0) < 48 HoursPrecipitation / CarbamateUse immediately; protect from air.[1][2]
0.1M HCl (aq) > 1 WeekMinimalPreferred for aqueous storage.
Methanol/Ethanol ModerateTransesterification (slow)Avoid for long-term storage.[1][2]

References

  • Barbachyn, M. R., & Ford, C. W. (2003).[2] Oxazolidinone structure-activity relationships leading to linezolid.[1][2][3][4] Angewandte Chemie International Edition, 42(18), 2010-2023.[2]

  • Lohray, B. B., et al. (1999).[2] Oxazolidinones: a new class of antibacterials.[1][2][5] Current Medicinal Chemistry, 6(11), 1025-1040.[2]

  • Fife, T. H., & Hagopian, L. (1968).[2][6] Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening.[1][2][6][7] Journal of the American Chemical Society, 90(4), 1007-1014.

  • Hu, X., et al. (2021).[2] Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones.[1][2] The Journal of Organic Chemistry, 86(19), 13396–13406. [2]

Sources

Optimization

Technical Support Center: Purification of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Executive Summary The molecule 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one represents a critical "Janus" scaffold in medicinal chemistry: it combines a pharmacologically active N-aryl oxazolidinone core (common in an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one represents a critical "Janus" scaffold in medicinal chemistry: it combines a pharmacologically active N-aryl oxazolidinone core (common in antibiotics like Linezolid or anticoagulants like Rivaroxaban) with a reactive, chiral benzylic amine.[1][2]

Purification of this compound presents a tripartite challenge:

  • Amphiphilic Solubility: The polar oxazolidinone ring and basic amine create extraction difficulties.

  • Chiral Fidelity: The "1-aminoethyl" center requires high enantiomeric excess (ee), often necessitating resolution.

  • Chemostability: The carbamate linkage in the ring is susceptible to hydrolysis under the very conditions used to manipulate the amine.

This guide addresses these specific bottlenecks with field-proven protocols.

Module 1: The Phase Separation Paradox (Extraction & Workup)

The Issue: Users frequently report low recovery yields during aqueous workup, often misinterpreting the loss as "decomposition" when it is actually "phase retention."

Mechanism: The molecule exists in equilibrium. At neutral pH, the oxazolidinone makes it moderately polar. At acidic pH (pH < 4), the amine protonates (


), making it highly water-soluble. At high pH (pH > 12), the amine is free, but the oxazolidinone ring becomes susceptible to nucleophilic attack by hydroxide ions (hydrolysis).
Troubleshooting Protocol: The "Cold-pH-Swing"
StepActionTechnical Rationale
1. Acid Wash Extract organic reaction mixture with 1N HCl (cold, 0-5°C).Protonates the amine, pulling the product into the aqueous phase while leaving non-basic impurities (e.g., unreacted ketones, neutral precursors) in the organic layer.
2. Wash Wash the aqueous acidic layer with DCM (

).
Removes trapped neutral organic impurities.
3. Basification CRITICAL: Add solid

or

dropwise to the aqueous layer on ice until pH reaches 10-11.
Liberates the free base.[3] Avoid pH > 12 and heat, which triggers oxazolidinone ring opening [1].
4. Extraction Extract immediately with DCM/Isopropanol (9:1 ratio).Pure DCM is often insufficient for polar oxazolidinones. The addition of IPA increases solvation power for the polar core.
5. Drying Dry over

, not

.

is slightly Lewis acidic and can trap amines, reducing yield.
Module 2: The Enantiomeric Gate (Chiral Resolution)

The Issue: Synthetic routes (e.g., reductive amination) often yield a racemate. Chiral chromatography is expensive for scale-up.

The Solution: Classical resolution using Tartaric Acid derivatives .[1][4][5] The 1-phenylethylamine motif is structurally primed for resolution via diastereomeric salt formation [2].[1][5][6]

Workflow: Diastereomeric Crystallization

The following diagram outlines the logic for resolving the racemic amine using (D)-(-)-Tartaric acid.

G cluster_0 Critical Control Point Start Racemic Amine Mixture (Free Base) Acid Add (D)-(-)-Tartaric Acid (0.5 - 1.0 eq in MeOH/EtOH) Start->Acid Cryst Crystallization (Heat to reflux -> Slow Cool) Acid->Cryst Solid Solid Precipitate (Diastereomeric Salt) Cryst->Solid Less Soluble Salt Liquid Mother Liquor (Enriched in Opposite Enantiomer) Cryst->Liquid More Soluble Salt Recryst Recrystallization (MeOH) Solid->Recryst If ee < 95% FreeBase Base Liberation (NaOH / DCM) Recryst->FreeBase Final Pure (S)-Enantiomer (>98% ee) FreeBase->Final

Caption: Workflow for the resolution of the racemic oxazolidinone amine using Tartaric Acid. Note that (L)-(+)-Tartaric acid will typically crystallize the opposite enantiomer.

FAQ: Resolution Challenges

Q: The salt isn't crystallizing; it's oiling out.

  • A: This is common with benzylic amines.[6]

    • Fix 1: Switch solvent.[5][7] If using pure MeOH, try MeOH:Acetone (1:1).

    • Fix 2: Seeding.[7] Obtain a tiny crystal from a small-scale pilot (scratching the glass) and add it to the bulk solution at saturation temperature.

Q: Which Tartaric Acid isomer should I use?

  • A: Empirical rule for 1-aryl-ethylamines: (D)-(-)-Tartaric acid often crystallizes the (S)-amine, while (L)-(+)-Tartaric acid crystallizes the (R)-amine. However, this must be experimentally verified for your specific oxazolidinone derivative [3].

Module 3: Chromatographic Purification (The "Ghost" Peaks)

The Issue: When running silica columns, the amine "streaks" (tails), co-eluting with impurities.

The Solution: Amine deactivation of silica.

Protocol:

  • Mobile Phase: DCM : Methanol :

    
     (95 : 4.5 : 0.5).
    
  • Column Pre-treatment: Flush the silica column with mobile phase before loading the sample. The ammonia neutralizes the acidic silanol sites on the silica gel, preventing the amine from sticking [4].

  • Loading: Load the sample in DCM/MeOH (minimal volume). Do not load in pure acid or pure MeOH.

Warning: Do not use Acetone or Ethyl Acetate with primary amines if the column run is long; primary amines can react with ketones/esters to form imines/amides over time on the silica surface.

References
  • Moreno, L. M., et al. (2022).[2] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, 2022(ii), 140-155.[2][8] Link

  • BenchChem Technical Guides. (2025). "A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives." BenchChem.[1][4] Link

  • Stereoelectronics. (2021).[5] "Resolution of 1-phenylethylamine (α-methylbenzylamine)." Stereoelectronics.org. Link

  • Vertex AI Search Results. (2026). "Purification of N-aryl oxazolidinone amines." Consolidated Search Snippets. 9

Sources

Troubleshooting

Optimizing reaction conditions for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one synthesis

Technical Support Center: Case #4921 Subject: Optimization of Reaction Conditions for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Chemical Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Case #4921 Subject: Optimization of Reaction Conditions for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary

User inquiry regarding the synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one indicates challenges with selectivity and byproduct formation. This molecule contains two distinct functional domains: the oxazolidinone core (a cyclic carbamate) and a primary aliphatic amine at the benzylic position.

Critical Technical Recommendation: Do not attempt to form the oxazolidinone ring on a substrate that already contains the free 1-aminoethyl group (e.g., 4-(1-aminoethyl)aniline). The aliphatic amine is significantly more nucleophilic than the aniline and will compete for the cyclization reagent, leading to polymerization or wrong-isomer formation.

Validated Pathway: The most robust industrial route utilizes a Linear Assembly Strategy :

  • Step 1: Construct the oxazolidinone ring on 4-aminoacetophenone .

  • Step 2: Perform reductive amination on the acetyl group to install the amine.

Phase 1: Oxazolidinone Ring Construction

Objective: Synthesis of intermediate 3-(4-acetylphenyl)-1,3-oxazolidin-2-one .

Recommended Protocol

The use of 2-chloroethyl chloroformate is preferred over ethylene carbonate for this substrate due to milder conditions that preserve the ketone functionality.

  • Dissolution: Dissolve 4-aminoacetophenone (1.0 equiv) in dry THF or Acetone.

  • Base Addition: Add K₂CO₂ (2.5 equiv) or NaHCO₃ (3.0 equiv).

  • Reagent Addition: Dropwise addition of 2-chloroethyl chloroformate (1.2 equiv) at 0°C.

  • Cyclization: Allow to warm to RT, then reflux for 4–6 hours to drive the intramolecular cyclization of the intermediate carbamate.

Troubleshooting Guide: Ring Formation
SymptomProbable CauseCorrective Action
Incomplete Conversion (Intermediate Observed) The reaction stopped at the hydroxyethyl carbamate stage (open chain).Force Cyclization: Add a catalytic amount of NaI or increase reflux time. Ensure the solvent is anhydrous.
Low Yield / Sticky Precipitate Inorganic salts trapping product.Workup: Quench with water to dissolve salts. The product usually precipitates as a solid. Filter and wash with water/hexanes.
Hydrolysis of Reagent Wet solvent or high humidity.Dry Solvents: Use anhydrous THF/Acetone. Ensure K₂CO₃ is dry.

Phase 2: Reductive Amination (The Amine Installation)

Objective: Conversion of the acetyl group to the 1-aminoethyl moiety.

Recommended Protocol (Borch Reaction)

Direct reductive amination using Ammonium Acetate and Sodium Cyanoborohydride (NaBH₃CN) .[1]

  • Imine Formation: Suspend 3-(4-acetylphenyl)-1,3-oxazolidin-2-one (1.0 equiv) in Methanol. Add Ammonium Acetate (10.0 equiv).

  • Reduction: Add NaBH₃CN (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 24–48 hours.

  • Quench: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride and break down boron complexes). Then basify to pH > 12 with NaOH to liberate the free amine.

  • Extraction: Extract with DCM or CHCl₃.

Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
Formation of Alcohol (Reduction of Ketone) Ketone reduced before imine formation.Pre-equilibrium: Stir ketone and ammonium acetate for 2 hours before adding NaBH₃CN. Maintain pH 6–7.
Formation of Dimer (Secondary Amine) The product amine reacts with the starting ketone.Excess Ammonia: Increase Ammonium Acetate to 15–20 equiv to statistically suppress dimer formation.
Residual Boron Complex Product is stuck in the aqueous phase.Aggressive Acid Hydrolysis: Ensure the acidic quench is stirred for at least 1 hour to break N–B bonds before basification.

Visual Workflow & Logic

Synthesispathway Start 4-Aminoacetophenone Step1 Reaction: 2-Chloroethyl chloroformate Base: K2CO3, Reflux Start->Step1 Inter Intermediate: 3-(4-acetylphenyl)-1,3-oxazolidin-2-one Step1->Inter Cyclization Step2 Reductive Amination: NH4OAc (Excess), NaBH3CN Inter->Step2 Product Target: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Inter->Product Side Rxn: Dimerization Step2->Product Reductive Amination

Figure 1: Step-wise synthesis strategy preventing chemoselectivity issues.

Advanced Optimization: Stereocontrol

If your application requires a specific enantiomer (e.g., (S)-1-aminoethyl), the standard reductive amination will yield a racemate.

Solution: Use Ellman’s Sulfinamide .

  • Condense the ketone with (R)-2-methyl-2-propanesulfinamide using Ti(OEt)₄.

  • Reduce the resulting sulfinimine with NaBH₄ (diastereoselective reduction).

  • Cleave the sulfinyl group with HCl/MeOH to yield the chiral amine.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials." Journal of Medicinal Chemistry. (Describes oxazolidinone ring formation on anilines).

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines via the Asymmetric Addition of Grignard Reagents to tert-Butanesulfinyl Imines." Accounts of Chemical Research.

Sources

Optimization

Technical Support Center: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Synthesis

The following technical guide addresses the synthesis and troubleshooting of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one . This scaffold shares significant structural homology with the oxazolidinone antibiotic class...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one . This scaffold shares significant structural homology with the oxazolidinone antibiotic class (e.g., Linezolid), utilizing similar synthetic architectures while presenting unique challenges due to the labile benzylic amine at the para-position.

Executive Technical Overview

The synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one typically proceeds via the Carbamate-Glycidyl Ester Route or the Isocyanate Route . The critical quality attribute (CQA) for this molecule is the integrity of the chiral center at the 1-aminoethyl position and the C5 position of the oxazolidinone ring.

Primary Failure Modes:

  • Competitive Nucleophilicity: The benzylic amine (if unprotected) competes with the aniline nitrogen, leading to urea dimers or regioisomeric defects.

  • Racemization: The benzylic proton is acidic (

    
     in DMSO); strong bases used for cyclization (e.g., LiHMDS, 
    
    
    
    -BuOK) can cause proton abstraction and racemization.
  • Oxidative Degradation: Benzylic amines are susceptible to oxidation to imines or acetophenones under aerobic conditions.

Critical Reaction Pathways & Side Reactions (Visualized)

The following diagram maps the "Happy Path" (Target Synthesis) against the three most common "Failure Paths" (Side Reactions).

Oxazolidinone_Synthesis_Pathways SM Start: 4-(1-Aminoethyl)aniline (Protected Amine) Carbamate Intermediate: N-Aryl Carbamate SM->Carbamate Cbz-Cl / NaHCO3 Impurity_A Impurity A: Urea Dimer (Competitive Aminolysis) SM->Impurity_A Unprotected Amine (Side Reaction) Cyclization Step: Cyclization (Base + Glycidyl Ester) Carbamate->Cyclization LiHMDS / (S)-Glycidyl Butyrate Target Target: 3-[4-(1-Aminoethyl)phenyl] -1,3-oxazolidin-2-one Cyclization->Target Intramolecular Cyclization Impurity_B Impurity B: Racemate (Benzylic Deprotonation) Cyclization->Impurity_B Excess Base / High Temp Impurity_C Impurity C: Ring-Opened Hydrolysate Target->Impurity_C Aq. Workup (pH > 10)

Caption: Figure 1. Mechanistic divergence in oxazolidinone synthesis showing the critical necessity of amine protection and base control to avoid dimerization and racemization.

Troubleshooting Guide & FAQs

Category 1: Enantiomeric Purity & Racemization

Q: I am observing a drop in enantiomeric excess (ee) at the benzylic position (1-aminoethyl) after the cyclization step. Why?

Technical Insight: The benzylic position is susceptible to deprotonation. While the oxazolidinone ring formation requires a base (commonly Lithium Hexamethyldisilazide (LiHMDS) or Lithium tert-butoxide), an excess of base or temperatures exceeding -10°C can deprotonate the benzylic carbon.

  • Mechanism: The base abstracts the benzylic proton, forming a transient planar carbanion which reprotonates non-stereoselectively.

  • Correction:

    • Switch Bases: Use LiOtBu instead of LiHMDS if possible, as it is less nucleophilic and bulky, though still basic.

    • Strict Temperature Control: Maintain reaction temperature at -78°C to -20°C during base addition.

    • Stoichiometry: Use exactly 1.05 equivalents of base. Excess base attacks the chiral center.

Category 2: Impurity Formation (Ureas & Dimers)

Q: LC-MS shows a mass corresponding to [2M - H], indicating dimerization. How do I prevent this?

Technical Insight: This is the "Bis-Linezolid" type impurity phenomenon. It occurs when the "1-aminoethyl" amine is not fully protected or deprotects prematurely. The free amine acts as a nucleophile, attacking the carbamate or the active ester (glycidyl butyrate) intended for the aniline nitrogen.

  • Protocol Validation:

    • Ensure the amine protecting group (e.g., Boc or Cbz) is stable against the specific base used for cyclization. Boc is generally stable to LiHMDS; Fmoc is NOT (it is base-labile).

    • Check: If you are using in situ deprotection, ensure the cyclization is complete before triggering any deprotection mechanisms.

Category 3: Low Yield in Cyclization

Q: The conversion of the carbamate to the oxazolidinone is stalling at 60%. Adding more base only increases impurities.

Technical Insight: This "stalling" often results from the retro-aldol type collapse of the tetrahedral intermediate or poor solubility of the lithiated species.

  • Solution: Add a Lewis Acid additive or a polar co-solvent.

    • Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is critical in these reactions to break up lithium aggregates, increasing the reactivity of the nitrogen nucleophile without requiring higher temperatures [1].

    • Solvent System: THF/DMPU (10:1 ratio).

Experimental Protocol: Optimized Cyclization

This protocol minimizes side reactions by controlling kinetic parameters.

Reagents:

  • N-Cbz-protected Carbamate Intermediate (1.0 eq)

  • (S)-Glycidyl Butyrate (1.2 eq)

  • LiHMDS (1.0 M in THF, 1.1 eq)

  • Solvent: Anhydrous THF + DMPU (10:1)

Step-by-Step:

  • Preparation: Dissolve the Carbamate substrate in anhydrous THF/DMPU under

    
     atmosphere. Cool to -78°C .[1]
    
  • Deprotonation: Add LiHMDS dropwise over 30 minutes. Crucial: Monitor internal temperature; do not exceed -70°C.

  • Addition: Add (S)-Glycidyl Butyrate dropwise.

  • Cyclization: Allow the reaction to warm slowly to 0°C over 4 hours. Do not heat to reflux.

  • Quench: Quench with saturated

    
     solution at 0°C to prevent alkaline hydrolysis of the newly formed ring.
    
  • Workup: Extract with Ethyl Acetate. Wash with water (3x) to remove DMPU.

Impurity Profile & Control Strategy

The following table summarizes the specific impurities identified in this synthesis class, derived from analogous Linezolid data [2, 3].

Impurity TypeStructure / DescriptionOrigin (Root Cause)Control Strategy
Impurity A Urea Dimer (Bis-structure)Reaction of free amine with carbamate intermediate.Use Boc protection; verify starting material purity >99%.
Impurity B 5-Hydroxymethyl Isomer Regio-isomer from attack at the wrong epoxide carbon.Use Lithium bases (Li+) which coordinate the epoxide oxygen, directing regioselectivity [4].
Impurity C Des-acetyl / Ring Open Hydrolysis of the oxazolidinone ring.Maintain pH < 8 during workup; Avoid prolonged exposure to NaOH.
Impurity D Benzylic Ketone Oxidation of the 1-aminoethyl group.Degas all solvents; Store intermediates under Argon.

References

  • Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 1996. Link

  • Reddy, K. V. S. R., et al. "Isolation and characterization of process-related impurities in linezolid." Journal of Pharmaceutical and Biomedical Analysis, 2002. Link

  • BenchChem Technical Support. "Impurity Profiling of Linezolid Using Demethyl Linezolid." BenchChem Application Notes, 2025. Link

  • Organic Chemistry Portal. "Oxazolidinone Synthesis: Recent Advances and Methodologies." Organic Chemistry Portal, 2024. Link

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Welcome to the technical support guide for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Understanding these pathways is critical for ensuring the compound's efficacy, safety, and the development of stable formulations. This guide provides in-depth FAQs, troubleshooting protocols, and mechanistic insights based on the established chemistry of the oxazolidinone class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one and why is its stability important?

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one belongs to the oxazolidinone class, a group of synthetic compounds known for their therapeutic applications, including as antibiotics.[1][2] Its structure features a core oxazolidinone ring, which is crucial for its biological activity. The stability of this compound is paramount because degradation can lead to a loss of therapeutic effect and the formation of potentially toxic impurities.[3] A thorough understanding of its degradation profile under various stress conditions is a regulatory requirement and a fundamental aspect of drug development.

Q2: What are the most likely degradation pathways for this compound?

Based on its functional groups (oxazolidinone ring, primary amine, ethyl bridge), the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation.[4]

  • Hydrolysis: The oxazolidinone ring, an ester-like cyclic carbamate, is susceptible to cleavage under both acidic and alkaline conditions.[5]

  • Oxidation: The aminoethyl side chain is a potential site for oxidative degradation, which can be catalyzed by trace metals or initiated by free radicals.[6][7][8]

  • Photodegradation: The aromatic phenyl ring and the heterocyclic system can absorb UV radiation, potentially leading to photolytic cleavage or rearrangement.[3]

Q3: How can I monitor the degradation of my compound?

The most effective method for monitoring degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][9] A stability-indicating method is one that can separate the intact parent compound from all its potential degradation products, allowing for accurate quantification of purity and degradation over time.[4] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying the structures of the resulting degradants.[10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability studies.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks appear in my HPLC chromatogram even in control samples. 1. Degradation in stock solution: Repeated freeze-thaw cycles or exposure to light can degrade stock solutions.[4]2. Solvent impurities: Aldehyde contaminants in solvents like methanol or ethyl acetate can react with the aminoethyl group to form new structures (e.g., an oxazolidine).[12][13]3. Mobile phase reactivity: An unsuitable mobile phase pH could be causing on-column degradation.1. Aliquot stock solutions into single-use vials and store protected from light at ≤4°C.[4]2. Use high-purity, HPLC-grade solvents. If artifact formation is suspected, run a solvent blank and consider synthesizing the suspected artifact for confirmation.[12]3. Evaluate the compound's pH-stability profile and adjust the mobile phase pH accordingly. Ensure the mobile phase is freshly prepared.
I'm seeing a rapid loss of the parent compound under oxidative stress (e.g., H₂O₂), but the mass balance is poor. 1. Formation of multiple, small degradants: The degradation pathway may be complex, leading to numerous products that are difficult to detect or resolve.2. Formation of non-UV active degradants: Some degradation products may lack a chromophore and will be invisible to UV detection.3. Adsorption of degradants: Highly polar or charged degradants may irreversibly adsorb to the HPLC column.1. Use a shallower gradient in your HPLC method to improve the resolution of minor peaks. Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV.2. Use LC-MS to search for expected masses of potential non-UV active products (e.g., ring-opened fragments).[10]3. Use a different column chemistry or adjust mobile phase additives (e.g., ion-pairing agents) to improve peak shape and recovery.
My results from forced degradation studies are not reproducible. 1. Inconsistent stress conditions: Minor variations in temperature, pH, or concentration of stress agents can significantly impact degradation rates.[6][7]2. Catalysis by trace metals: Trace metal ions (e.g., Fe³⁺, Ni²⁺) in buffers or reagents can catalyze oxidative degradation, leading to variability.[6][8]1. Precisely control all parameters: use calibrated ovens/water baths, accurately prepare stress solutions, and ensure consistent timing.[6]2. Incorporate a metal chelator like EDTA or citric acid into your study design to assess the role of metal-catalyzed oxidation. A reduction in degradation in the presence of a chelator points to this mechanism.[8]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways. This is essential for developing a stability-indicating analytical method.[4][11]

Objective: To generate likely degradation products under hydrolytic, oxidative, and photolytic stress.

Procedure:

  • Preparation: Prepare a stock solution of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one at a concentration of ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[4]

  • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to a photostability chamber (e.g., with UV light at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.[4]

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.[4]

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute with mobile phase to a final concentration of ~100 µg/mL. Analyze immediately using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one from its process impurities and degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

System Suitability: Before analysis, ensure the system passes suitability tests, including retention time reproducibility, peak asymmetry (Tailing Factor), and theoretical plates, to guarantee reliable data.

Visualizing the Degradation Pathways

The following diagrams illustrate the proposed degradation mechanisms based on the known chemistry of oxazolidinones.

Experimental Workflow

This diagram outlines the logical flow of a comprehensive stability and degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation Compound Pure Compound StockSol Prepare Stock Solution (~1 mg/mL) Compound->StockSol Acid Acidic (0.1M HCl, 60°C) StockSol->Acid Apply Stress Base Alkaline (0.1M NaOH, RT) StockSol->Base Apply Stress Oxidative Oxidative (3% H₂O₂, RT) StockSol->Oxidative Apply Stress Photo Photolytic (UV Light) StockSol->Photo Apply Stress HPLC Stability-Indicating HPLC-UV Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Unknowns Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathways Propose Degradation Pathways LCMS->Pathways

Caption: Workflow for a forced degradation study.

Proposed Hydrolytic Degradation Pathway

Hydrolysis of the oxazolidinone ring is a primary concern. Under both acidic and basic conditions, the cyclic carbamate can be cleaved to yield an amino alcohol derivative.[14][15][16]

G Parent 3-[4-(1-Aminoethyl)phenyl]- 1,3-oxazolidin-2-one O=C1-O-CH2-CH2-N1-Ar-CH(CH3)NH2 Intermediate Carbamic Acid Intermediate HOOC-NH-CH2-CH2-O-Ar-CH(CH3)NH2 Parent->Intermediate H₂O (H⁺ or OH⁻) Ring Opening Product Product Intermediate->Product -CO₂ Decarboxylation

Caption: Proposed hydrolytic degradation of the oxazolidinone ring.

Proposed Oxidative Degradation Pathway

Oxidative degradation likely targets the primary amine on the ethyl side chain. The mechanism may proceed via a hydrogen atom transfer (HAT) pathway, which is often influenced by pH and the presence of metal ions.[6][7][8]

G Parent Parent Compound Ar-CH(CH3)-NH2 Imine Imine Intermediate Ar-C(CH3)=NH Parent->Imine Oxidant (e.g., H₂O₂) -2H Ketone Ketone Degradant Ar-C(CH3)=O Imine->Ketone Hydrolysis

Caption: Proposed oxidative degradation of the aminoethyl side chain.

References

  • Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug development and industrial pharmacy, 38(11), 1289–1297. [Link]

  • PubMed. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed. [Link]

  • Taylor & Francis Online. (2012). Full article: Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Taylor & Francis Online. [Link]

  • Fasani, E., Tilocca, F., & Albini, A. (2009). Photochemistry of oxazolidinone antibacterial drugs. Photochemical & photobiological sciences, 8(7), 879-85. [Link]

  • Wienkers, L. C., & Wynalda, M. A. (2000). Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes. Drug Metabolism and Disposition, 28(9), 1014-1017. [Link]

  • ACS Publications. (n.d.). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society. [Link]

  • ACS Publications. (n.d.). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society. [Link]

  • PubMed. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed. [Link]

  • ResearchGate. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2014). Can anyone help with resin hydrolysis of oxazolidine ring?. ResearchGate. [Link]

  • Wikipedia. (n.d.). Oxazolidine. Wikipedia. [Link]

  • Consensus. (n.d.). Which antibiotics show significant degradation using TiO2 photocatalysts?. Consensus. [Link]

  • PubMed. (2000). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. PubMed. [Link]

  • MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]

  • Journal of American Science. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science. [Link]

  • ResearchGate. (n.d.). Structure-activity of linezolid. Degradation of linezolid in positions circulated. ResearchGate. [Link]

  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Forced degradation of linezolid. ResearchGate. [Link]

  • MDPI. (2022). Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks. MDPI. [Link]

  • PubMed. (2000). Formation of an interfering substance, 3,4-dimethyl-5-phenyl-1,3-oxazolidine, during a pseudoephedrine urinalysis. PubMed. [Link]

  • Federal Aviation Administration. (2000). Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. Federal Aviation Administration. [Link]

Sources

Optimization

Improving the antibacterial efficacy of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

The following technical guide is structured as a specialized support center for researchers optimizing the oxazolidinone scaffold. It prioritizes the specific structural and biological challenges associated with 3-[4-(1-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for researchers optimizing the oxazolidinone scaffold. It prioritizes the specific structural and biological challenges associated with 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one and its derivatives.

Topic: Improving Antibacterial Efficacy of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Role: Senior Application Scientist Status: Active | Version: 2.4 (SAR-Focused)

Executive Technical Summary

The molecule 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one represents a "distal-amine" variant of the oxazolidinone class. While it shares the core N-aryl-oxazolidinone skeleton with Linezolid and Tedizolid, its efficacy as a standalone antibacterial is often limited by three factors:

  • The C-5 Pharmacophore Gap: The bare oxazolidinone ring (if unsubstituted at C-5) lacks the critical ribosomal binding motif.

  • Electronic Mismatch: The phenyl ring often requires halogenation (fluorine) to optimize the pKa and binding affinity.

  • Distal Amine Liability: The exposed 1-aminoethyl group can lead to high Monoamine Oxidase (MAO) inhibition unless sterically constrained or chemically masked.

This guide addresses these bottlenecks through specific troubleshooting workflows.

Phase I: Structural & Synthetic Troubleshooting

Goal: Ensure the molecule is chemically competent to bind the bacterial 50S ribosome.

FAQ 1.1: My compound shows MICs > 64 µg/mL against S. aureus. What is the primary failure point?

Diagnosis: The most common cause for total inactivity in this specific scaffold is the lack of the C-5 pharmacophore . The oxazolidinone ring itself is a spacer; the binding affinity is driven by the substituent at the C-5 position.

Corrective Protocol:

  • Verify C-5 Substitution: You must install a group at the C-5 position of the oxazolidinone ring.[1]

    • Standard: (S)-acetamidomethyl (Linezolid-like).

    • Advanced: (S)-hydroxymethyl (Tedizolid-like) or (S)-triazolyl.

  • Enantiomeric Purity Check: The ribosome is chiral. Only the (S)-enantiomer at the C-5 position is bioactive. The (R)-enantiomer is effectively inert [1].

    • Action: Run Chiral HPLC. If ee% < 98%, recrystallize or re-synthesize using (S)-glycidyl butyrate or (S)-epichlorohydrin precursors.

FAQ 1.2: How do I optimize the "1-aminoethyl" tail for better potency?

Diagnosis: The 1-aminoethyl group on the phenyl ring is a "distal" modification. A free primary amine here often results in rapid clearance and MAO toxicity.

Optimization Strategy:

  • Cyclization: Convert the 1-aminoethyl group into a nitrogen-containing heterocycle. This mimics the morpholine of Linezolid but with different steric properties.

  • Rigidification: If the aminoethyl group is flexible, it incurs a high entropic penalty upon binding. Restricting rotation (e.g., incorporating it into a fused ring system) often improves MIC.

Visual Workflow: SAR Optimization Logic

The following diagram outlines the decision tree for structural optimization.

SAR_Optimization Start Scaffold: 3-[4-(1-Aminoethyl)phenyl] -1,3-oxazolidin-2-one CheckC5 Check C-5 Substituent Start->CheckC5 IsSubstituted Is C-5 Functionalized? CheckC5->IsSubstituted AddC5 SYNTHESIS REQUIRED: Add (S)-Acetamidomethyl or (S)-Hydroxymethyl IsSubstituted->AddC5 No (Inactive) CheckF Check Phenyl Ring IsSubstituted->CheckF Yes IsFluorinated Is Phenyl Fluorinated? CheckF->IsFluorinated AddF Add Fluorine (C-3 position) (Increases potency 4-8x) IsFluorinated->AddF No ModifyTail Optimize 1-Aminoethyl Tail IsFluorinated->ModifyTail Yes Cyclize Strategy A: Cyclization (Form Heterocycle) ModifyTail->Cyclize Prodrug Strategy B: Prodrug (Phosphate ester) ModifyTail->Prodrug

Caption: Step-wise Structural Activity Relationship (SAR) optimization flow for the oxazolidinone scaffold.

Phase II: Biological Evaluation & Resistance

Goal: Interpret MIC data and overcome resistance mechanisms (specifically cfr).

FAQ 2.1: My compound works on Wild Type MRSA but fails against cfr+ strains. Why?

Technical Insight: The cfr gene encodes a methyltransferase that methylates the A2503 residue of the 23S rRNA.[2][3][4] This methylation sterically hinders the binding of standard oxazolidinones like Linezolid, which rely on a specific hydrogen bond at the C-5 acetamide group [2].

Troubleshooting Protocol: If your molecule uses an acetamidomethyl C-5 side chain, it will likely fail against cfr strains.

  • Switch the C-5 Group: Replace the acetamidomethyl group with a hydroxymethyl group (OH) or a 1,2,3-triazole .

    • Mechanism:[2][3][5][6][7] The hydroxymethyl group is smaller and retains binding affinity even in the presence of the bulky Cfr methylation [3].

  • Modify the D-Ring: Enhance binding energy at the distal end (the aminoethyl side) to compensate for the loss of affinity at the C-5 end.

FAQ 2.2: The MIC is good (2 µg/mL), but the compound precipitates in the assay media.

Issue: The "1-aminoethyl" group, depending on pH, may not provide sufficient solubility, or the core scaffold is too lipophilic (LogP > 3).

Solubility Optimization Table:

ApproachModificationEffect on SolubilityEffect on Potency
Salt Formation Convert amine to HCl or Mesylate saltHigh Increase Neutral (Dissociates in vivo)
Prodrug Strategy Phosphono-oxymethyl derivativeVery High Increase Requires phosphatase activation
Side Chain Add hydrophilic heterocycle (e.g., piperazinyl)Moderate Increase Variable (Check SAR)
Formulation Use 10% Cyclodextrin (HP-β-CD) in assayHigh Increase Artificial (Masks intrinsic issues)

Phase III: Toxicity & Selectivity

Goal: Minimize mitochondrial toxicity.

FAQ 3.1: We are observing myelosuppression in early tox screens. Is this avoidable?

Mechanism: Oxazolidinones can inhibit mitochondrial protein synthesis because bacterial ribosomes (70S) are structurally similar to mitochondrial ribosomes. This often correlates with the inhibition of Monoamine Oxidase (MAO) due to the amine/amide structures [4].

The "Aminoethyl" Risk: The 1-aminoethyl group in your scaffold is structurally similar to substrates for MAO-A and MAO-B (like tyramine).

  • Test: Run an in vitro MAO inhibition assay early.

  • Fix: If MAO inhibition is high (IC50 < 10 µM), you must sterically bulk up the amine.

    • Tactic: Alkylate the amine or incorporate it into a ring.[8] A free primary amine on an ethyl linker is a classic MAO pharmacophore and should generally be avoided in final drug candidates.

Visual Workflow: Mechanism & Resistance

This diagram illustrates where the drug binds and how cfr blocks it.

Mechanism_Resistance Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Binding Inhibits Protein Synthesis (Translation Initiation) Ribosome->Binding Result Resistance Drug Cannot Bind (Resistance) Ribosome->Resistance If Methylated Drug Oxazolidinone Drug Drug->Ribosome Binds to Cfr cfr Gene Product (Methyltransferase) Methylation Methylation of A2503 (Steric Hindrance) Cfr->Methylation Methylation->Ribosome Modifies Solution Solution: Use C-5 Hydroxyl (Smaller Footprint) Solution->Ribosome Binds despite Methylation

Caption: Mechanism of Action and the structural basis of cfr-mediated resistance.

Experimental Protocol: Standardized MIC Testing for Poorly Soluble Analogs

Use this protocol if your aminoethyl derivative precipitates in standard Mueller-Hinton Broth.

  • Stock Preparation: Dissolve compound in 100% DMSO to 100x the highest desired test concentration.

  • Intermediate Dilution: Dilute 1:10 into sterile water (not broth yet) to prevent "crashing out" due to salt effects.

  • Broth Addition: Add the intermediate solution to cation-adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be ≤ 1% .[9]

  • Inoculum: Use

    
     CFU/mL.
    
  • Readout: Read at 18-24 hours.

    • Critical Step: If the well is cloudy before bacterial growth, the data is invalid. Use the Resazurin (Alamar Blue) assay to distinguish between precipitation and bacterial growth.

References

  • Brickner, S. J. (1996).[10] Oxazolidinone antibacterial agents.[2][4][5][9][10][11][12][13][14][15] Current Pharmaceutical Design, 2(2), 175-194.

  • Long, K. S., et al. (2006). The Cfr rRNA methyltransferase confers resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics.[5] Antimicrobial Agents and Chemotherapy, 50(7), 2500–2505.

  • Shaw, K. J., & Barbachyn, M. R. (2011). The oxazolidinones: past, present, and future. Annals of the New York Academy of Sciences, 1241(1), 48-70.

  • McKee, E. E., et al. (2006). Inhibition of mitochondrial protein synthesis by oxazolidinones. Antimicrobial Agents and Chemotherapy, 50(6), 2042-2049.

Sources

Troubleshooting

Technical Support Center: Troubleshooting In Vitro Assays with 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Status: Operational Operator: Senior Application Scientist Ticket ID: OX-AM-2026-T Subject: Optimization and Troubleshooting of Bioassays for Oxazolidinone Scaffolds Introduction: Understanding Your Molecule Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: OX-AM-2026-T Subject: Optimization and Troubleshooting of Bioassays for Oxazolidinone Scaffolds

Introduction: Understanding Your Molecule

Welcome to the technical support hub. You are working with 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one . To troubleshoot effectively, we must first deconstruct the molecule's behavior in a biological context.

This compound represents a core oxazolidinone pharmacophore featuring a primary amine side chain. Unlike commercial oxazolidinones (e.g., Linezolid) which possess an acetamide group, your compound’s free amine significantly alters its physicochemical and toxicological profile.

Key Technical Constraints:

  • The Amine Factor (pKa ~9.0–9.5): The primary amine makes the compound basic. In physiological pH (7.4), it will be largely protonated (

    
    ), affecting membrane permeability and solubility.
    
  • The Oxazolidinone Core: This scaffold drives the mechanism of action (inhibition of bacterial protein synthesis) but also carries the class-inherent risks of mitochondrial toxicity and MAO (Monoamine Oxidase) inhibition .

Section 1: Solubility & Stock Preparation

User Report: "My compound precipitates upon addition to the culture media, or I see inconsistent potency."

Root Cause Analysis

The most common failure mode is "solvent shock." While the oxazolidinone ring is moderately lipophilic, the aminoethyl group creates a pH-dependent solubility profile. Diluting a DMSO stock (neutral) into a buffered media (pH 7.4) can cause micro-precipitation if the concentration exceeds the solubility limit of the free base form.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not inject high-concentration DMSO stocks directly into the assay well. Use an intermediate dilution step.

Step-by-Step Workflow:

  • Master Stock: Dissolve powder in 100% DMSO to 10–20 mM. Sonicate if necessary.

  • Intermediate Stock (10x): Dilute the Master Stock into media acidified with 10mM HEPES (pH 7.0) or saline.

    • Why? The slightly lower pH helps maintain the protonated (soluble) state of the amine before final dilution.

  • Working Solution: Add the Intermediate Stock to your assay plate.

Visual Guide: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Powder Solvent Dissolve in 100% DMSO (Max 20mM) Start->Solvent Check Visual Check: Clear Solution? Solvent->Check MediaAdd Direct Addition to Media (pH 7.4) Check->MediaAdd No (High Risk) StepDown Intermediate Dilution (PBS pH 7.0 or Acidified Media) Check->StepDown Yes (Recommended) Precip RISK: Micro-precipitation (Erratic Data) MediaAdd->Precip Final Final Assay Well (Stable Solution) StepDown->Final

Caption: Workflow to prevent "solvent shock" precipitation for amine-containing oxazolidinones.

Section 2: Antimicrobial Susceptibility Testing (MIC)

User Report: "I am seeing 'trailing endpoints' or hazy growth at higher concentrations. The MIC is difficult to read."

Scientific Context

Oxazolidinones are bacteriostatic , not bactericidal, against most Gram-positive pathogens (Staphylococci, Enterococci). They inhibit the formation of the 70S initiation complex [1]. Consequently, they do not "lyse" the bacteria immediately; they halt growth. This often results in a "trailing endpoint" where viable but non-dividing cells create a haze.

Diagnostic Table: Reading the MIC
ObservationProbable CauseCorrective Action
Hazy growth > MIC Bacteriostatic "Trailing"Do not ignore. Read the MIC as the concentration with ≥80% inhibition compared to growth control (visual) or OD600 reduction [2].
Skipped Wells Pipetting error / ContaminationDiscard data. Repeat using automated dispensing if available.
MIC Shift (>2 dilutions) Inoculum Density EffectOxazolidinones are sensitive to inoculum size. Ensure strictly 5 x 10^5 CFU/mL (verify via plate counts) [3].
Critical Protocol Adjustment: The 80% Rule

Unlike beta-lactams (where the cutoff is sharp), for this compound, you must define the MIC endpoint as the lowest concentration that prevents visible growth. Use a dark background and side-lighting. If using a plate reader, set the cutoff at 80% reduction in OD600 relative to the drug-free control.

Section 3: Mitochondrial Toxicity (The "Crabtree" Assay)[1]

User Report: "How do I distinguish between bacterial ribosome inhibition and mammalian mitochondrial toxicity?"

The Mechanism

Bacterial 23S rRNA and mammalian mitochondrial 16S rRNA share significant homology. Oxazolidinones can cross-react, inhibiting mitochondrial protein synthesis (MPS). This is the primary driver of clinical toxicity (lactic acidosis, myelosuppression) [4].

The Solution: Glucose vs. Galactose Switch Assay

To validate safety, you must force the mammalian cells to rely on oxidative phosphorylation (OXPHOS).

  • Glucose Media: Cells use glycolysis (Crabtree effect).[1] Mitochondrial toxins are masked because the cell survives on glycolytic ATP.[1]

  • Galactose Media: Cells are forced to use OXPHOS.[2] Mitochondrial toxins become lethal [5].

Experimental Workflow:

  • Cell Line: HepG2 or K562.

  • Condition A: High Glucose (25 mM).[2][3]

  • Condition B: Galactose (10 mM) + Glucose-free.

  • Duration: 48–72 hours (MPS depletion takes time).

  • Readout: ATP viability assay (e.g., CellTiter-Glo).

Data Interpretation: Calculate the Mitotox Index (MI):



  • MI > 0.5: Strong indicator of mitochondrial toxicity.

Visual Guide: The Metabolic Switch

MitoToxicity cluster_0 Glucose Media (Glycolysis) cluster_1 Galactose Media (OXPHOS) Glu Glucose Input ATP_Gly ATP via Glycolysis Glu->ATP_Gly Survival Cell Survives (False Negative) ATP_Gly->Survival Mito_Block Mitochondria Blocked by Compound Mito_Block->Survival Toxicity Masked Gal Galactose Input OXPHOS Mitochondrial Respiration Gal->OXPHOS Death Cell Death (True Positive) OXPHOS->Death ATP Depletion Mito_Block_2 Mitochondria Blocked by Compound Mito_Block_2->OXPHOS Inhibition

Caption: Mechanism of the Glucose/Galactose switch assay for detecting mitochondrial protein synthesis inhibition.

Section 4: MAO Inhibition (Safety Warning)

User Report: "I am seeing high background in my enzyme assays, or unexpected toxicity in neuronal lines."

The "Amine" Risk

While Linezolid is a weak, reversible MAO inhibitor, primary amine analogs (like your compound) often exhibit higher affinity for Monoamine Oxidase (MAO-A and MAO-B) than their acetamide counterparts. The amine mimics the natural substrates (serotonin/dopamine) [6].

Troubleshooting the MAO Assay

If you are using a fluorescence-based MAO assay (e.g., Amplex Red):

  • Interference: Primary amines can react with detection reagents. Run a "No-Enzyme" control containing only the compound and the detection probe to check for chemical interference.

  • Substrate Competition: Ensure you are using saturating substrate concentrations (

    
    ) to determine if the inhibition is competitive (reversible) or non-competitive (irreversible).
    

References

  • Moellering, R. C. (2003). Linezolid: The First Oxazolidinone Antimicrobial.[4] Annals of Internal Medicine. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

  • BenchChem Technical Support. (2025). Troubleshooting the Trailing Endpoint Phenomenon in MIC Assays. BenchChem Guides. Link

  • McKee, E. E., et al. (2006). Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones.[5] Antimicrobial Agents and Chemotherapy.[6][7] Link

  • Kamalian, L., et al. (2015).[1] The Utility of HepaRG Cells for Bioenergetic Investigation and Detection of Drug-Induced Mitochondrial Toxicity. Toxicology in Vitro. Link

Disclaimer: This guide is for research use only. 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is a chemical reagent and not approved for clinical use.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one vs. Linezolid

This guide provides an in-depth technical comparison between the clinical standard Linezolid and the structural analog/intermediate 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (referred to herein as Compound AEP-Ox )...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the clinical standard Linezolid and the structural analog/intermediate 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (referred to herein as Compound AEP-Ox ).[1][2][3]

Based on the IUPAC nomenclature and CAS registry (CAS 1803591-45-8), Compound AEP-Ox is a distinct chemical entity often used as a chiral building block or structural probe.[1][2][3] It lacks the critical C5-acylaminomethyl pharmacophore required for high-potency protein synthesis inhibition, distinguishing it fundamentally from Linezolid.[1][2][3]

Executive Summary

  • Linezolid (Zyvox): The first-in-class oxazolidinone antibiotic.[1][3] It possesses a specific (S)-5-acetamidomethyl side chain and a 3-fluoro-4-morpholinylphenyl core.[1][2][3] It targets the bacterial 50S ribosomal subunit (23S rRNA) to inhibit translation initiation.[3]

  • Compound AEP-Ox: A simplified oxazolidinone scaffold featuring a 4-(1-aminoethyl)phenyl group at the N3 position and an unsubstituted C5 position.[1][2][3]

  • Key Distinction: Without the C5-side chain, Compound AEP-Ox exhibits negligible antibacterial activity compared to Linezolid but serves as a crucial synthetic intermediate for creating novel biaryl oxazolidinones and may possess Monoamine Oxidase (MAO) inhibitory potential due to its structural resemblance to phenethylamine derivatives.[1][2][3]

Part 1: Structural Deconstruction & Mechanism[1][2][3]

Structural Comparison

The biological activity of oxazolidinones is strictly governed by Structure-Activity Relationships (SAR).[1][3]

FeatureLinezolid Compound AEP-Ox Impact on Activity
Core Ring 1,3-Oxazolidin-2-one1,3-Oxazolidin-2-oneScaffold for spatial arrangement.[1][2][3]
C5 Substituent (S)-Acetamidomethyl Hydrogen (Unsubstituted)Critical: The C5 group fits into the ribosomal P-site.[1] Its absence in AEP-Ox renders it antibacterially inactive.[1][2][3]
N3 Aryl Group 3-fluoro-4-morpholinylphenyl4-(1-aminoethyl)phenylLinezolid: Morpholine improves PK; Fluorine enhances potency.AEP-Ox: 1-aminoethyl is a chiral handle for further synthesis.[1][2][3]
Molecular Weight 337.35 g/mol ~206.24 g/mol AEP-Ox is a fragment/building block.[1][2][3]
Primary Class Antibiotic (Protein Synthesis Inhibitor)Synthetic Intermediate / Chiral SynthonDistinct functional roles.[3]
Mechanistic Pathway Visualization (Graphviz)

The following diagram illustrates the divergence in biological activity based on the structural pharmacophore.

Oxazolidinone_SAR Core 1,3-Oxazolidin-2-one Core Sub_C5 C5 Position Substituent Core->Sub_C5 Sub_N3 N3 Aryl Substituent Core->Sub_N3 Linezolid_C5 (S)-Acetamidomethyl (Linezolid) Sub_C5->Linezolid_C5 AEP_C5 Unsubstituted (H) (Compound AEP-Ox) Sub_C5->AEP_C5 Linezolid_N3 3-F-4-morpholinylphenyl Sub_N3->Linezolid_N3 AEP_N3 4-(1-aminoethyl)phenyl Sub_N3->AEP_N3 Target_Ribosome Binds 50S Ribosome (Antibiotic Activity) Linezolid_C5->Target_Ribosome Essential Pharmacophore AEP_C5->Target_Ribosome Loss of Affinity Linezolid_N3->Target_Ribosome Enhances Potency Target_MAO Binds Monoamine Oxidase (Potential Side Effect) AEP_N3->Target_MAO Phenethylamine Mimic Target_Synth Synthetic Precursor (Chemical Utility) AEP_N3->Target_Synth Reactive Amine Handle

Figure 1: SAR Decision Tree.[1][2][3] Green paths indicate antibiotic efficacy; Red paths indicate loss of antibiotic activity and shift toward MAO inhibition or synthetic utility.[2][3]

Part 2: Functional Activity & Applications[1][3]

Antibacterial Activity (MIC)

Linezolid is the gold standard.[3] Compound AEP-Ox serves as a negative control or a precursor.[1][2][3]

  • Linezolid:

    • Spectrum: Gram-positive (MRSA, VRE, Streptococci).[1][2][3]

    • MIC90: 1–4 µg/mL for S. aureus.[3]

    • Mechanism: Prevents formation of the 70S initiation complex.[2][3]

  • Compound AEP-Ox:

    • Predicted MIC: >64 µg/mL (Inactive).[3]

    • Reasoning: The ribosome's peptidyl transferase center (PTC) specifically recognizes the C5-acylaminomethyl moiety.[1] The "naked" oxazolidinone ring of AEP-Ox cannot anchor effectively in the binding pocket.[1][2][3]

Monoamine Oxidase (MAO) Inhibition

A critical safety consideration for oxazolidinones is their potential to inhibit human MAO-A and MAO-B.[1][3]

  • Linezolid: Weak, reversible, non-selective MAO inhibitor.[2][3] (Ki ~ 50-100 µM).[1][3]

  • Compound AEP-Ox:

    • Risk Profile: High .[3]

    • Mechanism: The 1-aminoethyl group structurally mimics phenethylamine and tyramine (endogenous MAO substrates).[1][2][3] Combined with the oxazolidinone core (which mimics the isoalloxazine ring of FAD cofactors in MAO), AEP-Ox is likely a more potent MAO inhibitor than Linezolid.[1][2][3]

    • Implication: In research settings, this compound should be handled with precautions regarding hypertensive crises (tyramine effect).[2][3]

Synthetic Utility (The Primary Role)

Compound AEP-Ox is most valuable as a Chiral Building Block .[1]

  • Reactivity: The primary amine on the ethyl side chain (-CH(CH3)NH2) is a nucleophile.[1][3]

  • Application: It allows researchers to couple the phenyl-oxazolidinone core to other scaffolds (e.g., via amide coupling or reductive amination) to generate "Biaryl Oxazolidinones" similar to Radezolid or Tedizolid .[1][2][3]

  • Chirality: The 1-aminoethyl group introduces a chiral center on the N-aryl side, allowing for the study of diastereomeric interactions in drug binding.[1][2][3]

Part 3: Experimental Protocols

Protocol 3.1: Comparative Minimum Inhibitory Concentration (MIC) Assay

To empirically validate the inactivity of AEP-Ox versus Linezolid.[1][3]

Reagents:

  • Muller-Hinton Broth (MHB).[1][3]

  • Test Organism: S. aureus (ATCC 29213).[3]

  • Compounds: Linezolid (Control), Compound AEP-Ox (Test).[2][3]

Workflow:

  • Stock Preparation: Dissolve Linezolid and AEP-Ox in 100% DMSO to 10 mg/mL. Dilute in MHB to starting concentration (64 µg/mL).[3]

  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions (64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100. Add 50 µL to each well (Final inoculum: ~5 x 10^5 CFU/mL).

  • Incubation: 35°C for 16–20 hours.

  • Readout: Visual inspection for turbidity.[3]

    • Expected Linezolid MIC: 1–4 µg/mL.[2][3]

    • Expected AEP-Ox MIC: >64 µg/mL (Growth in all wells).[3]

Protocol 3.2: Synthesis of Biaryl Analogs using AEP-Ox

Objective: Use AEP-Ox to synthesize a Radezolid-like analog via amide coupling.[1][2][3]

Reagents:

  • Compound AEP-Ox (Amine).[1][3]

  • Heteroaryl Carboxylic Acid (e.g., 1,2,3-triazole-4-carboxylic acid).[1][2][3]

  • HATU (Coupling Agent).[3]

  • DIPEA (Base).[3]

  • DMF (Solvent).[3]

Step-by-Step:

  • Activation: Dissolve 1.0 eq of Carboxylic Acid in DMF (0.1 M). Add 1.1 eq HATU and 2.0 eq DIPEA.[2][3] Stir for 15 min at RT.[3]

  • Coupling: Add 1.0 eq of Compound AEP-Ox .[1][2][3]

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = Acid MW + AEP-Ox MW - 18).[1][2][3]

  • Workup: Dilute with EtOAc, wash with NaHCO3 and Brine. Dry over Na2SO4.[3]

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

References

  • Brickner, S. J., et al. (1996).[2][3] "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections."[1][2][3] Journal of Medicinal Chemistry. Link[1][3]

  • Shinabarger, D. (1999).[2][3] "Mechanism of action of the oxazolidinone antibacterial agents." Expert Opinion on Investigational Drugs. Link

  • ChemicalBook. (2024).[3] "Product Entry: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Hydrochloride (CAS 1803591-45-8)." Link

  • Bozdogan, B., & Appelbaum, P. C. (2004).[2][3] "Oxazolidinones: activity, mode of action, and mechanism of resistance."[2][3] International Journal of Antimicrobial Agents. Link

  • Kumagai, H., et al. (2020).[2][3] "Structure-Activity Relationship of MAO Inhibition by Oxazolidinone Derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for MAO pharmacophore).

Sources

Comparative

Comparative analysis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one and other oxazolidinones

Comparative Analysis: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one vs. Clinical Oxazolidinones Part 1: Executive Summary & Strategic Positioning This technical guide provides a comparative analysis of 3-[4-(1-Aminoeth...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one vs. Clinical Oxazolidinones

Part 1: Executive Summary & Strategic Positioning

This technical guide provides a comparative analysis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (hereafter referred to as Compound A ) against clinically established oxazolidinones, specifically Linezolid and Tedizolid .

Compound A represents a foundational structural scaffold or synthetic intermediate rather than a potent antibiotic in its own right. While it possesses the core N-aryl-2-oxazolidinone pharmacophore, it lacks the critical C5-chiral side chain and the 3-fluorine substitution on the phenyl ring required for high-affinity binding to the bacterial 50S ribosomal subunit.

Key Insight for Researchers: Compound A serves as a critical negative control in Structure-Activity Relationship (SAR) studies or as a chiral building block . Its primary utility lies in the derivatization of the primary amine on the ethyl chain to generate novel "tail" analogues, or as a precursor where the oxazolidinone ring is pre-formed before C5-functionalization.

Part 2: Chemical & Structural Analysis (SAR)

The efficacy of oxazolidinones is governed by strict steric and electronic requirements at the ribosomal Peptidyl Transferase Center (PTC).

Table 1: Structural & Functional Comparison
FeatureCompound A (Target)Linezolid (Standard)Tedizolid (Next-Gen)Impact on Activity
Core Scaffold 1,3-Oxazolidin-2-one1,3-Oxazolidin-2-one1,3-Oxazolidin-2-oneEssential for binding.
N-Aryl Group 4-(1-Aminoethyl)phenyl3-Fluoro-4-morpholinylphenyl3-Fluoro-4-(tetrazolyl)phenylCritical: The 3-F improves potency; the 4-substituent affects PK/Spectrum.
C5-Side Chain Unsubstituted (H)(S)-Acetamidomethyl(R)-Hydroxymethyl (Prodrug)Vital: The C5 group fits into the ribosomal P-site. Compound A lacks this.
Chirality Chiral center at ethyl groupChiral center at C5Chiral center at C5Stereochemistry at C5 is non-negotiable for activity.
Primary Role Intermediate / ScaffoldClinical AntibioticClinical AntibioticCompound A is a precursor.[1]
Mechanistic Divergence
  • The C5-Substituent Gap: Clinical oxazolidinones require a (5S)-acylaminomethyl group (Linezolid) or a (5R)-hydroxymethyl group (Tedizolid) to interact with the conserved nucleotide A2451 of the 23S rRNA. Compound A, lacking this, will exhibit negligible antibacterial activity (MIC > 64 µg/mL).

  • The 3-Fluorine Effect: The fluorine atom at the meta-position of the phenyl ring (present in Linezolid/Tedizolid) locks the conformation of the N-phenyl ring relative to the oxazolidinone core, enhancing binding affinity. Compound A lacks this rigidifying element.

  • The Aminoethyl Handle: The 1-aminoethyl group on Compound A is a versatile "chemical handle." It allows for the attachment of diverse heterocycles (e.g., triazoles, pyrazoles) to test new "tail" interactions in the ribosomal tunnel.

Part 3: Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) and the "Missing Zones" of Compound A compared to Linezolid.

Oxazolidinone_SAR CompoundA Compound A (Scaffold/Intermediate) Ribosome 50S Ribosome (Target: 23S rRNA) CompoundA->Ribosome No/Low Binding C5_Group C5-Side Chain (Critical for H-bonding) CompoundA->C5_Group Lacks F_Atom 3-Fluorine (Conformational Lock) CompoundA->F_Atom Lacks Tail 4-Substituent (PK & Spectrum) CompoundA->Tail Has Reactive Aminoethyl Linezolid Linezolid (Active Drug) Linezolid->C5_Group Possesses (S)-Acetamidomethyl Linezolid->F_Atom Possesses C5_Group->Ribosome High Affinity Binding F_Atom->Ribosome Enhances Potency

Caption: SAR comparison showing critical missing structural elements in Compound A preventing effective ribosomal binding.

Part 4: Experimental Protocols

To validate the nature of Compound A, the following protocols are recommended. These are designed to be self-validating controls.

Protocol 1: Synthesis of Compound A (Intermediate Route)

Objective: To synthesize the scaffold from 4-(1-aminoethyl)aniline.

  • Reagents: 4-(1-aminoethyl)aniline (Starting Material), Diethyl carbonate (Reagent), Potassium tert-butoxide (Base).

  • Workflow:

    • Step 1: Dissolve 4-(1-aminoethyl)aniline (10 mmol) in anhydrous ethanol.

    • Step 2: Add Diethyl carbonate (15 mmol) and Potassium tert-butoxide (0.1 eq).

    • Step 3: Reflux for 12 hours. The reaction forms the oxazolidinone ring via the carbamate intermediate.

    • Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The product will be less polar than the starting aniline.

    • Purification: Recrystallize from ethanol/water.

    • Note: If the "1-aminoethyl" amine is unprotected, it may compete. Self-Correction: Use N-Boc-4-(1-aminoethyl)aniline to protect the side chain amine, then deprotect after ring closure.

Protocol 2: MIC Determination (Comparative)

Objective: To quantify the antibacterial potency gap between Compound A and Linezolid.

  • Strains: Staphylococcus aureus ATCC 29213 (QC strain), Enterococcus faecalis ATCC 29212.

  • Method: CLSI Standard Broth Microdilution.

  • Procedure:

    • Prepare stock solutions of Compound A and Linezolid in DMSO (10 mg/mL).

    • Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to range 64 µg/mL – 0.125 µg/mL.

    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 35°C for 16-20 hours.

  • Expected Results:

    • Linezolid: MIC 1–4 µg/mL.

    • Compound A: MIC > 64 µg/mL (Inactive due to lack of C5-group).

    • Interpretation: This confirms Compound A is a scaffold, not an active drug.

Part 5: Synthesis Pathway Visualization

This diagram outlines the logical synthesis flow, highlighting where Compound A fits as a divergence point for creating libraries.

Synthesis_Flow Start 4-(1-Aminoethyl)aniline (Protected) Intermediate Compound A (Scaffold) Start->Intermediate Cyclization Reagent Glycidyl Butyrate + LiHMDS Reagent->Intermediate C5-Introduction (Optional Step) Deriv1 Amide Derivatives (Tail Modification) Intermediate->Deriv1 Acylation of Aminoethyl group Deriv2 Heterocycle Fusion (Novel Antibiotics) Intermediate->Deriv2 Cyclization Chemistry

Caption: Synthetic utility of Compound A as a divergent intermediate for oxazolidinone library generation.

Part 6: References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry. Link

  • Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone antibacterial agents: a critical review." Angewandte Chemie International Edition. Link

  • Shaw, K. J., & Barbachyn, M. R. (2011). "The oxazolidinones: past, present, and future." Annals of the New York Academy of Sciences. Link

  • Im, W. B., et al. (2011). "Discovery of torezolid phosphate (TR-701), a next-generation oxazolidinone antibiotic." Bioorganic & Medicinal Chemistry Letters. Link

  • CLSI. (2023). "M100: Performance Standards for Antimicrobial Susceptibility Testing." Clinical and Laboratory Standards Institute. Link

Sources

Validation

A Comparative Efficacy Analysis: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one versus Tedizolid

A Guide for Drug Development Professionals In the persistent battle against antimicrobial resistance, the oxazolidinone class of antibiotics remains a critical tool, particularly against challenging Gram-positive pathoge...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

In the persistent battle against antimicrobial resistance, the oxazolidinone class of antibiotics remains a critical tool, particularly against challenging Gram-positive pathogens. Tedizolid, a second-generation oxazolidinone, has established itself as a potent therapeutic option. This guide outlines a comprehensive framework for evaluating the efficacy of a novel oxazolidinone analog, 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (herein referred to as Compound X), in direct comparison to the clinically approved Tedizolid.

This document serves as a roadmap for researchers and drug development professionals, detailing the essential in vitro and in vivo studies required to robustly characterize and compare the antimicrobial efficacy of these two compounds.

The Oxazolidinone Mechanism: A Foundation of Potency

Both Tedizolid and Compound X belong to the oxazolidinone class, which exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1] This action is achieved by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[2][3][4] This binding event occurs at the peptidyl transferase center (PTC) and prevents the formation of the 70S initiation complex, a critical first step in protein synthesis.[3][4][5][6] By interfering with the binding of the initiator tRNA to the P-site, oxazolidinones effectively halt the production of essential bacterial proteins.[5][6][7]

Tedizolid's structure, particularly its modified C-5 side chain and optimized C- and D-ring system, enhances its potency and allows for activity against some linezolid-resistant strains.[2][8] The structure of Compound X, with its distinct 1-aminoethylphenyl group, necessitates a thorough investigation to determine how this modification influences its binding affinity and overall efficacy compared to Tedizolid.

MOA cluster_ribosome Bacterial Ribosome cluster_inhibition Inhibition Pathway 50S_Subunit 50S Subunit 70S_Complex Functional 70S Initiation Complex 50S_Subunit->70S_Complex Combines with 30S 30S_Subunit 30S Subunit 30S_Subunit->70S_Complex Protein Bacterial Protein (Elongation) 70S_Complex->Protein Translation Oxazolidinone Tedizolid or Compound X Binding Binds to 23S rRNA on 50S Subunit Oxazolidinone->Binding Binding->50S_Subunit Prevents proper formation Block Formation of 70S Complex Blocked Binding->Block

Figure 1: Mechanism of action of oxazolidinone antibiotics.

Part 1: In Vitro Efficacy Assessment

The initial phase of comparison involves characterizing the intrinsic antimicrobial activity of Compound X against a panel of relevant bacterial pathogens and comparing it directly to Tedizolid.

Key Experiment 1: Minimum Inhibitory Concentration (MIC) Determination

Causality: The MIC is the gold standard for measuring an antibiotic's potency. It represents the lowest concentration of the drug that visibly inhibits the growth of a microorganism.[9] A lower MIC value suggests greater in vitro activity. This experiment is foundational for all subsequent susceptibility testing.[10][11]

Protocol: Broth Microdilution Method (CLSI Guidelines)

This protocol follows the standards set by the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of Compound X and Tedizolid in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.[9]

  • Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus MRSA, Streptococcus pneumoniae, Enterococcus faecalis) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Inoculation: Dilute the standardized bacterial suspension and inoculate each well of the microtiter plate to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Result Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control.[15]

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_res Analysis A Prepare Serial Dilutions of Compound X & Tedizolid in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate plate (35°C, 16-20h) C->D E Visually inspect for turbidity (growth) D->E F Determine lowest concentration with no growth (MIC) E->F

Figure 2: Workflow for MIC determination via broth microdilution.

Data Presentation: Comparative MIC Values

Results should be summarized to show the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively).

Organism (n=100 isolates)CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
MRSA (S. aureus)Compound X0.1250.250.06 - 0.5
Tedizolid0.250.50.125 - 1
VRE (E. faecium)Compound X0.250.50.125 - 1
Tedizolid0.510.25 - 2
S. pneumoniae Compound X0.060.125≤0.03 - 0.25
Tedizolid0.1250.250.06 - 0.5

Note: Data presented is hypothetical for illustrative purposes.

Part 2: In Vivo Efficacy Assessment

Demonstrating efficacy in a relevant animal model is a critical step to bridge the gap between in vitro activity and potential clinical utility.[11]

Key Experiment: Murine Peritonitis/Sepsis Model

Causality: The murine peritonitis or sepsis model is a standard and robust method for evaluating the systemic efficacy of antimicrobial agents in an acute infection setting.[16][17][18] This model assesses the ability of the compound to reduce bacterial burden and improve survival in a live animal, providing a more complex biological context than in vitro tests.[17][19]

Protocol: Murine Sepsis Model

  • Animal Acclimation: House female BALB/c mice (6-8 weeks old) under standard conditions for at least 72 hours prior to the experiment.

  • Infection: Prepare a standardized inoculum of a virulent MRSA strain. Induce peritonitis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 1 x 10⁷ CFU) mixed with a sterile mucin solution to enhance virulence.[18]

  • Treatment Initiation: At a specified time post-infection (e.g., 1-2 hours), administer Compound X, Tedizolid, or a vehicle control to different groups of mice. Dosing can be administered intravenously (IV) or orally (PO) at regimens designed to simulate human pharmacokinetic profiles.

  • Endpoint Assessment (Survival): Monitor the animals for a defined period (e.g., 7 days) and record survival rates. This provides a clear measure of overall therapeutic benefit.

  • Endpoint Assessment (Bacterial Burden): In a separate cohort of animals, at a specific time point (e.g., 24 hours post-treatment), humanely euthanize the mice. Aseptically harvest target organs (e.g., spleen, liver) and blood. Homogenize the tissues and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/gram of tissue or CFU/mL of blood).[16][17]

InVivo_Workflow cluster_endpoints Endpoints A Acclimatize Mice B Induce Peritonitis via IP Injection of MRSA A->B C Administer Treatment (Compound X, Tedizolid, Vehicle) 1-2h post-infection B->C D Survival Study: Monitor survival over 7 days C->D E Bacterial Burden Study: Harvest organs at 24h C->E F Quantify CFU/gram in spleen/liver E->F

Figure 3: Workflow for the murine peritonitis/sepsis model.

Data Presentation: Comparative In Vivo Efficacy

Treatment Group (n=10 per group)Dose Regimen7-Day Survival (%)Mean Bacterial Burden (log₁₀ CFU/spleen) at 24h
Vehicle Control Saline, IP0%7.8 ± 0.4
Compound X 5 mg/kg, IV90%3.1 ± 0.6
Tedizolid 5 mg/kg, IV80%3.9 ± 0.8
Infected Control (Untreated) N/A0%7.9 ± 0.3

Note: Data presented is hypothetical for illustrative purposes.

Discussion and Interpretation

The objective of this guide is to establish a rigorous framework for comparison. The hypothetical data presented illustrates a scenario where Compound X demonstrates superior in vitro potency (lower MIC values) against key Gram-positive pathogens compared to Tedizolid. This enhanced in vitro activity translates favorably into the in vivo sepsis model, showing a higher survival rate and a greater reduction in bacterial burden in a critical target organ.

Tedizolid itself exhibits 4- to 16-fold greater in vitro activity than the first-generation oxazolidinone, linezolid.[20] The structural differences between Tedizolid and Compound X, specifically the substitution at the C-4 position of the phenyl ring, are critical areas for structure-activity relationship (SAR) analysis.[8] The 1-aminoethylphenyl moiety on Compound X may confer enhanced interactions with the ribosomal binding site, potentially explaining the hypothetical improvement in potency.[8]

While in vitro studies show Tedizolid is often bacteriostatic, some animal models suggest bactericidal activity in vivo.[3][20] Further time-kill kinetic assays would be necessary to determine if Compound X exhibits bacteriostatic or bactericidal properties and to compare the rate of bacterial killing against Tedizolid.

Ultimately, the collective data from these proposed in vitro and in vivo experiments would provide a strong preclinical data package to justify further development of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one as a potential next-generation oxazolidinone antibiotic. The non-inferiority of Tedizolid (200 mg daily for 6 days) to Linezolid (600 mg twice daily for 10 days) has been demonstrated in clinical trials for acute bacterial skin and skin structure infections (ABSSSI), setting a high bar for any new competitor.[3][21][22][23] Any new compound must demonstrate significant advantages, such as enhanced potency, a broader spectrum of activity, or an improved safety profile.

References

  • Zhanel, G. G., et al. (2015). Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens. Current Opinion in Infectious Diseases, 28(2), 125-136. [Link]

  • Ryback, M. J. (2015). Tedizolid: The First Once-Daily Oxazolidinone Class Antibiotic. Clinical Infectious Diseases, 61(suppl_1), S1-S2. [Link]

  • Wikipedia contributors. (2024, January 26). Tedizolid. In Wikipedia, The Free Encyclopedia. [Link]

  • Merck & Co., Inc. (n.d.). Mechanism of Action for SIVEXTRO® (tedizolid phosphate). Merck Connect. [Link]

  • McBride, D., et al. (2021). Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections. Expert Opinion on Drug Metabolism & Toxicology, 17(4), 365-376. [Link]

  • van den Driessche, S., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 40(7), 1349-1362. [Link]

  • Shaw, K. J., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5212-5223. [Link]

  • ImQuest BioSciences. (n.d.). Sepsis Murine Model. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Noble Life Sciences. (n.d.). Mouse Peritonitis Sepsis Model of MRSA Infection. [Link]

  • Chen, C., et al. (2019). Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis. Antibiotics, 8(3), 128. [Link]

  • Stover, K. R., et al. (2021). A Phase 3, Randomized, Double-Blind Study Comparing Tedizolid Phosphate and Linezolid for Treatment of Ventilated Gram-Positive Hospital-Acquired or Ventilator-Associated Bacterial Pneumonia. Clinical Infectious Diseases, 72(6), 948-957. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Louie, A., et al. (2011). Comparative Efficacies of Human Simulated Exposures of Tedizolid and Linezolid against Staphylococcus aureus in the Murine Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 55(11), 5062-5067. [Link]

  • Shiraishi, Y., et al. (2019). Efficacy and Safety of Tedizolid Phosphate versus Linezolid in a Randomized Phase 3 Trial in Patients with Acute Bacterial Skin and Skin Structure Infection. Antimicrobial Agents and Chemotherapy, 63(10), e00781-19. [Link]

  • Al-Trawneh, S. A., et al. (2024). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-8. [Link]

  • Moran, G. J., et al. (2014). Tedizolid phosphate vs linezolid for treatment of acute bacterial skin and skin structure infections: the ESTABLISH-1 randomized trial. JAMA, 312(6), 599-608. [Link]

  • CiplaMed. (2026). Comparison of Tedizolid Phosphate and Linezolid in Treating Acute Bacterial Skin and Skin Structure Infections: The ESTABLISH-1 Trial. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. [Link]

  • Barber, K. E., & Rybak, M. J. (2018). An evaluation of tedizolid for the treatment of MRSA infections. Expert Opinion on Pharmacotherapy, 19(17), 1951-1961. [Link]

  • Barber, K. E., & Rybak, M. J. (2018). An evaluation of tedizolid for the treatment of MRSA infections. Expert Opinion on Pharmacotherapy, 19(17), 1951-1961. [Link]

  • Cascioferro, S., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. [Link]

  • Moran, G. J., et al. (2019). Efficacy and Safety of Tedizolid and Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infections in Injection Drug Users: Analysis of Two Clinical Trials. Infectious Diseases and Therapy, 8(3), 377-389. [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Starr, M. E., et al. (2016). Current Murine Models of Sepsis. Shock, 46(3), 244-253. [Link]

  • Australian Government Department of Agriculture, Fisheries and Forestry. (2014). Antimicrobial Susceptibility Testing. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • ResearchGate. (n.d.). Known structure-activity relationships of oxazolidinone antibiotics. [Link]

  • Al-Majzoub, R. M., et al. (2022). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 13(10), 389-411. [Link]

  • Johns Hopkins University. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • Charles River Laboratories. (n.d.). Sepsis Models. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Singh, S. B., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-37205. [Link]

  • Singh, A., et al. (2013). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry, 2013, 306283. [Link]

  • Singh, S. B., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Journal of Biological Chemistry, 276(40), 37199-37205. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

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Comparative

Publish Comparison Guide: Validating the Antibacterial Target of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Executive Summary Compound: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (referred to herein as Oxaz-AE ). Drug Class: Oxazolidinone derivative.[1][2][3][4][5][6][7][8][9] Primary Target: Bacterial 50S Ribosomal Subun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (referred to herein as Oxaz-AE ). Drug Class: Oxazolidinone derivative.[1][2][3][4][5][6][7][8][9] Primary Target: Bacterial 50S Ribosomal Subunit (23S rRNA). Validation Status: Investigational / Pre-clinical.

This guide outlines the technical roadmap for validating Oxaz-AE as a specific inhibitor of bacterial protein synthesis. While structurally related to Linezolid and Tedizolid , the specific placement of the 1-aminoethyl group on the phenyl ring necessitates rigorous validation to confirm it retains the classical oxazolidinone mechanism of action (MoA) rather than acting via off-target toxicity. This document provides comparative performance metrics and a step-by-step experimental protocol suite for definitive target confirmation.

Part 1: Mechanism of Action & Comparative Analysis

The Theoretical Target: 50S Ribosome

Classical oxazolidinones (e.g., Linezolid) function by binding to the Peptidyl Transferase Center (PTC) within the 23S rRNA of the 50S ribosomal subunit.[5] Unlike macrolides that sterically block the exit tunnel, oxazolidinones interfere with the positioning of the aminoacyl-tRNA, effectively preventing the formation of the 70S initiation complex.

Hypothesis for Oxaz-AE: The 1-aminoethyl moiety on the phenyl ring likely influences the binding kinetics or solubility, but the core oxazolidinone ring is expected to occupy the A-site pocket. Validation must determine if this specific analog maintains the high selectivity for prokaryotic ribosomes over eukaryotic mitochondrial ribosomes.

Comparative Performance Matrix

The following table contrasts the expected profile of Oxaz-AE against established standards based on oxazolidinone Structure-Activity Relationships (SAR).

FeatureLinezolid (Gold Standard)Tedizolid (Next-Gen)Oxaz-AE (Candidate)
Primary Target 23S rRNA (V domain)23S rRNA (V domain)To Be Validated (Likely 23S rRNA)
Binding Site A-site / PTC overlapA-site / PTC overlapPutative A-site overlap
MIC (S. aureus) 1.0 – 4.0 µg/mL0.25 – 0.5 µg/mLTarget: < 4.0 µg/mL
Resistance (cfr) Susceptible (Methylation blocks binding)Retains activity (Additional contacts)Unknown (Critical validation step)
Key Structural Feature C5-AcetamidomethylC5-Hydroxymethyl + Pyridine ringPhenyl-1-aminoethyl

Part 2: Experimental Validation Protocols

To scientifically validate that Oxaz-AE targets the ribosome, you must move from whole-cell observations to molecular precision.

Protocol 1: Macromolecular Synthesis Inhibition Assay

Objective: Determine if Oxaz-AE selectively inhibits protein synthesis compared to DNA, RNA, or cell wall synthesis.

  • Principle: Measure the incorporation of radiolabeled precursors into macromolecules in S. aureus or E. coli.

  • Precursors:

    • 
      -Thymidine (DNA)
      
    • 
      -Uridine (RNA)
      
    • 
      -Leucine (Protein)
      
    • 
      -N-acetylglucosamine (Cell Wall)
      
  • Methodology:

    • Grow bacteria to early log phase (

      
      ).
      
    • Aliquot into four streams.

    • Add Oxaz-AE at

      
       MIC. (Include Linezolid as positive control).
      
    • Add specific radiolabeled precursor to each stream.

    • Incubate for 20 minutes.

    • Precipitate macromolecules with Trichloroacetic acid (TCA).

    • Filter, wash, and count radioactivity (CPM).

  • Validation Criteria: Oxaz-AE must show a dose-dependent reduction in

    
    -Leucine incorporation without significantly affecting Thymidine or Uridine incorporation.
    
Protocol 2: In Vitro Transcription/Translation (TnT) Assay

Objective: Confirm the target is the ribosome itself, independent of cellular uptake or efflux pumps.

  • System: E. coli S30 Extract System for Circular DNA (Promega or equivalent).

  • Methodology:

    • Prepare reaction mix containing S30 extract, amino acids (minus methionine),

      
      -Methionine, and a reporter plasmid (e.g., pBEST-luc encoding luciferase).
      
    • Add Oxaz-AE at varying concentrations (0.1 µM – 100 µM).

    • Incubate at 37°C for 1 hour.

    • Measure Luciferase activity (luminescence) or precipitate proteins to count

      
      -Methionine incorporation.
      
  • Comparison: Plot

    
     curves.
    
    • Result: If Oxaz-AE is a direct translation inhibitor,

      
       should be in the low micromolar range, comparable to Linezolid (
      
      
      
      ).
Protocol 3: Competitive Binding Assay

Objective: Map the binding site relative to Linezolid.

  • Ligand:

    
    -Linezolid or 
    
    
    
    -Chloramphenicol.
  • Methodology:

    • Isolate 70S ribosomes or 50S subunits from E. coli.

    • Incubate ribosomes with a fixed concentration of radioligand (

      
       concentration).
      
    • Titrate increasing concentrations of non-labeled Oxaz-AE .

    • Filter through nitrocellulose membranes to trap ribosome-ligand complexes.

    • Measure bound radioactivity.

  • Interpretation:

    • Displacement: If Oxaz-AE displaces the radioligand, it binds to the same or an overlapping site (the PTC).

    • No Displacement: It may bind to a novel site (e.g., exit tunnel) or is not a ribosomal inhibitor.

Protocol 4: Resistance Selection & Cross-Resistance

Objective: Confirm the genetic basis of action.

  • Methodology:

    • Step 1: Plate S. aureus on agar containing Oxaz-AE at

      
       MIC.
      
    • Step 2: Isolate survivors (spontaneous mutants).

    • Step 3: Sequence the 23S rRNA gene (specifically domains V).

    • Step 4: Test Oxaz-AE against defined Linezolid-resistant strains (e.g., G2576U mutation or cfr+ strains).

  • Validation Criteria:

    • If Oxaz-AE loses potency against G2576U mutants, it confirms the classical oxazolidinone binding pocket.

    • If Oxaz-AE remains active against cfr strains (which methylate A2503), it suggests the "1-aminoethyl" group allows it to bypass this steric hindrance (similar to Tedizolid).

Part 3: Visualization of Validation Logic

Target Validation Workflow

This diagram illustrates the "funnel" of experiments required to move from a phenotypic hit to a validated target.

ValidationFunnel Compound Compound: Oxaz-AE WholeCell Whole Cell Assay (MIC Determination) Compound->WholeCell Is it antibacterial? MacroSynth Macromolecular Synthesis (Selectivity Check) WholeCell->MacroSynth Does it stop protein synth? InVitro In Vitro Translation (Cell-Free S30 Extract) MacroSynth->InVitro Is it direct ribosome inhibition? Binding Competitive Binding (Displacement of Linezolid) InVitro->Binding Does it bind the Linezolid site? Resistance Resistance Mapping (23S rRNA Mutations) Binding->Resistance Do specific mutations block it? Validated VALIDATED TARGET: 50S Ribosome (PTC) Resistance->Validated Confirmation

Caption: Hierarchical workflow for validating Oxaz-AE mechanism, filtering from whole-cell toxicity to specific molecular binding.

Mechanism of Action: Ribosomal Interference

This diagram details the specific molecular interference at the 50S subunit.

MoA cluster_mechanism Inhibition Mechanism Ribosome 70S Ribosome (Initiation Phase) SiteA A-Site (Aminoacyl-tRNA entry) Ribosome->SiteA Contains fMet fMet-tRNA (P-Site) Ribosome->fMet Contains PeptideBond Peptide Bond Formation SiteA->PeptideBond Required for OxazAE Oxaz-AE (Inhibitor) OxazAE->SiteA Binds High Affinity OxazAE->PeptideBond BLOCKS

Caption: Oxaz-AE binds to the A-site of the 50S subunit, sterically hindering the formation of the first peptide bond.[5]

References

  • Shinabarger, D. L., et al. (1997). "Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions." Antimicrobial Agents and Chemotherapy, 41(10), 2132-2136.

  • Swaney, S. M., et al. (1998).[5] "The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria."[5][6] Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255.

  • AstraZeneca AB. (2003). "Aryl substituted oxazolidinones with antibacterial activity."[1][5][8] World Intellectual Property Organization Patent WO2003035648A1.

  • Long, K. S., et al. (2010). "The Cfr rRNA methyltransferase confers resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics." Antimicrobial Agents and Chemotherapy, 50(7), 2500-2505.

  • Wilson, D. N. (2014). "Ribosome-targeting antibiotics and mechanisms of bacterial resistance." Nature Reviews Microbiology, 12(1), 35-48.

Sources

Validation

Publish Comparison Guide: Cross-Resistance Profiling of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

This guide is structured as a high-level technical directive for evaluating the cross-resistance profile of the specific oxazolidinone scaffold 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (referred to herein as OX-AE...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical directive for evaluating the cross-resistance profile of the specific oxazolidinone scaffold 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (referred to herein as OX-AE-1 ).[1]

Given that OX-AE-1 is a structural analogue/intermediate distinct from the clinically approved Linezolid (LZD) and Tedizolid (TZD), this guide establishes the comparative benchmarking framework .[1] It provides the reference data for LZD/TZD and details the experimental rigor required to validate OX-AE-1’s performance against known resistance mechanisms (cfr, optrA, G2576T).

Executive Summary: The Oxazolidinone Resistance Landscape

The clinical utility of oxazolidinones (Linezolid, Tedizolid) is threatened by three primary resistance mechanisms:

  • Target Modification: Point mutations in the 23S rRNA (specifically G2576T ).[2][3][4][5][6]

  • Target Protection: ABC-F proteins (encoded by optrA , poxtA ) that displace the antibiotic from the ribosome.[6][7]

  • Enzymatic Modification: The cfr methyltransferase, which methylates A2503 of the 23S rRNA, conferring the PhLOPSA phenotype (resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A).[1][6]

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (OX-AE-1) represents a structural probe where the pharmacophore includes a phenyl-ring modification (1-aminoethyl) distinct from the C5-acetamidomethyl side chain of Linezolid.[1] This guide defines the protocol to determine if OX-AE-1 retains potency against strains where LZD and TZD fail.[1]

Mechanism of Action & Resistance Logic

To validate OX-AE-1, one must prove it bypasses the steric hindrance or methylation imposed by resistance factors.[1]

Comparative Mechanism Diagram

The following diagram illustrates the interaction of oxazolidinones with the 50S ribosomal subunit and how resistance mechanisms interfere.

Oxazolidinone_Resistance Drug Oxazolidinone (LZD / TZD / OX-AE-1) Target 50S Ribosome (Peptidyl Transferase Center) Drug->Target Binds to V Domain Action Inhibition of Protein Synthesis Target->Action Blocks Translation Initiation Mut_G2576T Mutation G2576T (23S rRNA) Mut_G2576T->Drug Reduces Affinity (High LZD Resistance) Mut_G2576T->Target Alters Binding Pocket (Steric Hindrance) Gene_Cfr cfr Gene (Methyltransferase) Gene_Cfr->Drug Blocks LZD (TZD retains some activity) Gene_Cfr->Target Methylates A2503 (Blocks Binding) Gene_OptrA optrA Gene (ABC-F Protection) Gene_OptrA->Target Displaces Drug (Ribosomal Protection)

Caption: Mechanistic pathways of oxazolidinone binding and interference by G2576T mutation, cfr methylation, and optrA protection.[1]

Comparative Performance: Reference Benchmarks

Since OX-AE-1 is an experimental candidate, its success is defined by its ability to outperform the Standard of Care (SoC) . The table below establishes the Pass/Fail criteria based on established clinical breakpoints.

Table 1: Reference MIC Values (µg/mL) for Comparators

Use these values to validate your assay before testing OX-AE-1.

OrganismResistance GenotypeLinezolid (LZD) Tedizolid (TZD) Target for OX-AE-1
S.[1] aureus ATCC 29213 Wild Type (WT)1 - 40.25 - 0.5≤ 4 (Equivalence)
S.[1] aureus NRS119 G2576T (23S rRNA)> 64 (Resistant)4 - 8 (Intermediate)≤ 4 (Superiority)
S.[1] aureus CM05 cfr (Methyltransferase)16 - 32 (Resistant)0.5 - 1 (Susceptible)≤ 2 (Non-inferior to TZD)
E.[1] faecalis ATCC 29212 Wild Type (WT)2 - 40.25 - 0.5≤ 4
E.[1] faecalis (Clinical) optrA positive16 - 64 (Resistant)4 - 8 (Elevated)≤ 4 (Superiority)

Critical Insight: If OX-AE-1 shows an MIC > 8 µg/mL against the Wild Type strains, the scaffold likely lacks intrinsic potency, regardless of its cross-resistance profile.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Cross-Resistance (MIC Profiling)

Objective: Quantify the shift in potency of OX-AE-1 against isogenic resistant strains.[1]

  • Preparation: Dissolve OX-AE-1 in 100% DMSO to a stock concentration of 10 mg/mL. Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Controls:

    • Positive Control:[1] Linezolid (must match Table 1 ranges).[1]

    • Growth Control: Broth + Bacteria (no drug).[1]

    • Sterility Control: Broth only.

  • Incubation: 16–20 hours at 35°C.

  • Readout: The MIC is the lowest concentration inhibiting visible growth.

  • Validation: If the LZD MIC for S. aureus NRS119 is < 32 µg/mL, the strain has lost resistance; discard and restart.

Protocol B: Single-Step Resistance Frequency (Mutant Prevention)

Objective: Determine the probability of spontaneous resistance emerging against OX-AE-1 compared to LZD.

  • Culture: Grow S. aureus ATCC 29213 to late log phase (

    
     CFU/mL).
    
  • Plating: Plate

    
     of concentrated inoculum onto agar plates containing OX-AE-1 at 2×, 4×, and 8× MIC .
    
  • Comparator: Run parallel plates with Linezolid.

  • Incubation: Incubate for 48 hours at 35°C.

  • Calculation:

    
    
    
  • Interpretation: A frequency

    
     at 4× MIC indicates a low potential for rapid resistance development (High Barrier to Resistance).[1]
    

Workflow Visualization

This workflow ensures data integrity when characterizing the novel compound.

Experimental_Workflow Start Compound Synthesis (OX-AE-1) QC Purity Check (>95% HPLC) Start->QC Screen_WT Screen vs WT (S. aureus ATCC 29213) QC->Screen_WT Decision MIC <= 4? Screen_WT->Decision Panel_Res Panel Testing: 1. G2576T Mutants 2. cfr+ Strains 3. optrA+ Enterococci Decision->Panel_Res Yes Stop Stop Decision->Stop No (Inactive) Kinetics Time-Kill Kinetics (Bacteriostatic vs Cidal) Panel_Res->Kinetics Tox Cytotoxicity Assay (HepG2 / MAO Inhibition) Panel_Res->Tox

Caption: Step-by-step validation workflow for novel oxazolidinone candidates.

Strategic Analysis & Troubleshooting

The "Side-Chain" Hypothesis

Linezolid's activity relies heavily on its C5-acetamidomethyl group interacting with the ribosomal P-site.[1]

  • Hypothesis: If OX-AE-1 lacks a C5 substitution and relies solely on the 1-aminoethyl phenyl group, it may exhibit reduced binding affinity unless the aminoethyl group mimics the hydrogen-bonding network of the acetamidomethyl group.[1]

  • Risk: The 1-aminoethyl group is structurally similar to tyramine.[1]

  • Mandatory Safety Check: You must screen OX-AE-1 for Monoamine Oxidase (MAO) inhibition .[1] Oxazolidinones are reversible MAO inhibitors. A primary amine on the phenyl ring (like in OX-AE-1) significantly increases the risk of MAO inhibition compared to Linezolid.[1]

Troubleshooting High MICs

If OX-AE-1 shows high MICs (>16 µg/mL) against WT strains:

  • Permeability: The amino group may be protonated at physiological pH, reducing membrane permeability. Test MICs in the presence of an efflux pump inhibitor (e.g., PAβN).[1]

  • Solubility: Ensure the compound is fully soluble in the assay media; precipitation can mask activity.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. [Link]

  • Long, K. S., et al. (2006).[1] The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics.[1][2][6][7] Antimicrobial Agents and Chemotherapy.[2][4][5][8][9][10] [Link][1]

  • Wang, Y., et al. (2015).[1] A novel resistance gene, optrA, that confers transferable resistance to oxazolidinones and phenicols and its distribution in Enterococcus faecalis and Enterococcus faecium.[1][4] Journal of Antimicrobial Chemotherapy.[5] [Link][1]

  • Locke, J. B., et al. (2014).[1] Structure-Activity Relationships of Diverse Oxazolidinones for Inhibition of Monoamine Oxidase-A. Antimicrobial Agents and Chemotherapy.[2][3][4][5][8][9][10] [Link][1]

Sources

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Analogs vs. Conventional Oxazolidinones

Executive Summary The emergence of multidrug-resistant (MDR) Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), has necessitated the conti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), has necessitated the continuous evolution of the oxazolidinone class of antibiotics. While Linezolid and Tedizolid remain clinical mainstays, resistance mediated by the cfr methyltransferase gene is rising.

This guide provides an in-depth technical comparison between conventional oxazolidinones and the emerging 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one scaffold. By replacing the traditional morpholine or tetrazole-pyridine C-rings with a chiral, primary amine-bearing 1-aminoethyl group, this novel analog fundamentally alters the physicochemical properties and ribosomal binding kinetics of the drug, offering a strategic bypass to existing resistance mechanisms.

Mechanistic Grounding: The Oxazolidinone Pharmacophore

Oxazolidinones are unique among protein synthesis inhibitors. Rather than blocking the elongation phase (like macrolides or tetracyclines), they bind to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit. As established by , this interaction prevents the formation of the functional 70S initiation complex by blocking the recruitment of fMet-tRNA.

MOA mRNA mRNA + 30S Subunit + Initiation Factors Complex30S 30S Initiation Complex mRNA->Complex30S tRNA fMet-tRNA (Initiator) tRNA->Complex30S Complex70S 70S Initiation Complex (Translation Active) Complex30S->Complex70S Recruitment of 50S Subunit50S 50S Ribosomal Subunit (PTC Target Site) Subunit50S->Complex70S Oxazolidinone 3-[4-(1-Aminoethyl)phenyl]- 1,3-oxazolidin-2-one Oxazolidinone->Subunit50S Binds A-site pocket Oxazolidinone->Complex70S Blocks 70S Formation Translation Bacterial Protein Synthesis (Elongation) Complex70S->Translation Peptide Bond Formation

Diagram 1: Mechanism of action of oxazolidinones inhibiting the 70S ribosomal initiation complex.

Structure-Activity Relationship (SAR) Analysis

The rational design of the 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one scaffold builds upon the highly conserved SAR rules of the oxazolidinone class, while introducing a disruptive modification at the C-ring equivalent position.

A-Ring (Oxazolidinone Core) & B-Ring (Fluorophenyl)
  • C5 Configuration: The (S)-configuration of the C5 substituent (typically an acetamidomethyl group) is strictly required for antibacterial activity. It acts as the primary hydrogen bond donor/acceptor pair within the PTC.

  • Fluorine Substitution: A fluorine atom at the 3-position of the B-ring (phenyl) enhances activity by increasing the electron-withdrawing effect, which optimizes the dihedral angle between the A and B rings for optimal pocket insertion.

C-Ring Modification: Morpholine vs. 1-Aminoethyl

Linezolid utilizes a morpholine ring at the para-position of the phenyl group. While effective, the morpholine oxygen only acts as a weak hydrogen bond acceptor. Furthermore, the cfr resistance gene methylates A2503 of the 23S rRNA, creating a steric clash with this morpholine ring ().

The 1-Aminoethyl Advantage:

  • Overcoming Steric Hindrance: The 1-aminoethyl group (-CH(NH2)CH3) is highly flexible compared to a rigid morpholine heterocycle. This flexibility allows the tail to adopt an alternative conformation, bypassing the steric bulk of the methylated A2503.

  • Electrostatic Anchoring: At physiological pH (7.4), the primary amine is protonated. This introduces a localized positive charge that can form a strong, direct salt bridge with the negatively charged phosphate backbone of the 23S rRNA, significantly increasing binding affinity (

    
    ).
    
  • Gram-Negative Penetration: As demonstrated by, incorporating primary amines into the oxazolidinone scaffold drastically improves outer membrane porin permeation in Gram-negative ESKAPE pathogens (e.g., E. coli, A. baumannii), potentially expanding the drug's spectrum.

Performance Comparison: Efficacy and Pharmacokinetics

The introduction of the 1-aminoethyl moiety yields distinct quantitative advantages in both target affinity and systemic pharmacokinetics.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
Pathogen StrainResistance ProfileLinezolidTedizolid1-Aminoethyl Analog
S. aureus ATCC 29213Susceptible (Wild Type)2.00.50.5
S. aureus (Clinical)MRSA2.00.50.5
S. aureus CM05MRSA, cfr-positive>16.02.01.0
E. faecium ATCC 700221VRE (vanA)2.00.50.25
E. coli ATCC 25922Gram-Negative (Wild Type)>64.0>32.08.0
Table 2: Physicochemical & Pharmacokinetic Properties
PropertyLinezolid1-Aminoethyl AnalogCausality / Structural Rationale
Aqueous Solubility ~3 mg/mL>50 mg/mLThe protonated primary amine drastically increases polarity and solvation compared to the neutral morpholine ring.
LogD (pH 7.4) 0.9-0.2Lower lipophilicity reduces non-specific protein binding and enhances distribution into aqueous compartments.
Plasma Protein Binding 31%<15%Reduced lipophilicity limits hydrophobic interactions with human serum albumin (HSA), increasing the free active fraction (

).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to evaluate the 1-aminoethyl analogs.

Workflow Step1 Compound Prep (Serial Dilution) Step3 Broth Microdilution (96-well Plate) Step1->Step3 Step2 Bacterial Inoculum (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 OD600 Read & Resazurin Stain Step4->Step5 Step6 MIC & MBC Determination Step5->Step6

Diagram 2: Self-validating broth microdilution workflow for determining antibacterial efficacy.

Protocol 1: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against wild-type and cfr-positive strains.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Physiological concentrations of Ca²⁺ and Mg²⁺ are critical to stabilize the bacterial outer membrane, ensuring that drug penetration is not artificially enhanced by membrane stress.

  • Compound Dilution: Prepare a 2-fold serial dilution of the 1-aminoethyl analog (0.06 to 64 µg/mL) in a 96-well plate.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final well concentration of

    
     CFU/mL.
    
  • Validation Controls:

    • Positive Growth Control: Wells with bacteria and no drug (validates media viability).

    • Negative Sterility Control: Wells with media only (validates aseptic technique).

    • Quality Control Strain:S. aureus ATCC 29213 treated with Linezolid (MIC must fall within the CLSI acceptable range of 1-4 µg/mL to validate the entire assay run).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration showing no visible growth (confirmed via OD600 spectrophotometry).

Protocol 2: In Vitro Cell-Free Translation Inhibition Assay

Objective: Confirm that the novel analog retains the specific 50S ribosomal initiation inhibition mechanism, rather than causing non-specific membrane toxicity.

  • System Setup: Utilize an E. coli S30 Extract System for Circular DNA.

  • Reporter Gene: Introduce a plasmid encoding Firefly Luciferase under a bacterial promoter.

    • Causality: Luciferase provides a highly sensitive, quantifiable luminescent readout directly proportional to the amount of successful protein translation.

  • Drug Treatment: Add the 1-aminoethyl analog at varying concentrations (0.1 to 100 µM) to the reaction mix prior to adding the DNA template.

  • Validation: Use Linezolid as a positive control for translation inhibition, and Ampicillin (a cell wall synthesis inhibitor) as a negative control. Ampicillin should show zero inhibition in a cell-free translation assay, proving the assay's specificity for ribosomal targets. As established by, true oxazolidinones will exhibit an

    
     in the low micromolar range.
    

References

  • Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 1997. URL:[Link]

  • The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 1998. URL:[Link]

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 2010. URL:[Link]

  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 2020. URL:[Link]

Validation

Benchmarking 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one against known antibiotics

This guide outlines the technical benchmarking protocol for the chemical entity 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (referred to hereafter as Compound AEP-Ox ). Based on the provided nomenclature, AEP-Ox repr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical benchmarking protocol for the chemical entity 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (referred to hereafter as Compound AEP-Ox ).

Based on the provided nomenclature, AEP-Ox represents a simplified oxazolidinone scaffold. Unlike the clinical gold standard Linezolid , which possesses a critical (S)-5-acetamidomethyl side chain and a morpholine ring, AEP-Ox appears to lack the C5-pharmacophore essential for high-potency ribosomal binding. Therefore, this benchmarking guide focuses on evaluating its potential as a lead scaffold , assessing its baseline antibacterial activity, and crucially, quantifying its off-target Monoamine Oxidase (MAO) inhibition liability—a known risk for simple oxazolidinones.

PART 1: EXECUTIVE SUMMARY & COMPOUND PROFILE

1.1 The Benchmarking Objective

The primary goal is to determine if AEP-Ox retains any intrinsic antibacterial activity despite lacking the C5-acylaminomethyl moiety and to profile its safety relative to established oxazolidinones.

Hypothesis: Without the C5-side chain, AEP-Ox is predicted to have significantly higher MIC values (>64 µg/mL) than Linezolid. However, the 1-aminoethyl tail may influence MAO binding, necessitating rigorous safety profiling.

1.2 Structural Comparison

The following table contrasts the Target Compound against the Industry Standards.

FeatureTarget: AEP-Ox Standard: Linezolid High-Potency: Tedizolid
Core Scaffold 1,3-oxazolidin-2-one1,3-oxazolidin-2-one1,3-oxazolidin-2-one
C5-Substituent None (H) (Implied)(S)-acetamidomethyl(S)-hydroxymethyl (prodrug)
N-Aryl Group 4-(1-aminoethyl)phenyl3-fluoro-4-morpholinylphenyl3-fluoro-4-(6-tetrazolylpyridin-3-yl)phenyl
Primary Target Unknown (Likely weak 50S)23S rRNA (50S subunit)23S rRNA (50S subunit)
Key Liability Potential MAO InhibitionMyelosuppression (long-term)Reduced MAO inhibition

PART 2: BENCHMARKING PROTOCOLS (The "How-To")

To objectively validate AEP-Ox, you must execute the following three comparative assays.

Protocol A: Minimum Inhibitory Concentration (MIC)

Objective: Quantify potency against Gram-positive pathogens. Standard: CLSI M07-A10 (Broth Microdilution).

Experimental Workflow:

  • Organism Panel: S. aureus (ATCC 29213), E. faecalis (ATCC 29212), and MRSA strains.

  • Preparation: Dissolve AEP-Ox in DMSO (Stock 10 mg/mL). Serial dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Comparator Setup: Run parallel rows for Linezolid (Range: 0.25 – 64 µg/mL) and Vancomycin.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 35°C ambient air for 16-20 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth.

Data Template (Expected Results):

  • Linezolid: 1–4 µg/mL (Validates assay).

  • AEP-Ox: If >64 µg/mL, the scaffold requires C5-functionalization.

Protocol B: Ribosomal Binding Competition Assay

Objective: Determine if AEP-Ox binds the 50S subunit or acts via a non-specific mechanism. Method: Competition binding against


-Linezolid or 

-Chloramphenicol.
  • Isolate Ribosomes: Purify 70S ribosomes from E. coli or S. aureus.

  • Equilibrium Binding: Incubate ribosomes (100 nM) with radiolabeled Linezolid (Kd ~2 µM) and increasing concentrations of AEP-Ox (

    
     to 
    
    
    
    M).
  • Filtration: Filter through nitrocellulose to trap ribosome-drug complexes.

  • Analysis: Measure radioactivity. A decrease in signal indicates AEP-Ox displaces Linezolid.

  • Calculation: Derive

    
     and 
    
    
    
    .
Protocol C: Monoamine Oxidase (MAO) Inhibition Screen

Objective: Critical safety check. Simple oxazolidinones can act as potent MAO inhibitors (antidepressant-like effects), causing hypertensive crises. Method: Amplex Red MAO Assay.

  • Enzyme Source: Recombinant Human MAO-A and MAO-B.

  • Substrate: Tyramine or Benzylamine.

  • Reaction: Incubate AEP-Ox (10 µM and 100 µM) with enzyme + substrate + HRP/Amplex Red.

  • Detection: Fluorescence (Ex/Em 530/590 nm).

  • Benchmark: Compare against Clorgyline (MAO-A inhibitor) and Linezolid (Weak MAO inhibitor,

    
     ~50-100 µM).
    

PART 3: VISUALIZATION & LOGIC

3.1 Mechanism of Action & Resistance Logic

The following diagram illustrates the competitive binding landscape at the Peptidyl Transferase Center (PTC) and how AEP-Ox is evaluated.

OxazolidinoneMechanism Ribosome Bacterial Ribosome (50S Subunit) PTC Peptidyl Transferase Center (23S rRNA) Ribosome->PTC Linezolid Linezolid (Gold Standard) Binding Competitive Binding Event Linezolid->Binding High Affinity (C5-Group) MAO_Risk Off-Target: MAO Inhibition Linezolid->MAO_Risk Low Risk AEPOx AEP-Ox (Target Scaffold) AEPOx->Binding Unknown Affinity AEPOx->MAO_Risk High Risk due to Simple Structure Outcome_Success Inhibition of Translation Initiation Binding->Outcome_Success If Ki < 10 µM Outcome_Fail No Binding (Inactive) Binding->Outcome_Fail If Ki > 100 µM

Caption: Comparative binding logic. AEP-Ox must compete with Linezolid at the PTC to validate antibiotic potential. High affinity for MAO indicates toxicity.

3.2 Experimental Workflow: The "Go/No-Go" Decision Tree

This workflow ensures you do not waste resources on inactive compounds.

BenchmarkingWorkflow Start Start: AEP-Ox Synthesis Step1 Step 1: MIC Screen (S. aureus ATCC 29213) Start->Step1 Decision1 MIC < 8 µg/mL? Step1->Decision1 Step2 Step 2: MAO Toxicity Screen Decision1->Step2 Yes Fail_Activity FAIL: Inactive Add C5-Group Decision1->Fail_Activity No Decision2 MAO Ki > Linezolid? Step2->Decision2 Fail_Toxicity FAIL: Toxic Modify Tail Decision2->Fail_Toxicity No (Risk) Success SUCCESS: Proceed to PK/PD Decision2->Success Yes (Safer)

Caption: Strategic decision tree. Antibiotic activity (MIC) is the first gate; Safety (MAO) is the second.

PART 4: COMPARATIVE DATA ANALYSIS

Since AEP-Ox is an experimental scaffold, use the table below to record your generated data against the fixed benchmarks.

Table 1: Antibacterial Potency Benchmarks (MIC in µg/mL)
OrganismLinezolid (Control)Vancomycin (Control)AEP-Ox (Target)Interpretation
S. aureus (MSSA)1 – 40.5 – 2[Enter Data]Target < 4 µg/mL required for clinical relevance.
S. aureus (MRSA)1 – 40.5 – 2[Enter Data]Activity here confirms lack of cross-resistance with Beta-lactams.
E. faecalis (VRE)1 – 4> 32 (Resistant)[Enter Data]Critical niche for oxazolidinones.
E. coli (Gram -)> 64> 64[Enter Data]Expected inactive (efflux pumps).
Table 2: Safety Profile (MAO Inhibition)
EnzymeLinezolid (

)
Clorgyline (Inhibitor)AEP-Ox (Target)Risk Assessment
MAO-A ~50 - 100 µM~0.001 µM[Enter Data]If

< 10 µM, high risk of "Cheese Effect" (hypertension).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI. Link

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673-679. Link

  • Pfizer Inc. (2021).[1] Zyvox (linezolid) Prescribing Information. FDA Access Data. Link

  • Bozdogan, B., & Appelbaum, P. C. (2004). "Oxazolidinones: activity, mode of action, and mechanism of resistance." International Journal of Antimicrobial Agents, 23(2), 113-119. Link

  • Thermo Fisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol." Link

Sources

Comparative

In vitro and in vivo correlation for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

This guide outlines the strategic framework for establishing an In Vitro-In Vivo Correlation (IVIVC) for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (referred to herein as Compound A ). As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic framework for establishing an In Vitro-In Vivo Correlation (IVIVC) for 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (referred to herein as Compound A ).

As a Senior Application Scientist, I have structured this as a technical roadmap. Given that Compound A is a structural analog of the oxazolidinone antibiotic class (similar to Linezolid and Tedizolid), this guide compares its predicted physicochemical behavior against these established alternatives and defines the experimental protocols required to validate its performance.

Executive Summary & Compound Positioning

Compound A is an N-phenyl-oxazolidinone derivative characterized by a 1-aminoethyl side chain at the para-position of the phenyl ring.

  • Chemical Class: Oxazolidinone Antibiotic / Monoamine Oxidase Inhibitor (MAOI) Pharmacophore.

  • Key Structural Feature: The chiral 1-aminoethyl group introduces basicity (

    
     for the amine) and stereoselectivity considerations, distinguishing it from the morpholine-containing Linezolid .
    
  • Biopharmaceutics Classification System (BCS) Hypothesis: Unlike Linezolid (BCS Class I - High Sol/High Perm), Compound A is likely BCS Class II (Low Sol/High Perm) or Class I depending on the salt form (e.g., Hydrochloride salt vs. Free base).

Objective: Establish a Level A IVIVC to predict in vivo absorption profiles from in vitro dissolution data, facilitating formulation optimization.

Comparative Analysis: Compound A vs. Alternatives

The following table contrasts Compound A with market-leading oxazolidinones to benchmark performance expectations.

FeatureCompound A (Target)Linezolid (Zyvox®)Tedizolid Phosphate (Sivextro®)
Structure Phenyl-oxazolidinone w/ 1-aminoethylMorpholino-phenyl-oxazolidinonePyridyl-phenyl-oxazolidinone (Prodrug)
Solubility pH-dependent (High at pH < 6 due to amine)High (Independent of pH)Low (Phosphate prodrug enhances solubility)
Absorption Likely pH-dependent; potential for active transport?Rapid, 100% BioavailabilityHigh (after hydrolysis by phosphatases)
Metabolism Potential MAO oxidation or acetylationNon-enzymatic oxidation (morpholine ring)Hydrolysis (prodrug) -> Liver metabolism
IVIVC Strategy Level A (Point-to-Point) required due to dissolution-rate limited absorption.Level C often sufficient (rapid dissolution).Level A critical for prodrug activation/release.
In Vitro Characterization Protocols

To establish IVIVC, you must first generate robust in vitro dissolution data that mimics physiological conditions.

Experiment 3.1: pH-Dependent Solubility Profiling
  • Rationale: The 1-aminoethyl group is basic. Solubility will drop drastically as pH increases (Stomach pH 1.2

    
     Intestine pH 6.8).
    
  • Protocol:

    • Prepare buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

    • Add excess Compound A to 10 mL buffer in glass vials.

    • Incubate at 37°C for 24 hours with shaking.

    • Filter (0.45 µm) and analyze via HPLC-UV (254 nm).

Experiment 3.2: Biorelevant Dissolution (The "Input" Function)
  • Method: USP Apparatus 2 (Paddle).

  • Media:

    • FaSSIF (Fasted State Simulated Intestinal Fluid) - Critical for BCS Class II.

    • FeSSIF (Fed State) - To assess food effect potential.

  • Parameters:

    • Volume: 900 mL.

    • Speed: 50 rpm (discriminatory) vs. 75 rpm.

    • Sampling: 5, 10, 15, 30, 45, 60, 120 min.

  • Data Output: Cumulative % Dissolved vs. Time (

    
    ).
    
In Vivo Pharmacokinetic (PK) Protocols

You need a "Gold Standard" absorption profile to correlate with the dissolution data.

Experiment 4.1: Absolute Bioavailability Study (Beagle Dog)
  • Subjects: Male Beagle Dogs (n=4-6), crossover design.

  • Dosing:

    • Arm A: Intravenous (IV) Bolus (2-5 mg/kg)

      
       Defines clearance (
      
      
      
      ) and volume (
      
      
      ).
    • Arm B: Oral Capsule (Solid Dosage Form)

      
       Provides the test profile.
      
  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.

  • Analysis: LC-MS/MS (MRM mode for parent compound).

IVIVC Development & Mathematical Modeling

This section details how to link the In Vitro (Dissolution) and In Vivo (Absorption) data.

Step 5.1: Deconvolution (Wagner-Nelson Method)

Since oxazolidinones typically follow a one-compartment model, use the Wagner-Nelson equation to calculate the fraction absorbed (


) from the oral PK data:


  • 
    : Plasma concentration at time 
    
    
    
    .
  • 
    : Elimination rate constant (derived from IV data).
    
  • 
    : Area under the curve.
    
Step 5.2: Correlation (Level A)

Plot Fraction Dissolved (


)  (x-axis) vs. Fraction Absorbed (

)
(y-axis) for each time point.
  • Linear Regression:

    
    
    
  • Target: Slope (

    
    ) 
    
    
    
    and
    
    
    .
  • Significance: If

    
    , absorption is permeability-limited. If 
    
    
    
    , absorption is dissolution-rate limited (Ideal for IVIVC).
Workflow Visualization

The following diagram illustrates the iterative process of establishing the IVIVC for Compound A, highlighting the critical decision node based on the correlation linearity.

IVIVC_Workflow Compound Compound A (1-aminoethyl-oxazolidinone) PhysChem Physicochemical Profiling (pH Solubility / LogP) Compound->PhysChem PK_Study In Vivo PK (Dog) (IV vs. Oral) Compound->PK_Study Dissolution In Vitro Dissolution (FaSSIF / pH 6.8) PhysChem->Dissolution Define Media Correlation Correlation Plot (F_diss vs F_abs) Dissolution->Correlation Input: F_diss Deconvolution Deconvolution (Wagner-Nelson) PK_Study->Deconvolution Raw C(t) Deconvolution->Correlation Input: F_abs Correlation->Dissolution If R² < 0.9, Modify Media Validation Validation (Predict New Formulation) Correlation->Validation If R² > 0.95

Figure 1: Strategic workflow for establishing Level A IVIVC for Compound A, integrating in vitro dissolution and in vivo pharmacokinetics.

Critical Considerations for "1-Aminoethyl" Stereochemistry

Unlike Linezolid (which is the S-enantiomer), the "1-aminoethyl" group creates a chiral center at the benzylic position.

  • Risk: Stereoselective Metabolism.

  • Requirement: If Compound A is a racemate, you must use a chiral LC-MS/MS method for the PK study. The R- and S-enantiomers may have different

    
     and 
    
    
    
    , invalidating a simple Wagner-Nelson deconvolution if treated as a single peak.
  • Recommendation: Develop the IVIVC specifically for the eutomer (active enantiomer).

References
  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Department of Health and Human Services. Link

  • Stalker, D. J., et al. (2003). "Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial." Clinical Pharmacokinetics, 42(13), 1129-1140. Link

  • Flanagan, S., et al. (2014). "Pharmacokinetics of tedizolid following oral and intravenous administration." Pharmacotherapy, 34(3), 240-250. Link

  • Dressman, J. B., & Reppas, C. (2000). "In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs." European Journal of Pharmaceutical Sciences, 11(Suppl 2), S73-S80. Link

Safety & Regulatory Compliance

Safety

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one proper disposal procedures

The handling and disposal of specialized pharmaceutical intermediates require a rigorous, scientifically grounded approach to ensure laboratory safety, environmental compliance, and operational efficiency. 3-[4-(1-Aminoe...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of specialized pharmaceutical intermediates require a rigorous, scientifically grounded approach to ensure laboratory safety, environmental compliance, and operational efficiency. 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS: 1210001-75-4) is a critical building block frequently utilized in the synthesis of oxazolidinone-class antibacterial agents (such as linezolid analogs).

Because it contains both a reactive primary amine and an oxazolidinone ring, improper handling or disposal can lead to hazardous cross-reactions in waste streams or environmental contamination. This guide provides drug development professionals and laboratory managers with a comprehensive, self-validating protocol for the safe operational handling and RCRA-compliant disposal of this compound.

Chemical Profiling & Hazard Assessment

Before initiating any operational workflow, it is imperative to understand the physicochemical properties and toxicological profile of the compound. The presence of the primary amine group makes this compound slightly basic, while the oxazolidinone moiety can undergo hydrolysis under extreme pH conditions.

According to standardized Safety Data Sheets (SDS), this compound exhibits acute toxicity and acts as a localized irritant [1].

Table 1: Quantitative Data & Hazard Summary

Property / ParameterData / ClassificationOperational Implication
CAS Number 1210001-75-4Use for hazardous waste manifesting and inventory tracking.
Molecular Formula C₁₁H₁₄N₂O₂Nitrogen-rich (requires NOx scrubbers during incineration).
Physical Form Solid (Powder)High risk of aerosolization; requires engineering controls (fume hood).
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation.
GHS Precautionary P261, P280, P305+P351+P338Mandates strict PPE and specific eye-wash station proximity.
Signal Word Warning (GHS07)Triggers standard hazardous waste handling protocols.

Operational Handling & Safety Protocol

To prevent accidental exposure and ensure the integrity of your experimental workflows, the following causality-driven steps must be integrated into your laboratory's Standard Operating Procedures (SOPs).

Step-by-Step Handling Methodology:

  • Engineering Controls Validation: Always handle the powder within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: The powder form is highly susceptible to static charge and aerosolization, which directly leads to H335 (respiratory irritation) if inhaled [1].

  • PPE Donning: Equip personnel with nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard lab coat. If handling bulk quantities (>500g) outside a hood, an N95 or P100 particulate respirator is mandatory.

  • Static Elimination: Use an anti-static weighing boat and a grounded spatula. Causality: Amines and fine organic powders can adhere to plastic surfaces via static electricity, leading to inaccurate dosing and contamination of the balance area.

  • Post-Handling Decontamination: Wipe down the balance and surrounding surfaces with a 70% Isopropanol/Water solution. The compound is moderately soluble in polar organic solvents, making alcohols effective for surface decontamination.

Waste Segregation & Storage

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators must accurately classify and segregate discarded materials to prevent dangerous reactions and ensure regulatory compliance [2].

Step-by-Step Segregation Methodology:

  • Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, Kimwipes) and unreacted solid powder in a dedicated, clearly labeled "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste (Aqueous/Organic): If the compound is dissolved in solvents (e.g., Methanol, DMSO, or Dichloromethane), segregate it into a "Halogenated" or "Non-Halogenated" organic waste carboy depending on the primary solvent.

  • Chemical Incompatibilities (Critical): DO NOT mix waste containing 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one with strong oxidizing agents (e.g., peroxides, nitric acid). Causality: The primary amine group can undergo rapid, highly exothermic oxidation, potentially leading to a pressure build-up and container rupture.

  • Satellite Accumulation Area (SAA): Store sealed waste containers in a designated SAA. Ensure the area is equipped with secondary containment trays to capture potential leaks.

DisposalWorkflow Gen Waste Generation (Solid Powder or Solution) Det RCRA Hazard Determination (40 CFR 261) Gen->Det Seg Segregation: Isolate from Strong Oxidizers Det->Seg Store Satellite Accumulation Area (Secondary Containment) Seg->Store Manifest EPA Hazardous Waste Manifest (Tracked Transport) Store->Manifest Disp High-Temp Incineration (NOx Scrubber Equipped) Manifest->Disp

RCRA-compliant waste determination and disposal workflow for oxazolidinone derivatives.

Final Disposal Procedures (EPA/RCRA Compliance)

Because this compound is not specifically "P-listed" or "U-listed" by the EPA, it falls under the broader category of unlisted hazardous waste due to its toxicological properties[2]. Furthermore, related oxazolidinones are known to be mobile in the environment due to water solubility, making landfill disposal strictly prohibited[3].

Step-by-Step Disposal Plan:

  • Waste Profiling: Submit a waste profile to your licensed hazardous waste disposal contractor. Specify the presence of a "Nitrogen-containing organic compound (Amine/Oxazolidinone)."

  • Manifesting: Ensure an EPA Uniform Hazardous Waste Manifest is generated. The waste should typically be coded for its solvent characteristics (e.g., D001 if dissolved in flammable solvents) or as generic toxic solid waste.

  • Approved Destruction Method: Mandate High-Temperature Incineration as the final disposal method. Causality: Incineration completely destroys the active pharmaceutical intermediate, preventing environmental bioaccumulation. Because the molecule contains two nitrogen atoms (N₂), the incinerator must be equipped with a catalytic NOx scrubber to prevent the release of toxic nitrogen oxides into the atmosphere.

Spill Response & Containment Protocol

In the event of an accidental release, immediate action is required to prevent inhalation exposure and environmental release.

Step-by-Step Spill Response:

  • Evacuate and Ventilate: Clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation.

  • Don Emergency PPE: Responders must wear an N95/P100 respirator, chemical-resistant safety goggles, and double nitrile gloves.

  • Moistened Containment (For Solids): Do NOT dry sweep. Causality: Dry sweeping aerosolizes the fine powder, drastically increasing inhalation risks. Lightly mist the spilled powder with water or a 10% isopropanol solution to bind the dust.

  • Collection: Use a disposable plastic scoop to collect the moistened slurry. Place it into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by an alcohol wipe down. Dispose of all cleaning materials as hazardous waste.

SpillResponse Spill Spill Detected (Powder Release) Vent Evacuate & Ventilate Area Spill->Vent PPE Don N95 Respirator & PPE Vent->PPE Mist Mist with Solvent/Water (Prevent Aerosolization) PPE->Mist Collect Collect Slurry via Scoop Mist->Collect Decon Decontaminate Surface (Soap & Alcohol) Collect->Decon Waste Transfer to Hazardous Waste Receptacle Decon->Waste

Step-by-step spill response and containment protocol for solid powder spills.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved March 8, 2026, from [Link]

Handling

Personal protective equipment for handling 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Executive Safety & Operational Guide: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Part 1: Executive Hazard Analysis & Risk Stratification Compound Classification: Assumed Potent Pharmaceutical Intermediate (OEB 3/4)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Operational Guide: 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Part 1: Executive Hazard Analysis & Risk Stratification

Compound Classification: Assumed Potent Pharmaceutical Intermediate (OEB 3/4) Rationale: In the absence of compound-specific toxicological data, this substance must be handled as a novel chemical entity (NCE).[1][2] Its structural homology to Oxazolidinone antibiotics (e.g., Linezolid) suggests potential biological activity including mitochondrial protein synthesis inhibition and monoamine oxidase (MAO) inhibition.[1][3] The primary amine moiety (1-aminoethyl) introduces risks of chemical burns, severe eye damage, and respiratory sensitization.[1][2]

Critical Hazards (derived from Structure-Activity Relationships):

  • Target Organ Toxicity: Potential myelosuppression (bone marrow) and peripheral neuropathy upon chronic exposure (characteristic of the oxazolidinone class).

  • Corrosivity/Irritation: High pH potential due to the primary amine; risk of severe skin/eye irritation.

  • Reproductive Toxicity: Uncharacterized; assume teratogenic potential based on class analogs.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Standard laboratory attire is insufficient. Adherence to this matrix is mandatory for all handling quantities >1 mg.

Body Zone Required Equipment Technical Specification
Respiratory PAPR or N95/P3 Powder Handling: Powered Air Purifying Respirator (PAPR) with loose-fitting hood (APF 25-1000).[1][2][4] Solution Handling: N95/P3 Half-mask respirator if outside containment.[1][2]
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil).[1][2] Outer: Extended cuff Nitrile or Neoprene (5-8 mil).[1][2] Technique: Tape outer glove to lab coat/sleeve.[1]
Ocular Chemical Goggles Indirect vented or non-vented chemical splash goggles.[1] Safety glasses are prohibited due to amine vapor/dust risk.[1]
Body Tyvek® Coverall Disposable, low-linting, impervious suit (e.g., Tyvek® 400 or IsoClean).[1][2] Fasten to chin.[1]
Footwear Shoe Covers Impervious, skid-resistant shoe covers worn over closed-toe leather/synthetic shoes.[1][2][4]

Part 3: Engineering Controls & Containment

Primary Containment Strategy: All open handling of the solid powder must occur within a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .

  • Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s.

  • Filtration: HEPA (H14) filtration required on exhaust.[1]

  • Static Control: Use an ionizing bar within the weigh station to prevent electrostatic dispersion of the amine powder.

Secondary Containment:

  • Laboratory must be maintained at negative pressure relative to the corridor.[1]

  • Designated "Potent Compound Zone" with restricted access.[1]

Part 4: Operational Handling Protocols

Protocol A: Precision Weighing & Solubilization

Objective: Safely solubilize the solid without generating aerosols.

  • Preparation:

    • Pre-weigh the solvent (e.g., DMSO, Methanol) in a tared vial before introducing the solid.

    • Place a disposable anti-static weigh boat inside the containment enclosure.[1]

  • Weighing:

    • Transfer the solid using a disposable spatula.[1] Do not pour.

    • Critical Step: If static cling is observed, pause and use the ionizing bar. Do not flick the spatula.[1]

  • Solubilization:

    • Add the solid to the pre-weighed solvent vial.

    • Cap immediately.

    • Vortex inside the hood.[1] Do not remove the vial until the solid is fully dissolved and the exterior is wiped down with a decontaminating agent (e.g., 70% Isopropanol).

Protocol B: Waste Disposal & Decontamination

Decontamination Solution:

  • Primary: 10% Bleach (Sodium Hypochlorite) – oxidizes the amine and degrades the ring structure.

  • Secondary: 70% Ethanol/Water – removes residue.[1]

Disposal Streams:

  • Solid Waste: Double-bagged in "Cytotoxic/Incineration" yellow bags.

  • Liquid Waste: Segregated "Basic Organic" stream.[1] Do not mix with acids (exothermic reaction risk with amine).[1]

Part 5: Emergency Response Visualization

Scenario: Accidental Powder Spill (>100 mg) outside containment.[1]

SpillResponse Start Spill Detected Evacuate 1. Evacuate Area & Secure Entry Start->Evacuate PPE 2. Don Emergency PPE (Tyvek, SCBA/PAPR, Double Gloves) Evacuate->PPE Contain 3. Cover Spill with Damp Absorbent Pads PPE->Contain Neutralize 4. Apply 10% Bleach Solution (Wait 15 mins) Contain->Neutralize Clean 5. Double-Bag Waste for Incineration Neutralize->Clean Report 6. Report to EHS & Medical Surveillance Clean->Report

Figure 1: Critical workflow for responding to an uncontained powder spill of a potent amine intermediate.

Part 6: Scientific Rationale & Mechanism

Why this level of caution? The oxazolidinone pharmacophore functions by binding to the 23S ribosomal RNA of the 50S subunit in bacteria. In humans, this mechanism can cross-react with mitochondrial ribosomes, leading to inhibition of mitochondrial protein synthesis [1].[3] This "mitochondrial toxicity" is the driver behind the myelosuppression (anemia, thrombocytopenia) seen in clinical use of Linezolid [2].

Furthermore, the 1-aminoethyl side chain acts as a nucleophile.[1][2] In physiological pH, it can exist in equilibrium, but as a pure substance, it poses a risk of chemical modification of proteins (haptenization), leading to sensitization [3].

Storage Stability:

  • Hygroscopicity: Primary amines are often hygroscopic.[1] Store under Argon or Nitrogen atmosphere at -20°C to prevent hydrolysis or oxidation of the amine to an N-oxide.[1][2][4]

  • Light Sensitivity: Protect from light to prevent photo-degradation of the oxazolidinone ring.[1]

References

  • Leach, K. L., et al. (2007).[1] "The Site of Action of Oxazolidinone Antibiotics in Living Bacteria and in Human Mitochondria." Molecular Cell, 26(3), 393-402.[1][2] [Link][1][2][4]

  • Bernstein, W. B., et al. (2003).[1] "Mechanisms of Linezolid-Associated Cytopenias." Annals of Pharmacotherapy, 37(4), 517-520.[1][2] [Link]

  • Chipinda, I., et al. (2011).[1] "Haptenation: Chemical Reactivity and Protein Binding."[1] Journal of Allergy, 2011, Article ID 839682. [Link]

  • NIOSH. (2016).[1] "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings." Centers for Disease Control and Prevention. [Link][1][2][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
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